molecular formula C6H8BrNO2S B1314971 Ethyl thiazole-4-carboxylate hydrobromide CAS No. 6898-57-3

Ethyl thiazole-4-carboxylate hydrobromide

Numéro de catalogue: B1314971
Numéro CAS: 6898-57-3
Poids moléculaire: 238.1 g/mol
Clé InChI: GUSIQENGZKBMLX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ethyl thiazole-4-carboxylate hydrobromide (CAS 6898-57-3) is a high-purity chemical reagent primarily utilized as a versatile synthetic intermediate in medicinal chemistry and drug discovery. The compound features a thiazole heterocycle, a privileged scaffold known for its significant role in pharmaceutical applications due to its ability to interact with various biological targets . Researchers employ this ester in heterocyclic synthesis, particularly in the construction of more complex, multi-substituted thiazole derivatives, which are a common motif in compounds with a broad spectrum of biological activities . These activities can include antimicrobial, anticancer, anti-inflammatory, and antioxidant properties, making it a valuable building block for generating compound libraries for biological screening . The synthetic utility of this compound is demonstrated in published routes where related precursors, such as ethyl isocyanoacetate, are condensed with thiono esters to form the thiazole core, highlighting its role in robust and general synthetic methodologies . The hydrobromide salt form enhances the compound's stability and crystallinity, facilitating its handling and storage. Ethyl thiazole-4-carboxylate hydrobromide is intended for research and development purposes in laboratory settings only. It is strictly for professional use and is not intended for diagnostic, therapeutic, or personal use of any kind. Researchers should consult the safety data sheet (SDS) and adhere to all laboratory safety protocols before use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Propriétés

IUPAC Name

ethyl 1,3-thiazole-4-carboxylate;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2S.BrH/c1-2-9-6(8)5-3-10-4-7-5;/h3-4H,2H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUSIQENGZKBMLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC=N1.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50480095
Record name Ethyl thiazole-4-carboxylate hydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50480095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6898-57-3
Record name Ethyl thiazole-4-carboxylate hydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50480095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Ethyl Thiazole-4-Carboxylate Hydrobromide: Synthesis Pathway, Mechanistic Insights, and Protocol Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Overview

Ethyl thiazole-4-carboxylate hydrobromide is a foundational heterocyclic building block in advanced medicinal chemistry and drug development. The 1,3-thiazole core is a privileged scaffold, frequently utilized to enhance the biological activity and pharmacokinetic profiles of small molecules, including HIV-1 entry inhibitors[1] and P-glycoprotein modulators[2].

Isolating this intermediate as a hydrobromide salt rather than a free base is a deliberate strategic choice. The salt form protects the potentially labile ethyl ester from premature hydrolysis, enhances shelf-life stability, and allows for direct isolation from the reaction mixture without the need for exhaustive chromatographic purification.

Retrosynthetic Logic and Mechanistic Pathway

The construction of the thiazole ring relies on the classic Hantzsch Thiazole Synthesis, which condenses an α -haloketone with a thioamide[3]. Retrosynthetically, ethyl thiazole-4-carboxylate is disconnected into a C–N–C fragment (thioformamide) and a C–C–S fragment (ethyl bromopyruvate).

Historically, this condensation was performed using isolated thioformamide in ethereal solvents[4]. However, thioformamide is notoriously unstable, prone to dimerization, and degrades rapidly upon storage. To circumvent this, modern scalable workflows employ the in situ thionation of formamide using phosphorus pentasulfide ( P2​S5​ )[1].

The Self-Validating Mechanistic Cycle

The beauty of this specific pathway lies in its self-validating nature. The mechanism proceeds through three distinct phases:

  • S-Alkylation: The highly nucleophilic sulfur of the in situ generated thioformamide attacks the α -carbon of ethyl bromopyruvate, displacing the bromide ion.

  • Intramolecular Cyclization: The nitrogen atom attacks the ketone carbonyl, forming a 5-membered hydroxythiazoline intermediate.

  • Aromatization & Salt Formation: Dehydration yields the aromatic thiazole ring. Crucially, the displaced bromide and the expelled proton combine to form hydrobromic acid (HBr). Because the newly formed thiazole nitrogen is basic, it immediately acts as an internal trap, protonating to form the hydrobromide salt. This precipitation drives the equilibrium forward (Le Chatelier’s principle) and provides visual confirmation of successful cyclization.

Mechanism N1 Thioformamide + Ethyl Bromopyruvate N2 S-Alkylation (Displacement of Br-) N1->N2 N3 Hydroxythiazoline Intermediate N2->N3 N-Attack on C=O N4 Dehydration (-H2O) N3->N4 Aromatization N5 Thiazole Hydrobromide Salt Formation N4->N5 Protonation by HBr

Mechanistic sequence of the Hantzsch cyclization leading to the hydrobromide salt.

Experimental Protocol: Step-by-Step Methodology

This protocol is optimized for a self-validating, scalable synthesis based on established literature procedures for in situ thioformamide generation[1].

Phase 1: In Situ Generation of Thioformamide
  • Setup: Equip a flame-dried, multi-neck round-bottom flask with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.

  • Solvent & Reactant: Add 1,4-dioxane (318 mL) and formamide (1.19 mol, 1.5 equiv) to the flask.

  • Thionation: Begin vigorous stirring. Slowly add phosphorus pentasulfide ( P2​S5​ , 0.237 mol, 0.3 equiv) in small portions over 30 minutes at room temperature.

    • Causality Note: The slow addition mitigates the highly exothermic thionation process and prevents the rapid, dangerous evolution of H2​S gas. 1,4-dioxane is selected because its high boiling point accommodates the later reflux step, while acting as a poor solvent for the final salt to aid in precipitation[1].

  • Maturation: Stir the resulting suspension for an additional 30 minutes to ensure complete conversion of formamide to the reactive thioformamide intermediate.

Phase 2: Hantzsch Condensation
  • Electrophile Addition: Transfer ethyl bromopyruvate (0.790 mol, 1.0 equiv) to a pressure-equalizing dropping funnel[1].

  • Dropwise Integration: Add the ethyl bromopyruvate dropwise to the reaction mixture at room temperature.

  • Thermal Activation: Upon complete addition, heat the reaction mixture to reflux (approx. 100–105 °C).

    • Causality Note: While S-alkylation occurs rapidly at room temperature, thermal energy is required to overcome the activation barrier for the subsequent dehydration/aromatization step.

  • Monitoring: Maintain reflux for 2 to 4 hours.

Phase 3: Salt Precipitation and Isolation
  • Crystallization: Cool the reaction mixture to room temperature, then further chill in an ice bath (0–5 °C).

    • Self-Validating Indicator: The reaction matrix will become highly turbid as the ethyl thiazole-4-carboxylate hydrobromide salt precipitates out of the cold 1,4-dioxane. The presence of this precipitate confirms that the aromatization (and subsequent HBr release) was successful.

  • Filtration: Collect the precipitate via vacuum filtration.

  • Washing: Wash the filter cake with cold diethyl ether to remove residual unreacted ethyl bromopyruvate, sulfur byproducts, and residual dioxane.

  • Drying: Dry the off-white to pale yellow crystalline solid under high vacuum to constant weight.

Workflow Step1 Formamide + P2S5 in 1,4-Dioxane Step2 In Situ Thioformamide Generation (RT, 1h) Step1->Step2 Thionation Step3 Add Ethyl Bromopyruvate (Dropwise) Step2->Step3 Step4 Reflux (2-4h) Cyclization & Dehydration Step3->Step4 S-Alkylation Step5 Ethyl thiazole-4-carboxylate hydrobromide (Precipitation) Step4->Step5 +HBr (Salt Formation)

Experimental workflow for the in situ synthesis of ethyl thiazole-4-carboxylate hydrobromide.

Quantitative Data & Reaction Parameters

The following table summarizes the optimized stoichiometric ratios and the causality behind the experimental parameters, ensuring a high-yielding, reproducible workflow.

ParameterReagent / ConditionValue / EquivalentCausal Rationale
Electrophile Ethyl bromopyruvate1.0 equivPrimary α -haloketone driving the Hantzsch cyclization[3].
Nitrogen/Sulfur Formamide1.5 equivExcess ensures complete conversion to thioformamide via P2​S5​ [1].
Thionating Agent Phosphorus Pentasulfide0.3 equiv1 mole of P2​S5​ provides multiple equivalents of reactive sulfur[1].
Solvent 1,4-Dioxane~0.4 MHigh boiling point allows reflux; poor solvent for the final HBr salt[1].
Temperature Reflux (100-105 °C)2-4 hoursProvides necessary activation energy for the dehydration/aromatization step.
Expected Yield Final Hydrobromide Salt75% - 85%Direct precipitation minimizes purification losses, maximizing isolated yield.

References[4] 4-Thiazolecarboxylic acid, ethyl ester. Organic Syntheses. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH_WqBgoLAOMncZZnSMUNFq9frlWWXUYknV0ZD5PaqQTeZB6YsGvbE10ySGNKjPZX5qgLPgOcDyKMk3ZD3GnTuSXBiD82lELocnYIkxJI50TFKiukJIAU46JrRFhyS84iyGyYiQmQ==[1] Structure-based lead optimization to improve antiviral potency and ADMET properties of phenyl-1H-pyrrole-carboxamide entry inhibitors targeted to HIV-1 gp120. PMC. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHnOlSPS9IaPK6C1Ynrr194jhYZIPm1l7Xgt1Glmq_VjELqiiqIVQpt6Zh4MVdLLYg1BBxUwVNwqXfQo7liLg5Y81DXJNr5ZbQ9kX7Q6EXuOOWocJdaLInrH33h19f9pBXmxUoc2j3wq2AJ1B4=[2] Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. PMC. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFLYSrAeILMNOmsYBFtq3ArQsmr4gJSLuVhjZlR7s8m28kzFg1S_2lqgF4JC3Y1hQUOml1YCEUK2o-eoGarE3CUaEYPijjkqEYsJzzcys_2N8BVumYSCStIfwmxit-GC4x__eKGeLubdLi_Oqo=[3] Ethyl Bromopyruvate | High-Purity Reagent Supplier. Benchchem. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEc5jybj0DxEjLfh-Vzp_TgnLyx2hRsep5GYldAiRNZIGQq0L8_EowiqjOQU2lJlZuWgTcXKCqxrBjzi74d5hIGPSSS-t6WAEKlrfHsYTapZbriJszVrCQK2O5GzYuqZRcOHJ31

Sources

In-Depth Technical Guide: Physicochemical Profiling and Applications of Ethyl Thiazole-4-Carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl thiazole-4-carboxylate (CAS: 14527-43-6) is a highly versatile heterocyclic building block characterized by its electron-rich thiazole ring and reactive ester moiety[1][2]. In modern drug discovery and agrochemical development, the thiazole scaffold is privileged due to its unique hydrogen-bonding capabilities, metabolic stability, and lipophilicity. This whitepaper provides a comprehensive analysis of its physicochemical properties, synthetic methodologies, and mechanistic applications in pharmaceutical development, specifically focusing on its role in overcoming multidrug resistance and targeting apoptotic pathways[3][4].

Physicochemical Profiling & Structure-Property Relationships (SPR)

The utility of Ethyl thiazole-4-carboxylate stems directly from its physicochemical profile. The thiazole ring contains both a nitrogen atom (hydrogen bond acceptor) and a sulfur atom (highly polarizable, lipophilic contributor). This dual nature allows the molecule to participate in complex non-covalent interactions within biological targets.

Quantitative Physicochemical Data

The following table summarizes the critical physical and chemical parameters of Ethyl thiazole-4-carboxylate, which dictate its handling, solubility, and downstream reactivity[2][5].

ParameterValue / DescriptionExperimental Implication
Chemical Name Ethyl thiazole-4-carboxylateStandard IUPAC nomenclature.
CAS Number 14527-43-6Unique identifier for regulatory compliance.
Molecular Formula C₆H₇NO₂SBase for stoichiometric calculations.
Molecular Weight 157.19 g/mol Low molecular weight, ideal for fragment-based drug design.
Melting Point 42–44 °C (up to 53 °C for pure needles)Solid at room temperature; requires mild heating for melt-phase reactions.
Boiling Point ~235.7 °C at 760 mmHg (130 °C at 12 mmHg)High boiling point allows for high-temperature refluxing without loss.
Density ~1.20 - 1.24 g/cm³Denser than water; relevant for biphasic extraction calculations.
LogP (Predicted) 1.89Optimal lipophilicity for membrane permeability in biological assays.
Appearance Off-white to yellow solid/powderColorimetric indicator of purity (dark oils indicate impurities).
Electronic Causality in Reactivity

The electron-withdrawing nature of the ethoxycarbonyl group at the 4-position significantly influences the electron density of the thiazole ring. This substitution pattern stabilizes the ring against oxidative degradation while rendering the ester highly susceptible to nucleophilic acyl substitution (e.g., amidation or hydrolysis)[6]. The LogP of 1.89 ensures that derivatives synthesized from this scaffold maintain a favorable balance between aqueous solubility and lipid membrane permeability, a critical factor in ADME (Absorption, Distribution, Metabolism, and Excretion) optimization.

Synthetic Methodologies: The Condensation Protocol

Synthesizing Ethyl thiazole-4-carboxylate requires precise control of nucleophilic addition to prevent premature ester hydrolysis. The most robust and widely validated method involves the condensation of ethyl isocyanoacetate with a thiono ester[6].

Causality Behind Reagent Selection
  • Sodium Cyanide (NaCN) as a Base: While stronger bases (like NaOEt) could be used, NaCN provides mild, non-nucleophilic basicity in ethanol. It efficiently deprotonates the active methylene of ethyl isocyanoacetate to form a carbanion without inducing transesterification or hydrolysis of the ester groups[6].

  • Hexane Extraction: The final product is highly soluble in hot non-polar solvents, whereas the inorganic salts and polymeric byproducts are not. Hexane ensures a high-purity crystalline yield upon cooling.

Step-by-Step Experimental Protocol

Note: This protocol is a self-validating system. Step 8 acts as an internal quality control checkpoint to verify the success of the reaction before proceeding to downstream applications.

  • Preparation: Equip a 250-mL, three-necked, round-bottomed flask with a mechanical stirrer, a thermometer, and a pressure-equalizing dropping funnel fitted with a calcium chloride drying tube.

  • Base Suspension: Charge the flask with 0.25 g (0.0051 mol) of sodium cyanide and 10 mL of absolute ethanol. Stir vigorously at room temperature.

  • Reagent Addition: In the dropping funnel, prepare a solution of 4.52 g (0.0439 mol) of ethyl isocyanoacetate and 3.60 g (0.0400 mol) of O-ethyl thioformate in 15 mL of absolute ethanol. Add this solution slowly to the stirring base suspension.

  • Cyclization: Once the addition is complete, heat the reaction mixture to 50 °C and maintain for exactly 30 minutes to drive the cyclization to completion.

  • Solvent Removal: Concentrate the mixture using a rotary evaporator until a dark oil is obtained.

  • Extraction: Extract the dark oil with three 60-mL portions of hot hexane.

  • Crystallization: Combine the hexane extracts and concentrate them via rotary evaporation until the product begins to separate. Transfer the flask to an ice bath to induce rapid crystallization.

  • Validation & Yield: Filter the resulting off-white needles. Validate purity via melting point determination (Expected: 52–53 °C). Expected yield: 5.1–5.5 g (81–87%)[6].

SynthWorkflow Step1 Reagent Preparation NaCN in Abs. EtOH Step2 Nucleophilic Addition Ethyl isocyanoacetate + O-ethyl thioformate Step1->Step2 Step3 Cyclization 50°C, 30 min Step2->Step3 Step4 Purification Hexane Extraction & Crystallization Step3->Step4 Product Ethyl thiazole-4-carboxylate (81-87% Yield) Step4->Product

Step-by-step synthetic workflow for Ethyl thiazole-4-carboxylate.

Applications in Drug Development

Ethyl thiazole-4-carboxylate is not merely a structural placeholder; it is an active pharmacophoric element. Its derivatives are extensively utilized in oncology and infectious disease research[1].

Modulation of P-glycoprotein (P-gp)

Multidrug resistance (MDR) in cancer is frequently driven by the overexpression of P-glycoprotein (P-gp), an ATP-dependent efflux pump. Thiazole derivatives synthesized from Ethyl thiazole-4-carboxylate (such as (S)-valine-derived thiazole scaffolds) act as potent P-gp modulators[3].

  • Mechanistic Insight: The nitrogen of the thiazole ring forms critical hydrogen bonds with the binding pocket of P-gp, while the lipophilic nature of the ring stabilizes the inhibitor within the transmembrane domain. This competitive binding prevents the efflux of chemotherapeutic agents like paclitaxel, thereby restoring intracellular drug concentrations and reversing resistance[3].

Inhibition of Bcl-2 Apoptotic Pathways

The anti-apoptotic protein Bcl-2 is overexpressed in various malignancies, preventing programmed cell death. Thiazole-4-carboxylate derivatives have been successfully incorporated into 1,3,5-trisubstituted-1H-pyrazole scaffolds to create potent Bcl-2 inhibitors[4][7].

  • Mechanistic Insight: The thiazole core acts as a rigid spacer that properly orients hydrophobic substituents into the BH3-binding groove of the Bcl-2 protein. This disruption neutralizes Bcl-2's anti-apoptotic function, triggering the apoptotic cascade and leading to targeted cancer cell death[4].

BioPathway Scaffold Thiazole-4-carboxylate Scaffold Pgp P-glycoprotein (P-gp) Binding Site Scaffold->Pgp H-Bonding & Lipophilic Interaction Bcl2 Bcl-2 Protein Complex Scaffold->Bcl2 BH3 Domain Modulation Efflux Inhibition of Drug Efflux Pgp->Efflux Reverses Resistance Apoptosis Induction of Apoptosis Bcl2->Apoptosis Cancer Cell Death

Pharmacological pathways targeted by thiazole-derived compounds in oncology.

Handling, Safety, and Storage Protocols

To maintain the integrity of Ethyl thiazole-4-carboxylate and ensure laboratory safety, strict handling protocols must be observed[2]:

  • Storage: The compound must be stored in a tightly closed container at low temperatures (0–8 °C) to prevent degradation. It should be kept away from moisture, heat, and direct light[1][2].

  • PPE & Engineering Controls: Handling should occur strictly within a chemical fume hood. Personnel must wear chemical-resistant gloves, safety goggles, and laboratory clothing. The compound is harmful by inhalation and causes serious eye and skin irritation (H315, H319, H335)[2].

  • Reactivity: Avoid contact with strong oxidizing agents, which can lead to the formation of hazardous combustion products including carbon monoxide, nitrogen oxides, and sulfur oxides[2].

References

  • Organic Syntheses , 4-Thiazolecarboxylic acid, ethyl ester. Available at:[Link]

  • Chemsrc , Ethyl 1,3-thiazole-4-carboxylate | CAS#:14527-43-6. Available at:[Link]

  • National Institutes of Health (PMC) , Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. Available at: [Link]

  • National Institutes of Health (PMC) , Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential. Available at:[Link]

Sources

An In-depth Technical Guide to the Biological Activity of Thiazole Carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The thiazole ring is a cornerstone in medicinal chemistry, a five-membered heterocyclic scaffold containing sulfur and nitrogen that imparts unique physicochemical properties to molecules. When functionalized with a carboxylate group, the resulting thiazole carboxylate derivatives emerge as a class of compounds with a remarkable breadth of biological activities. This guide provides an in-depth exploration of the multifaceted pharmacological profile of these derivatives, offering insights into their mechanisms of action, structure-activity relationships, and the experimental methodologies used to elucidate their therapeutic potential. The versatility of the thiazole carboxylate core allows for chemical modifications that can be fine-tuned to target a variety of biological pathways, making it a privileged scaffold in modern drug discovery.[1][2] This document will serve as a technical resource for researchers and drug development professionals, detailing the scientific underpinnings of the anticancer, antimicrobial, and anti-inflammatory properties of these promising compounds.

Anticancer Activity of Thiazole Carboxylate Derivatives

Thiazole carboxylate derivatives have demonstrated significant potential as anticancer agents, with numerous studies highlighting their ability to inhibit the proliferation of a wide range of cancer cell lines.[1][3][4] The core structure of these compounds provides a versatile platform for the development of targeted therapies that can interfere with key signaling pathways essential for tumor growth and survival.

Mechanism of Action: Targeting Key Oncogenic Pathways

A primary mechanism through which thiazole carboxylate derivatives exert their anticancer effects is the inhibition of protein kinases that are critical for tumor progression. One such target is the c-Met receptor tyrosine kinase, which, upon activation by its ligand, hepatocyte growth factor (HGF), triggers a cascade of downstream signaling events that promote cell proliferation, migration, and invasion.[5][6][7] Certain thiazole carboxamide derivatives have been designed as potent c-Met inhibitors, effectively blocking this signaling pathway and thereby halting tumor growth.[8]

Another important target for some thiazole-5-carboxylate derivatives is the monoacylglycerol lipase (MAGL), an enzyme that plays a crucial role in the endocannabinoid system and is implicated in redirecting lipid stores towards pro-tumorigenic signaling lipids in cancer cells.[9] By inhibiting MAGL, these compounds can disrupt the metabolic processes that fuel cancer cell proliferation.[9]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus c-Met c-Met PI3K PI3K c-Met->PI3K RAS RAS c-Met->RAS STAT3 STAT3 c-Met->STAT3 Thiazole Carboxylate Derivative Thiazole Carboxylate Derivative Thiazole Carboxylate Derivative->c-Met Inhibits AKT AKT PI3K->AKT Gene Transcription Proliferation, Survival, Angiogenesis AKT->Gene Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Gene Transcription STAT3->Gene Transcription HGF HGF HGF->c-Met Binds

Figure 1: Inhibition of the c-Met Signaling Pathway.
In Vitro Efficacy of Thiazole Carboxylate Derivatives

The anticancer potential of thiazole carboxylate derivatives is often first evaluated through in vitro cytotoxicity assays against a panel of human cancer cell lines. The data below summarizes the activity of selected compounds.

Compound IDCancer Cell LineActivity MetricValue (µM)Reference
3g EKVX (Non-Small Cell Lung Cancer)GI500.865[9]
3g MDA-MB-468 (Breast Cancer)GI501.20[9]
4c HOP-92 (Non-Small Cell Lung Cancer)GI500.34[9]
4c EKVX (Non-Small Cell Lung Cancer)GI500.96[9]
4c MDA-MB-231/ATCC (Breast Cancer)GI501.08[9]
Compound 8c A-549 (Lung Cancer)% Inhibition at 5 µg/mL48%[1][3]
Compound 8f A-549 (Lung Cancer)% Inhibition at 5 µg/mL40%[1][3]

Antimicrobial Activity of Thiazole Carboxylate Derivatives

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents with new mechanisms of action. Thiazole carboxylate derivatives have emerged as a promising class of compounds with potent activity against a range of bacterial and fungal pathogens.[2][10][11]

Mechanism of Action: Disruption of Essential Bacterial Processes

A key target for the antibacterial action of some thiazole derivatives is DNA gyrase, a type II topoisomerase that is essential for bacterial DNA replication and transcription.[12][13][14] By inhibiting DNA gyrase, these compounds prevent the negative supercoiling of DNA, leading to the accumulation of double-strand breaks and ultimately, bacterial cell death.[12][15] This mechanism is distinct from many existing classes of antibiotics, making these compounds promising candidates for overcoming resistance.[13]

Thiazole Carboxylate Derivative Thiazole Carboxylate Derivative DNA Gyrase (GyrA & GyrB subunits) DNA Gyrase (GyrA & GyrB subunits) Thiazole Carboxylate Derivative->DNA Gyrase (GyrA & GyrB subunits) Inhibits ATPase activity Negatively Supercoiled DNA Negatively Supercoiled DNA DNA Gyrase (GyrA & GyrB subunits)->Negatively Supercoiled DNA ATP ATP ATP->DNA Gyrase (GyrA & GyrB subunits) Provides energy Relaxed DNA Relaxed DNA Relaxed DNA->DNA Gyrase (GyrA & GyrB subunits) DNA Replication & Transcription DNA Replication & Transcription Negatively Supercoiled DNA->DNA Replication & Transcription

Figure 2: Inhibition of Bacterial DNA Gyrase.
In Vitro Efficacy of Thiazole Carboxylate Derivatives

The antimicrobial efficacy of these compounds is quantified by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration that prevents visible growth of a microorganism.

Compound IDMicroorganismMIC (µg/mL)Reference
LY215226 S. aureus0.25[16]
LY215226 S. pneumoniae0.008[16]
LY215226 H. influenzae0.008[16]
LY215226 E. coli0.25[16]
LY215226 K. pneumoniae0.008[16]
LY215226 E. cloacae0.5[16]

Anti-inflammatory Activity of Thiazole Carboxylate Derivatives

Chronic inflammation is a key driver of numerous diseases, and the development of novel anti-inflammatory agents with improved safety profiles is a major research focus. Thiazole carboxylate derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key enzymes in the inflammatory cascade.[17][18][19]

Mechanism of Action: Targeting Cyclooxygenase (COX) Enzymes

A well-established mechanism of anti-inflammatory action for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins from arachidonic acid.[20][21][22] Thiazole derivatives have been shown to be potent inhibitors of COX-2, the inducible isoform of the enzyme that is upregulated at sites of inflammation.[17][18][19] Selective inhibition of COX-2 over the constitutive COX-1 isoform is a key strategy to reduce the gastrointestinal side effects associated with traditional NSAIDs.[21]

Inflammatory Stimuli Inflammatory Stimuli Cell Membrane Phospholipids Cell Membrane Phospholipids Inflammatory Stimuli->Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A2 COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandins Prostaglandins COX-2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Thiazole Carboxylate Derivative Thiazole Carboxylate Derivative Thiazole Carboxylate Derivative->COX-2 Inhibits

Figure 3: Inhibition of the COX-2 Inflammatory Pathway.
In Vivo Efficacy of Thiazole Carboxylate Derivatives

The anti-inflammatory activity of thiazole carboxylate derivatives is commonly assessed in vivo using the carrageenan-induced paw edema model in rodents. This model mimics the acute inflammatory response and allows for the evaluation of a compound's ability to reduce swelling.[23][24][25]

Compound IDDose (mg/kg)Paw Edema Inhibition (%)Time Point (hours)Reference
6l Not specified60.82Not specified[17]
Compound 1 20096.314[26]
Compound 3 20099.694[26]
Indomethacin 5Significant inhibition1-5[27]

Experimental Protocols

MTT Assay for In Vitro Cytotoxicity

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[28][29][30] Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[28]

Seed cells in 96-well plate Seed cells in 96-well plate Incubate for 24h Incubate for 24h Seed cells in 96-well plate->Incubate for 24h Add Thiazole Carboxylate Derivative Add Thiazole Carboxylate Derivative Incubate for 24h->Add Thiazole Carboxylate Derivative Incubate for 24-72h Incubate for 24-72h Add Thiazole Carboxylate Derivative->Incubate for 24-72h Add MTT Reagent Add MTT Reagent Incubate for 24-72h->Add MTT Reagent Incubate for 2-4h Incubate for 2-4h Add MTT Reagent->Incubate for 2-4h Add Solubilization Solution (e.g., DMSO) Add Solubilization Solution (e.g., DMSO) Incubate for 2-4h->Add Solubilization Solution (e.g., DMSO) Incubate until formazan is dissolved Incubate until formazan is dissolved Add Solubilization Solution (e.g., DMSO)->Incubate until formazan is dissolved Measure absorbance at 570 nm Measure absorbance at 570 nm Incubate until formazan is dissolved->Measure absorbance at 570 nm Calculate cell viability (%) Calculate cell viability (%) Measure absorbance at 570 nm->Calculate cell viability (%)

Sources

Ethyl Thiazole-4-Carboxylate Hydrobromide: Nomenclature, Synthesis, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl thiazole-4-carboxylate hydrobromide is a pivotal heterocyclic building block widely utilized in medicinal chemistry and agrochemical formulation. Characterized by its electron-deficient thiazole ring, this compound serves as a highly versatile electrophile and scaffold for the synthesis of complex peptidomimetics, antiviral agents, and antineoplastic drugs. This technical whitepaper provides an in-depth guide on its nomenclature, structural properties, self-validating synthetic protocols, and downstream applications in drug development.

Nomenclature and Structural Characterization

Understanding the precise nomenclature and physicochemical properties of this compound is critical for procurement, regulatory compliance, and analytical verification. The thiazole core is a "privileged scaffold" in drug discovery due to its ability to enhance biological activity and engage in hydrogen bonding with biological targets[1].

Quantitative Data Summary
PropertyValueCitation
IUPAC Name ethyl 1,3-thiazole-4-carboxylate;hydrobromide[2]
Common Synonyms Ethyl thiazole-4-carboxylate hydrobromide[3]
CAS Number (Salt) 6898-57-3[3]
CAS Number (Free Base) 14527-43-6
Molecular Formula C6H8BrNO2S[3]
Molecular Weight 238.10 g/mol [3]
SMILES Code O=C(C1=CSC=N1)OCC.[H]Br[3]
Logistics Cold-chain transportation recommended[4]

Synthetic Methodologies and Protocols

The synthesis of ethyl thiazole-4-carboxylate hydrobromide is typically a two-stage process: the construction of the thiazole ring (free base) followed by controlled protonation to form the stable salt.

Protocol 1: Synthesis of Ethyl Thiazole-4-Carboxylate (Free Base)

The most robust and chemoselective method involves the cyclocondensation of an α-metalated isocyanide with a thiono ester[5].

  • Preparation: In a flame-dried, argon-purged reaction vessel, dissolve potassium ethyl isocyanoacetate (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C.

  • Addition: Dropwise add O-ethyl thioformate (1.1 eq) to the solution.

    • Expertise & Experience Insight: The causality behind maintaining ultra-low temperatures during addition is to prevent the premature degradation of the highly reactive isocyanoacetate carbanion, ensuring a self-validating high-yield trajectory.

  • Cyclization: Allow the reaction mixture to slowly warm to room temperature over 4 hours. The intermediate β-ketoisocyanide cyclizes spontaneously into the thiazole ring[6].

  • Workup: Quench with saturated aqueous NH₄Cl, extract with ethyl acetate, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude free base.

Protocol 2: Hydrobromide Salt Formation

To ensure a self-validating system, the salt formation must be conducted under strictly anhydrous conditions to prevent ester cleavage.

  • Dissolution: Dissolve the purified ethyl thiazole-4-carboxylate in anhydrous dichloromethane (DCM).

  • Protonation: Slowly add a stoichiometric amount of 33% HBr in glacial acetic acid at 0 °C.

    • Expertise & Experience Insight: Why utilize the hydrobromide (HBr) salt instead of the free base or hydrochloride equivalent? The free base is prone to hydrolysis under ambient conditions. The causality behind selecting the HBr salt lies in its superior crystalline lattice energy and lower hygroscopicity for nitrogen-containing heterocycles. This physical stability is critical for preventing premature ester hydrolysis during cold-chain logistics and long-term API storage[3],[4]. Furthermore, using glacial acetic acid as a carrier prevents the introduction of water, which would otherwise catalyze the hydrolysis of the ethyl ester.

  • Isolation: The hydrobromide salt will precipitate as an off-white crystalline solid. Filter under a nitrogen blanket, wash with cold diethyl ether, and dry in vacuo.

Downstream Applications: Workflow and Mechanisms

Ethyl thiazole-4-carboxylate is a critical intermediate in the multi-step synthesis of advanced therapeutics, including novel aza-analogues of Tiazofurin[7] and the potent HIV-1 protease inhibitor Ritonavir[8]. The workflow to generate the Ritonavir precursor involves the reduction of the ester to an alcohol, followed by etherification.

  • Reduction Step: The ester is reduced to 4-(hydroxymethyl)thiazole.

    • Expertise & Experience Insight: While Lithium Aluminum Hydride (LiAlH₄) is a standard reducing agent for esters, it poses significant safety risks at scale and is overly aggressive. The causality behind substituting it with a NaBH₄/AlCl₃ system is chemoselectivity. This combination generates AlH₃ in situ, efficiently reducing the ester to the primary alcohol without risking the reductive ring-opening of the sensitive thiazole core[8].

  • Methylation Step: The resulting alcohol undergoes a Williamson ether synthesis with methyl iodide and sodium hydride to yield 4-(methoxymethyl)thiazole, the exact side-chain precursor for Ritonavir[8].

G A Ethyl isocyanoacetate + O-ethyl thioformate B Ethyl thiazole-4-carboxylate (Free Base, CAS: 14527-43-6) A->B Cyclocondensation C HBr (gas or in AcOH) Salt Formation B->C Protonation E Reduction (NaBH4 / AlCl3) B->E Downstream Workflow D Ethyl thiazole-4-carboxylate HBr (CAS: 6898-57-3) C->D Crystallization F 4-(Hydroxymethyl)thiazole E->F G Williamson Ether Synthesis (NaH, CH3I) F->G H 4-(Methoxymethyl)thiazole (Ritonavir Precursor) G->H

Figure 1: Synthetic workflow of Ethyl thiazole-4-carboxylate hydrobromide and its applications.

References

  • Title: 4-Thiazolecarboxylic acid, ethyl ester Source: Organic Syntheses URL: [Link]

  • Title: Thiazoles from Ethyl Isocyanoacetate and Thiono Esters Source: ResearchGate URL: [Link]

  • Title: Synthesis of Novel AZA-Analogues of Tiazofurin Source: Taylor & Francis URL: [Link]

Sources

The Privileged Scaffold: Ethyl Thiazole-4-Carboxylate in Modern Medicinal Chemistry and Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of medicinal chemistry, the 1,3-thiazole ring is recognized as a privileged scaffold due to its unique electronic properties, metabolic stability, and ability to engage in diverse non-covalent interactions with biological targets. Among thiazole derivatives, Ethyl thiazole-4-carboxylate (ETC) stands out as a highly versatile precursor[1]. By providing a stable yet functionalized handle at the C4 position, ETC enables the rapid elaboration of complex molecular architectures, ranging from antiviral agents like the HIV-1 protease inhibitor Ritonavir to potent antineoplastic tiazofurin analogues[2][3].

This technical guide provides an in-depth analysis of the synthetic methodologies, downstream derivatization workflows, and pharmacological applications of ethyl thiazole-4-carboxylate, designed for researchers and drug development professionals.

Structural & Chemical Profile

Ethyl thiazole-4-carboxylate (CAS: 14527-43-6) features an electron-deficient aromatic system coupled with an ester moiety[1].

  • Electronic Causality: The presence of the nitrogen (hydrogen bond acceptor) and sulfur (polarizable, lipophilic) atoms within the ring allows for optimal binding within hydrophobic protein pockets. The C4-carboxylate acts as an electron-withdrawing group, stabilizing the ring against oxidative degradation while remaining highly susceptible to controlled nucleophilic attack or reduction[4].

  • Reactivity: The ester group can be selectively reduced to an alcohol, hydrolyzed to a carboxylic acid, or directly converted into amides and thioamides, making it an ideal divergence point for combinatorial libraries[2][5].

G ETC Ethyl Thiazole-4-carboxylate (Core Precursor) Red Reduction (NaBH4 / AlCl3) ETC->Red Ammon Ammonolysis / Cyclocondensation ETC->Ammon Alc 4-(Hydroxymethyl)thiazole Red->Alc Meth Methylation (MeI / NaH) Alc->Meth MMT 4-(Methoxymethyl)thiazole (Ritonavir Intermediate) Meth->MMT Tiaz Tiazofurin Analogues (Oncology) Ammon->Tiaz

Divergent synthetic pathways of Ethyl Thiazole-4-carboxylate in drug discovery.

Experimental Methodologies: Synthesis and Derivatization

To ensure high fidelity and reproducibility in drug discovery workflows, the following protocols have been optimized for chemoselectivity and safety.

Protocol 1: One-Pot Synthesis of Ethyl Thiazole-4-carboxylate

Causality & Logic: Traditional Hantzsch syntheses often require isolated thioamides, which can be unstable and foul-smelling. By utilizing a modified one-pot condensation of ethyl bromopyruvate with formamide in the presence of phosphorus pentasulfide (P₂S₅), the thioformamide intermediate is generated in situ[6][7]. The highly nucleophilic sulfur immediately attacks the alpha-haloketone, driving an irreversible cyclodehydration that establishes the aromatic thiazole system.

Step-by-Step Procedure:

  • Preparation: In a multi-neck round-bottom flask equipped with a mechanical stirrer, dissolve formamide (1.5 eq) in anhydrous 1,4-dioxane under an inert argon atmosphere[7].

  • Thioation: Add P₂S₅ (0.3 eq) in small portions over 30 minutes under vigorous stirring to prevent uncontrolled exothermic spikes.

  • Condensation: Slowly add ethyl bromopyruvate (1.0 eq) dropwise to the reaction mixture.

  • Cyclization: Heat the mixture to reflux for 2–3 hours. The thermal energy overcomes the activation barrier for the final dehydration step, aromatizing the ring[7].

  • Validation & Workup: Monitor the reaction via Thin-Layer Chromatography (TLC). Upon consumption of the haloketone, cool the mixture, neutralize with saturated aqueous NaHCO₃ (to quench residual acidic phosphorus byproducts), and extract with ethyl acetate.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography to yield the target ester.

Protocol 2: Chemoselective Reduction to 4-(Hydroxymethyl)thiazole

Causality & Logic: Converting the C4-ester to a primary alcohol is the critical first step in synthesizing the HIV-1 protease inhibitor Ritonavir[2]. While Lithium Aluminum Hydride (LiAlH₄) is a standard reductant, it poses severe pyrophoric hazards at scale and can trigger ring-opening of sensitive heterocycles. A combination of Sodium Borohydride (NaBH₄) and Aluminum Chloride (AlCl₃) generates an electrophilic borane/alane species in situ. This provides a highly chemoselective reduction that strictly targets the ester while preserving the thiazole core[2].

Step-by-Step Procedure:

  • Reagent Activation: In a flame-dried flask under inert atmosphere, suspend AlCl₃ (1.1 eq) in dry Tetrahydrofuran (THF) at 0 °C. Add NaBH₄ (3.0 eq) portion-wise and stir for 30 minutes[2].

  • Addition: Dissolve Ethyl thiazole-4-carboxylate (1.0 eq) in dry THF and add dropwise to the active reducing complex at 0 °C.

  • Propagation: Allow the reaction to warm to room temperature and stir for 12–16 hours[2].

  • Quenching (Self-Validating Step): Carefully quench by the slow addition of 1 M HCl at 0 °C. Logic: This destroys excess hydride safely while preventing the formation of intractable aluminum emulsion complexes.

  • Isolation: Adjust the aqueous layer to pH 8–9 using 2 M NaOH. Extract with dichloromethane (DCM), dry, and concentrate to yield 4-(hydroxymethyl)thiazole[2].

Pharmacological Applications

Oncology: Tiazofurin Analogues

Ethyl thiazole-4-carboxylate is a foundational precursor for synthesizing unnatural C-nucleosides, specifically tiazofurin analogues[3]. Through cyclocondensation with glycofuranosyl cyanides followed by ester ammonolysis, researchers generate potent antineoplastic agents. These analogues are metabolically activated into thiazole-4-carboxamide adenine dinucleotide (TAD), a potent inhibitor of IMP dehydrogenase. This inhibition aggressively depletes intracellular guanosine triphosphate (GTP) pools, halting neoplastic proliferation and inducing caspase-dependent apoptosis[3][8].

G Tiaz Tiazofurin Analogue Metab Metabolic Activation (Kinases) Tiaz->Metab TAD TAD (Active Metabolite) Metab->TAD IMPDH Inhibition of IMP Dehydrogenase TAD->IMPDH GTP Depletion of Intracellular GTP IMPDH->GTP Apoptosis Neoplastic Cell Apoptosis GTP->Apoptosis

Mechanism of action for tiazofurin analogues via IMP dehydrogenase inhibition.

Reversal of Multidrug Resistance (P-glycoprotein Modulation)

In the fight against chemoresistance, amino acid-derived thiazole peptidomimetics synthesized from ETC have shown remarkable efficacy. Compounds such as TTT-28 (incorporating a valine-derived thiazole scaffold) act as modulators of P-glycoprotein (P-gp). By binding to the enigmatic drug/substrate-binding site of P-gp, these derivatives inhibit ATP hydrolysis, thereby increasing the intracellular concentration of co-administered chemotherapeutics like paclitaxel and doxorubicin in resistant cell lines[5].

Antiviral Entry Inhibitors

Beyond Ritonavir, ETC derivatives are actively utilized in the design of HIV-1 gp120 entry inhibitors. Structure-based lead optimization has demonstrated that modifications at the C4 position of the thiazole ring (such as switching a hydroxymethyl group from C5 to C4) significantly enhance non-covalent interactions with the Phe43 cavity of the gp120 protein, leading to broad-spectrum antiviral activity[7].

Quantitative Efficacy and Yield Data

The following table summarizes the structural utility and biological efficacy of key derivatives synthesized from the ethyl thiazole-4-carboxylate scaffold.

Derivative / IntermediateTarget Application AreaKey Efficacy / Yield MetricSource
4-(Hydroxymethyl)thiazole Antiviral (Ritonavir Precursor)~85% Synthetic Yield via NaBH₄/AlCl₃2[2]
Thiazolidin-4-one 10b Oncology (IMP Dehydrogenase)IC₅₀: 4.88 μM (Breast Cancer Cell Lines)3[3]
Compound TTT-28 (1) P-gp Modulation (MDR Reversal)Active resistance reversal at 10 μM5[5]
Pyrazole-thiazole (7) Apoptosis Induction (Bcl-2)IC₅₀: 40.2 μM (PC-3 Prostate Cancer)9[9]

Conclusion

Ethyl thiazole-4-carboxylate remains an indispensable building block in the arsenal of modern medicinal chemistry. Its predictable reactivity profile, combined with the profound biological activity of the thiazole pharmacophore, allows researchers to continuously innovate across therapeutic areas—from disrupting viral replication machinery to overcoming multidrug resistance in aggressive carcinomas.

References

  • Organic Syntheses - 4-Thiazolecarboxylic acid, ethyl ester - Organic Syntheses Procedure URL: [Link][4]

  • NIH PMC - Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein URL: [Link][5]

  • ResearchGate - Structure based design, synthesis and in vitro antitumour activity of tiazofurin stereoisomers with nitrogen functions at the C-2′ or C-3′ positions URL: [Link][3]

  • D-NB.info - Thiazole Amides, A Novel Class of Algaecides URL:[Link][6]

  • NIH PMC - Structure-based lead optimization to improve antiviral potency and ADMET properties of phenyl-1H-pyrrole-carboxamide entry inhibitors targeted to HIV-1 gp120 URL: [Link][7]

  • RSC Advances - Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 URL: [Link][9]

  • ResearchGate - Tiazofurine ICN Pharmaceuticals URL: [Link][8]

Sources

Quantum Chemical Calculations for Thiazole Derivatives: A Technical Guide to Predictive Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe that the primary bottleneck in hit-to-lead optimization is not chemical synthesis, but the rational selection of viable candidates. Thiazole derivatives—five-membered aromatic heterocycles containing both nitrogen and sulfur—are privileged pharmacophores with profound antimicrobial, anticancer, and anti-inflammatory properties. However, predicting their pharmacological behavior requires more than basic 2D structure-activity relationships (SAR). It demands a rigorous quantum mechanical approach.

This whitepaper outlines the authoritative computational framework for evaluating thiazole derivatives using Density Functional Theory (DFT), providing researchers with a self-validating system to predict chemical reactivity, stability, and target binding affinity.

The Causality of Computational Method Selection

In computational drug design, the choice of functional and basis set is the foundation of structural integrity. For thiazole derivatives, Density Functional Theory (DFT) utilizing the B3LYP functional with a 6-311G(d,p) basis set is the gold standard[1].

Why B3LYP/6-311G(d,p)? The thiazole ring's sulfur atom possesses a diffuse electron cloud and low-lying d-orbitals. A standard minimal basis set will fail to capture the hypervalent potential and polarization of this atom. The 6-311G triple-zeta basis set provides necessary radial flexibility, while the (d,p) polarization functions (adding d-orbitals to heavy atoms and p-orbitals to hydrogen) are non-negotiable for accurately modeling the electron density distribution during protein-ligand interactions. B3LYP perfectly balances electron correlation effects with computational efficiency, yielding highly accurate geometry optimizations for heterocyclic compounds.

Mechanistic Insights from Quantum Descriptors

Frontier Molecular Orbitals (HOMO-LUMO)

The energies of the Highest Occupied Molecular Orbital ( EHOMO​ ) and Lowest Unoccupied Molecular Orbital ( ELUMO​ ) dictate a molecule's kinetic stability and chemical reactivity. The energy gap ( ΔE ) between them is the ultimate arbiter of molecular "softness." A narrower gap indicates a highly reactive molecule capable of significant intramolecular charge transfer[2]. In drug design, this softness often correlates with enhanced binding affinity, as the electron cloud can easily polarize to form optimal non-covalent interactions with the receptor's active site residues. Furthermore, the HOMO-LUMO gap provides direct insights into the free radical scavenging potential of thiazole-carboxamide antioxidants[3].

Molecular Electrostatic Potential (MEP) Mapping

MEP maps are quantitative topographical maps of reactivity. Red regions denote localized high electron density (typically near electronegative atoms like the thiazole nitrogen), pinpointing exact sites prone to electrophilic attack or hydrogen-bond acceptance[4]. Conversely, blue regions highlight electron-deficient zones, which are ideal for nucleophilic attack or hydrogen-bond donation.

Logic DFT DFT Calculations (Electronic Structure) HOMO High EHOMO (Electron Donor) DFT->HOMO LUMO Low ELUMO (Electron Acceptor) DFT->LUMO MEP MEP Mapping (Charge Distribution) DFT->MEP Gap Narrow Energy Gap (ΔE) (High Reactivity) HOMO->Gap LUMO->Gap Bind Enhanced Protein-Ligand Binding Affinity Gap->Bind MEP->Bind

Logical relationship between quantum chemical descriptors and protein-ligand binding affinity.

Self-Validating Experimental Protocol

To ensure absolute scientific integrity, computational workflows must be self-validating. The following step-by-step methodology guarantees that the derived quantum parameters are physically meaningful.

Phase 1: Conformational Sampling & Ligand Preparation

  • Initial 3D Generation: Build the 2D structure of the thiazole derivative and convert it to a 3D conformer using a molecular mechanics force field (e.g., MMFF94).

  • Pre-Optimization: Perform a preliminary energy minimization to eliminate steric clashes.

    • Causality: DFT is computationally expensive; starting with a near-minimum energy conformation prevents the optimization algorithm from converging on a high-energy local saddle point.

Phase 2: Density Functional Theory (DFT) Optimization 3. Functional and Basis Set Application: Execute DFT calculations using the B3LYP functional and the 6-311G(d,p) basis set. 4. Solvent Modeling: Apply an implicit solvent model (e.g., Polarizable Continuum Model, PCM) using water to simulate the physiological environment.

Phase 3: The Self-Validating Frequency Check 5. Vibrational Frequency Analysis: Compute the harmonic vibrational frequencies at the exact same level of theory used for optimization. 6. Validation Check: Verify the absence of imaginary frequencies.

  • Causality: This is a mandatory self-validation step. A true local minimum must have zero imaginary frequencies. If an imaginary frequency is detected (e.g., -15.4 cm⁻¹), the structure is merely a transition state. The coordinates must be perturbed along the normal mode of that imaginary frequency and re-optimized.

Phase 4: Electronic Property Extraction & Mapping 7. FMO Analysis: Extract EHOMO​ and ELUMO​ . Calculate the energy gap ( ΔE=ELUMO​−EHOMO​ ). 8. MEP Surface Generation: Map the electrostatic potential onto the total electron density surface (typically at an isovalue of 0.0004 a.u.).

  • Causality: This visually and quantitatively identifies specific hydrogen-bond donor/acceptor sites, directly informing subsequent structure-based drug design (SBDD) modifications.

Workflow Start Ligand Preparation (Thiazole Derivatives) Opt Geometry Optimization (DFT/B3LYP/6-311G(d,p)) Start->Opt Freq Frequency Calculation (Self-Validation Step) Opt->Freq Valid Valid Minimum? (No Imaginary Freq) Freq->Valid Valid->Opt No (Re-optimize) Elec Electronic Properties (HOMO-LUMO, MEP) Valid->Elec Yes Dock Molecular Docking (Target Protein) Elec->Dock Output Lead Candidate Selection Dock->Output

Computational workflow for quantum chemical and docking evaluation of thiazole derivatives.

Quantitative Data Assessment

The predictive power of DFT is best illustrated by comparing the quantum parameters of various substituted thiazole scaffolds. The table below summarizes validated computational data from recent literature, demonstrating how structural modifications impact electronic properties and, consequently, pharmacological applications.

Table 1: Quantitative Quantum Chemical Parameters of Synthesized Thiazole Derivatives

Compound Class EHOMO​ (eV) ELUMO​ (eV)Energy Gap ΔE (eV)Dipole Moment (Debye)Primary Application
Thiophene-Thiazole Scaffold -5.750-2.0303.7207.938Antitubercular (CYP51 Inhibitor)
Thiazole-derived Schiff Base (3c) -5.500-2.0463.454N/ACorrosion Inhibition / Reactivity
Amino-Thiazole Thymol Hybrid (5a) N/AN/A3.886N/AAnticancer Activity
Thiazole-Based Hydrazone (TCAH8) N/AN/A3.595N/ANonlinear Optics / Bioactivity

Data synthesized from authoritative computational evaluations of thiazole derivatives[4],[2],[1],[5]. A high dipole moment (e.g., 7.938 Debye) indicates substantial polarity, highly favorable for biological interactions via electrostatic or hydrogen bonding mechanisms.

Conclusion

The integration of quantum chemical calculations into the drug development pipeline transforms thiazole derivative design from an empirical guessing game into a predictive science. By strictly adhering to self-validating DFT protocols, researchers can accurately map the electronic topography of novel scaffolds, ensuring that only the most thermodynamically stable and pharmacologically reactive candidates advance to in vitro and in vivo testing.

References

  • Synthesis, Characterization, DFT Study, and In Silico Evaluation of a Thiophene-Thiazole Scaffolds as a Potential Mycobacterium tuberculosis CYP51 Inhibitor Source: MDPI URL:[Link]

  • Novel thiazole-derived Schiff-Bases as efficient corrosion inhibitors for mild steel in acidic Media: Synthesis, electrochemical and Computational insights Source: Arabian Journal of Chemistry URL:[Link]

  • Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies Source: PMC (National Institutes of Health) URL:[Link]

  • Exploring of Novel Thymol-based Amino-thiazole Hybrids: Computational Evaluation of Anticancer Activity Source: Physical Chemistry Research URL:[Link]

  • Facile Synthesis and DFT Analysis of Novel Thiazole-Based Hydrazones: An Experimental and Theoretical Perspective Source: ACS Omega URL:[Link]

Sources

Rational Design and Synthesis of Novel Thiazole Derivatives in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

Nitrogen and sulfur-containing heterocycles represent the backbone of contemporary medicinal chemistry. Specifically, the 1,3-thiazole ring is a "privileged scaffold" found in over 18 FDA-approved drugs[1]. Notable examples include the blockbuster kinase inhibitors dasatinib and dabrafenib, as well as the recently approved siderophore antibiotic cefiderocol and the antineoplastic agent alpelisib[1][2]. This whitepaper provides an in-depth technical analysis of the thiazole pharmacophore, detailing the mechanistic rationale for its use, validated synthetic workflows, and structure-activity relationship (SAR) data for next-generation multi-targeted inhibitors.

Mechanistic Rationale: The Thiazole Pharmacophore

In rational drug design, the 1,3-thiazole ring offers a unique stereoelectronic profile that makes it highly attractive for target-directed screening[2].

  • Kinase Hinge Binding: The sp²-hybridized nitrogen atom at position 3 acts as a potent hydrogen bond acceptor. In the context of ATP-competitive kinase inhibitors, this nitrogen frequently engages in critical hydrogen bonding with the backbone amides of the kinase hinge region (e.g., Met793 in EGFR or Cys532 in BRAF)[3][4].

  • Lipophilic and π -Interactions: The sulfur atom at position 1 is highly polarizable and lipophilic. It facilitates π -sulfur and hydrophobic interactions within the deep hydrophobic pockets of target proteins, enhancing binding affinity and residence time[2].

  • Bioisosterism: Thiazole is frequently employed as a bioisostere for oxazole, thiophene, or pyridine. Substituting a pyridine ring with a thiazole can lower the basicity of the molecule, thereby improving metabolic stability and membrane permeability while reducing off-target hERG liability[5].

Drug Discovery Pipeline

The development of novel thiazole derivatives follows a rigorous, iterative pipeline from in silico design to preclinical validation.

Pipeline Target Target Identification (e.g., EGFR, BRAF) Design Rational Drug Design (Thiazole Scaffold) Target->Design Synthesis Chemical Synthesis (Hantzsch Protocol) Design->Synthesis Screening In Vitro Screening (Kinase Assays) Synthesis->Screening HitToLead Hit-to-Lead Optimization (SAR Studies) Screening->HitToLead HitToLead->Design SAR Feedback Preclinical Preclinical Validation (In Vivo Models) HitToLead->Preclinical

Figure 1: Iterative drug discovery pipeline for novel thiazole derivatives.

Synthetic Methodology: The Hantzsch Thiazole Protocol

The construction of the thiazole core relies heavily on the Hantzsch synthesis, a highly regioselective cyclocondensation reaction[5]. To ensure high yield and reproducibility, the following self-validating protocol is standard for the synthesis of 2,4-disubstituted thiazoles.

Step-by-Step Protocol:

Step 1: Reagent Preparation Dissolve equimolar amounts of an α -haloketone (e.g., 2-bromoacetophenone) and a thioamide or thiourea derivative in absolute ethanol.

  • Causality: Absolute ethanol is selected as a polar protic solvent because it stabilizes the polar transition states during the initial nucleophilic attack of the sulfur atom onto the electrophilic α -carbon of the haloketone[5].

Step 2: Cyclocondensation Heat the reaction mixture to reflux (70–80°C) under continuous magnetic stirring for 2–4 hours.

  • Causality: The thermal energy provided by refluxing is necessary to overcome the activation energy barrier for the subsequent dehydration step, which drives the irreversible aromatization of the thiazole ring.

Step 3: In-Process Self-Validation Monitor the reaction strictly via Thin Layer Chromatography (TLC) using a hexane:ethyl acetate mobile phase.

  • Validation: The protocol validates itself when the distinct spot corresponding to the α -haloketone disappears, replaced by a new, highly UV-active spot at a different Rf value. This UV activity is a direct confirmation of the newly formed, highly conjugated aromatic thiazole system.

Step 4: Isolation and Purification Quench the reaction by pouring the mixture into crushed ice, then neutralize with 10% sodium bicarbonate if necessary. Cool the mixture to 0–5°C.

  • Causality: Rapid cooling and neutralization decrease the solubility of the organic product in the aqueous-ethanolic matrix, forcing the thiazole derivative to precipitate. The solid is then isolated via vacuum filtration and recrystallized from hot ethanol to achieve >95% purity.

Structure-Activity Relationship (SAR) & Optimization

Recent advancements have focused on 2,4,5-trisubstituted thiazoles and thiazole-hybrid molecules (e.g., thiazolyl-coumarins or thiazolyl-pyrazoles) as dual-targeted inhibitors[2][3]. The addition of electron-donating groups (like methoxy) or halogens on pendant phenyl rings significantly modulates antiproliferative and antimicrobial activities[3].

The table below summarizes recent quantitative SAR data demonstrating the superiority of novel thiazole derivatives against standard clinical therapies:

CompoundPrimary TargetIC₅₀ / GI₅₀Reference StandardStandard IC₅₀ / GI₅₀Ref
Compound 11f (Thiazole-coumarin)EGFR (Antiproliferative)27 nMErlotinib33 nM[3]
Compound 40 (Phenyl sulfonyl thiazole)B-RAFV600E Kinase23.1 nMDabrafenib47.2 nM[4]
Compound 50 (Thiazole core)VEGFR-21.21 µMSorafenibN/A[4]
Compound 11b (Thiazole-based)E. coli DNA gyrase182 nMNovobiocin170 nM[3]

Mechanism of Action: Signaling Pathway Modulation

Thiazole derivatives exhibit profound antiproliferative effects by interrupting critical oncogenic signaling cascades. For instance, dual EGFR/VEGFR-2 inhibitors and B-RAFV600E inhibitors block downstream MAPK/ERK signaling, leading to tumor cell apoptosis[3][4].

Pathway Ligand EGF Ligand Receptor EGFR (Tyrosine Kinase) Ligand->Receptor Activation RAS RAS Protein Receptor->RAS Thiazole Thiazole Derivative (Dual Inhibitor) Thiazole->Receptor ATP-competitive Inhibition BRAF BRAF Kinase Thiazole->BRAF Allosteric/Orthosteric Block RAS->BRAF MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK Proliferation Tumor Proliferation ERK->Proliferation

Figure 2: Mechanism of action of thiazole derivatives inhibiting EGFR/BRAF signaling.

Conclusion

The 1,3-thiazole scaffold remains an indispensable tool in the medicinal chemist's arsenal. By leveraging its unique hydrogen-bonding capabilities and lipophilicity, researchers can rationally design highly potent, multi-targeted therapeutics. Adherence to validated synthetic protocols, such as the Hantzsch synthesis, ensures the robust generation of these privileged structures for ongoing drug development[2][5].

References

  • [1] Thiazole Ring—A Biologically Active Scaffold. Source: nih.gov. 1

  • [2] 2,4,5-Trisubstituted Thiazole: A Privileged Scaffold in Drug Design and Activity Improvement. Source: benthamdirect.com.2

  • [3] Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. Source: frontiersin.org. 3

  • [4] Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Source: rsc.org. 4

  • [5] Comparative review on homogeneous and heterogeneous catalyzed synthesis of 1,3-thiazole. Source: tandfonline.com.5

Sources

Ethyl Thiazole-4-Carboxylate: Structural Profiling and Synthetic Applications in Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, heterocyclic scaffolds are the cornerstone of rational drug design. Ethyl thiazole-4-carboxylate serves as a highly versatile, bifunctional building block extensively utilized in multi-step pharmaceutical synthesis. The presence of the electron-rich thiazole ring, coupled with a reactive ethyl ester at the C4 position, provides a unique structural platform for targeted derivatization. This technical guide provides an in-depth analysis of its physicochemical properties, its mechanistic role in synthesizing complex therapeutics (such as HIV protease inhibitors and targeted oncology agents), and field-proven, self-validating protocols for its functionalization.

Physicochemical Profiling & Structural Identification

Accurate structural identification and understanding of baseline physicochemical properties are critical for predicting solubility, reactivity, and downstream purification strategies. The quantitative data for Ethyl thiazole-4-carboxylate is summarized in the table below, grounded by chemical supplier specifications from [1].

ParameterSpecification / Value
Chemical Name Ethyl thiazole-4-carboxylate
CAS Number 14527-43-6
Molecular Formula C₆H₇NO₂S
Molecular Weight 157.19 g/mol
InChI Key XDOKFEJMEJKVGX-UHFFFAOYSA-N
Physical State Solid (Powder) or Liquid (temperature dependent)
Melting Point 42.00°C – 44.00°C
Boiling Point 235.7 °C at 760 mmHg
Density 1.242 g/cm³

Mechanistic Role in Drug Development

The strategic selection of Ethyl thiazole-4-carboxylate in synthetic pathways is driven by two primary factors:

  • The Thiazole Pharmacophore: The nitrogen and sulfur heteroatoms act as potent hydrogen bond acceptors, significantly improving the binding affinity and metabolic stability of drug molecules within target protein pockets.

  • C4-Ester Reactivity: The ethyl carboxylate group serves as an optimal electrophilic center. It readily undergoes amidation, selective reduction, or hydrolysis, allowing chemists to install diverse functional groups without disrupting the aromatic core.

Antiviral Precursors (Ritonavir Synthesis)

Ethyl thiazole-4-carboxylate is the foundational starting material for synthesizing 4-(methoxymethyl)thiazole, a critical structural motif in the HIV protease inhibitor Ritonavir. According to application notes from [2], the synthesis requires a highly chemoselective reduction of the ester, followed by a Williamson ether synthesis, to yield the functionalized intermediate necessary for late-stage coupling.

Oncology Therapeutics (Bcl-2 Inhibitors)

Recent advancements in targeted cancer therapies have utilized the C4-ester to synthesize 1,3,5-trisubstituted-1H-pyrazole derivatives. As detailed in [3], the ester is converted into a hydrazide and subsequently cyclized. These novel analogs exhibit potent cytotoxic effects against human prostate (PC-3), breast (MCF-7), and lung (A549) cancer cell lines by directly targeting and modulating apoptotic pathways (e.g., Bcl-2 inhibition).

Multidrug Resistance (MDR) Reversal

In the pursuit of overcoming chemotherapy resistance, researchers have developed P-glycoprotein (ABCB1) inhibitors. Literature from the [4] demonstrates that hydrolyzing the ethyl ester and coupling it with amino acid derivatives yields thiazole peptidomimetics. These compounds bind to the enigmatic drug/substrate-binding site of P-gp, effectively reversing multidrug resistance in tumor models.

Experimental Workflows: Self-Validating Protocols

To ensure reproducibility, the following protocol details the two-step synthesis of 4-(methoxymethyl)thiazole from Ethyl thiazole-4-carboxylate. As a Senior Application Scientist, I emphasize that every protocol must be a self-validating system; you must confirm the success of the current step before proceeding to the next.

Protocol: Synthesis of 4-(Methoxymethyl)thiazole

Step 1: Chemoselective Reduction to 4-(Hydroxymethyl)thiazole

  • Action: In a round-bottom flask under an inert argon atmosphere, suspend Aluminum chloride (AlCl₃, 1.1 eq.) in dry Tetrahydrofuran (THF). Cool the suspension to 0 °C. Add Sodium borohydride (NaBH₄, 3.0 eq.) portion-wise. Slowly introduce Ethyl thiazole-4-carboxylate (1.0 eq.) dissolved in THF. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Causality: The combination of NaBH₄ and AlCl₃ generates an electrophilic aluminum hydride species in situ. This reagent is chosen specifically for its high chemoselectivity; it efficiently reduces the ethyl ester to a primary alcohol without reducing the electron-rich aromatic thiazole ring.

  • Validation & Workup: Monitor the reaction progress via Thin-Layer Chromatography (TLC) using a hexane/ethyl acetate eluent. The disappearance of the ester starting material (higher Rf) and the appearance of a more polar spot (lower Rf) validates the formation of the alcohol. Quench carefully with 1 M HCl at 0 °C to safely neutralize unreacted hydrides. Critical Step: Adjust the aqueous layer to pH 8-9 with 2 M NaOH. This ensures the basic thiazole nitrogen remains deprotonated, preventing catastrophic product loss into the aqueous phase during Dichloromethane (DCM) extraction.

Step 2: Williamson Ether Synthesis (Methylation)

  • Action: Dissolve the isolated 4-(hydroxymethyl)thiazole in dry THF. Cool to 0 °C and add Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.). Stir for 30 minutes until hydrogen gas evolution ceases. Add Methyl iodide (MeI, 1.5 eq.) dropwise.

  • Causality: NaH deprotonates the primary alcohol to form a highly nucleophilic alkoxide intermediate. The alkoxide then executes an SN2 attack on the electrophilic methyl iodide, displacing the iodide leaving group to forge the stable methoxymethyl ether linkage.

  • Validation: Following aqueous workup and solvent evaporation, confirm successful methylation via ¹H NMR spectroscopy. The definitive validation marker is the appearance of a distinct singlet integrating to 3 protons around δ 3.3-3.4 ppm (corresponding to the newly formed -OCH₃ group), alongside the preservation of the two aromatic thiazole protons.

Visualizing the Synthetic Workflow

The following diagram maps the divergent synthetic pathways originating from Ethyl thiazole-4-carboxylate, highlighting its role as a central node in drug discovery.

G A Ethyl thiazole-4-carboxylate (CAS: 14527-43-6) B Reduction (NaBH4 / AlCl3) Selective Ester Cleavage A->B Step 1 F Amidation / Hydrazide Formation A->F Direct Derivatization C 4-(Hydroxymethyl)thiazole Intermediate B->C Yield & Isolate D Williamson Ether Synthesis (Alkoxide + MeI) C->D Step 2 E 4-(Methoxymethyl)thiazole (Ritonavir Precursor) D->E Functionalization G Bcl-2 Targeting Pyrazoles & P-glycoprotein Inhibitors F->G Drug Discovery

Synthetic workflows of Ethyl thiazole-4-carboxylate in drug development.

References

  • Title: Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 Source: RSC Advances (Royal Society of Chemistry) URL: [Link]

  • Title: Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein Source: National Institutes of Health (NIH) / PubMed Central URL: [Link]

Methodological & Application

Application Note: Scalable Synthesis of Ethyl Thiazole-4-carboxylate Hydrobromide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

Thiazole moieties are privileged scaffolds in medicinal chemistry, featured prominently in biologically active compounds such as the HIV-1 protease inhibitor Ritonavir and various antiviral entry inhibitors (1)[1]. The synthesis of 4-substituted thiazoles often relies on the classic Hantzsch thiazole synthesis, a highly robust method utilizing the condensation of an α-haloketone and a thioamide (2)[2].

This application note details an optimized, self-validating protocol for synthesizing Ethyl thiazole-4-carboxylate hydrobromide (CAS: 6898-57-3) via the direct condensation of ethyl bromopyruvate and thioformamide.

Mechanistic Rationale & Experimental Design

Expertise & Experience: The selection of ethyl bromopyruvate as the α-haloketone is driven by its dual functionality: the highly electrophilic α-bromo carbon facilitates rapid S-alkylation by the thioamide, while the adjacent pyruvate carbonyl drives the subsequent intramolecular cyclization (3)[3].

Instead of isolating the free base—which often requires tedious chromatographic purification or distillation—this protocol strategically targets the hydrobromide salt. By conducting the reaction in a non-basic, polar aprotic solvent (anhydrous diethyl ether) without an external base, the hydrobromic acid (HBr) generated during the initial S-alkylation protonates the basic thiazole nitrogen (4)[4].

Trustworthiness & Self-Validation: This protocol is inherently self-validating. The formation of a crystalline precipitate serves as a real-time visual indicator of reaction progress. Because the starting materials and potential acyclic intermediates are highly soluble in diethyl ether, they remain in the mother liquor. The precipitation of the hydrobromide salt acts as an in situ purification step, ensuring that the isolated solid is of exceptionally high purity without the need for column chromatography.

Workflow Visualizations

HantzschWorkflow N1 1. S-Alkylation Thioformamide + Ethyl Bromopyruvate N2 2. Cyclization Nucleophilic Attack on Carbonyl N1->N2 N3 3. Dehydration Aromatization to Thiazole Core N2->N3 N4 4. Precipitation In situ HBr Salt Crystallization N3->N4

Figure 1: Mechanistic workflow of the Hantzsch thiazole synthesis yielding the hydrobromide salt.

ExperimentalWorkflow Step1 Step 1: Preparation Dissolve Thioformamide in Anhydrous Ether at 0°C Step2 Step 2: Addition Dropwise addition of Ethyl Bromopyruvate Step1->Step2 Step3 Step 3: Reaction Warm to RT & Stir (4-6 hours) Step2->Step3 Step4 Step 4: Isolation Vacuum Filtration & Cold Ether Wash Step3->Step4 Product Final Product Ethyl Thiazole-4-carboxylate Hydrobromide Step4->Product

Figure 2: Step-by-step experimental workflow for the synthesis and isolation of the target salt.

Materials and Reagents

The following table summarizes the quantitative data for a standard 100 mmol scale synthesis.

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole
Ethyl bromopyruvate 195.011.019.50 g (100 mmol)Electrophile / α-haloketone
Thioformamide 61.111.16.72 g (110 mmol)Nucleophile / Thioamide
Diethyl Ether (Anhydrous) 74.12N/A150 mLReaction Solvent
Cold Diethyl Ether 74.12N/A50 mLWash Solvent

Note: Thioformamide is prone to oxidative degradation. It should be stored at low temperatures under an inert atmosphere and its purity verified prior to use.

Step-by-Step Experimental Protocol

Step 1: Preparation of the Reaction Mixture

  • In a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a pressure-equalizing dropping funnel, dissolve thioformamide (6.72 g, 110 mmol) in 100 mL of anhydrous diethyl ether.

  • Purge the entire system with an inert gas (Nitrogen or Argon) to prevent the oxidative degradation of the thioamide intermediate.

  • Cool the flask to 0 °C using an ice-water bath.

Step 2: Electrophile Addition 4. Dissolve ethyl bromopyruvate (19.50 g, 100 mmol) in 50 mL of anhydrous diethyl ether. Transfer this solution to the dropping funnel. 5. Add the ethyl bromopyruvate solution dropwise to the vigorously stirred thioformamide solution over a period of 30 minutes. Causality Note: Dropwise addition is critical. It controls the exothermic S-alkylation step and maintains a low concentration of the highly reactive electrophile, thereby minimizing the formation of symmetrical dithioacetal byproducts.

Step 3: Cyclization and Aromatization 6. Once the addition is complete, remove the ice bath and allow the reaction mixture to warm naturally to room temperature (20–25 °C). 7. Stir the mixture continuously for 4 to 6 hours under the inert atmosphere. Observation: The solution will transition from clear to cloudy as the generated hydrobromic acid protonates the newly formed thiazole ring. This initiates the precipitation of the insoluble hydrobromide salt.

Step 4: Isolation and Purification 8. Cool the reaction flask to 0–5 °C for 1 hour to maximize the crystallization of the product and drive the precipitation equilibrium. 9. Isolate the precipitate via vacuum filtration using a Büchner funnel. 10. Wash the filter cake with two 25 mL portions of ice-cold diethyl ether. Causality Note: The cold ether wash removes unreacted starting materials and highly soluble organic impurities without dissolving the target salt. 11. Dry the crystalline solid under high vacuum at 40 °C for 4 hours to yield the final product.

Analytical and Quantitative Data

Expected characterization data for the isolated Ethyl thiazole-4-carboxylate hydrobromide.

ParameterExpected Value / Observation
Chemical Formula C₆H₈BrNO₂S
Molecular Weight 238.10 g/mol
Appearance Off-white to pale yellow crystalline solid
Expected Yield 75% – 85% (17.8 g – 20.2 g)
Melting Point > 150 °C (Decomposes)
¹H NMR (400 MHz, DMSO-d₆) δ 9.25 (d, 1H, H-2), 8.50 (d, 1H, H-5), 4.35 (q, 2H, -CH₂-), 1.32 (t, 3H, -CH₃), + broad NH⁺/HBr peak
Mass Spectrometry (ESI+) m/z 158.0 [M+H]⁺ (Corresponds to the free base mass)

References

  • Title: 4-(Methoxymethyl)
  • Title: 4-Thiazolecarboxylic acid, ethyl ester Source: Organic Syntheses URL
  • Title: Ethyl Bromopyruvate | High-Purity Reagent Supplier Source: BenchChem URL
  • Source: Thieme E-Books (Science of Synthesis)

Sources

Application Note: Ethyl Thiazole-4-carboxylate as a Strategic Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Rationale

In contemporary medicinal chemistry, the thiazole ring is a privileged heterocyclic scaffold. It provides unique physicochemical properties, including precise hydrogen-bond accepting capabilities via its nitrogen atom and lipophilic, van der Waals interactions via its sulfur atom[1]. Among the various functionalized thiazoles, Ethyl thiazole-4-carboxylate (CAS: 14527-43-6) has emerged as an exceptionally versatile building block for drug discovery[1].

The strategic advantage of this specific building block lies in the orthogonal reactivity of the C4-ester group. Unlike the C2 position, which is highly susceptible to nucleophilic attack and rapid in vivo metabolism, the C4 position provides a metabolically stable vector for extending the molecule into target protein binding pockets[2]. The ethoxycarbonyl group acts as a synthetic hub: it can be readily saponified to a carboxylic acid for peptide coupling, reduced to a primary alcohol, or converted directly into an amide via ammonolysis[3].

Applications in Targeted Therapeutics

Ethyl thiazole-4-carboxylate has been instrumental in the synthesis of several high-profile drug candidates across diverse therapeutic areas:

  • Anticancer Agents (Tiazofurin Analogues): By coupling the thiazole-4-carboxylate core with pentofuranosyl cyanides, researchers have developed novel d-arabino stereoisomers of tiazofurin. These analogues induce apoptosis in K562 leukemia cells via caspase-dependent pathways, showing significantly higher potency than the parent compound[3].

  • Multidrug Resistance (P-gp Modulators): Overexpression of P-glycoprotein (P-gp) efflux pumps is a primary cause of chemotherapeutic resistance. Thiazole peptidomimetics derived from ethyl thiazole-4-carboxylate effectively bind the enigmatic substrate-binding site of P-gp, inhibiting its ATPase activity and re-sensitizing resistant cells to drugs like paclitaxel[2].

  • Oncology Biomarker Targeting (uPA Inhibitors): Urokinase plasminogen activator (uPA) drives tumor metastasis. Using fragment-based drug design, the thiazole-4-carboxylate scaffold has been utilized to synthesize imidazo[1,2-a]pyridine-thiazole derivatives that exhibit high affinity for the S1 pocket of uPA[4].

Quantitative Biological Data Summary

To facilitate structural comparisons, the following table summarizes the biological efficacy of derivatives synthesized from this building block:

Compound Class / DerivativePrimary Therapeutic TargetKey Biological MetricReference
d-arabino Tiazofurin Analogues Leukemia (K562 cell line)IC₅₀ = 4–7 nM (309-fold > parent)Popsavin et al.[3]
Thiazole Peptidomimetics P-glycoprotein (P-gp) ATPaseATPase Inhibition = 40–58%Chufan et al.[2]
Imidazo[1,2-a]pyridine-thiazoles Urokinase (uPA) S1 PocketHigh target selectivity & affinityuPA SAR Studies[4]

Synthetic Divergence Workflow

G A Precursors: Ethyl isocyanoacetate + O-ethyl thioformate B Ethyl thiazole-4-carboxylate (Core Building Block) A->B NaCN, EtOH, 50°C C Ester Hydrolysis (Thiazole-4-carboxylic acid) B->C LiOH, THF/H2O E C-Nucleoside Assembly (Tiazofurin Analogs) B->E Ammonolysis / Coupling D Amide Coupling (Peptidomimetics) C->D HCTU, DIEA, Amine F P-gp Modulators (MDR Reversal) D->F Phenotypic Assay G Anticancer Agents (IC50: 4-7 nM) E->G K562 Cell Assay

Workflow illustrating the synthetic divergence of Ethyl thiazole-4-carboxylate in drug discovery.

Validated Experimental Protocols

As a self-validating system, the following protocols integrate mandatory analytical checkpoints to ensure the integrity of the synthesized compounds before proceeding to biological assays.

Protocol 1: De Novo Synthesis of Ethyl Thiazole-4-carboxylate

Causality & Design: While older methods relied on the hydrogenolysis of brominated precursors, the condensation of ethyl isocyanoacetate with O-ethyl thioformate represents a milder, higher-yielding approach[5]. Sodium cyanide is specifically selected as a catalytic base because its mild basicity is sufficient to deprotonate the highly acidic α-protons of ethyl isocyanoacetate without triggering premature polymerization of the isocyanide or unwanted saponification of the ester[5].

Step-by-Step Methodology:

  • System Preparation: Charge a 250-mL, three-necked, round-bottomed flask with 0.25 g (0.0051 mol) of sodium cyanide and 10 mL of absolute ethanol. Equip the flask with a mechanical stirrer and a calcium chloride drying tube. Crucial: Moisture must be excluded to prevent the hydrolysis of the isocyanoacetate[5].

  • Reagent Addition: Vigorously stir the suspension at room temperature. Slowly add a solution containing 4.52 g (0.0439 mol) of ethyl isocyanoacetate and 3.60 g (0.0400 mol) of O-ethyl thioformate dissolved in 15 mL of absolute ethanol[5].

  • Cyclodehydration: Upon complete addition, heat the mixture to 50°C and maintain for exactly 30 minutes. Causality: Strict temperature control ensures complete cyclization while preventing the thermal decomposition of the thioester[5].

  • Isolation: Remove the solvent via rotary evaporation. Extract the resulting dark oil with three 60-mL portions of hot hexane.

  • Crystallization: Concentrate the combined hexane extracts until the product begins to separate. Cool the concentrate in an ice bath to precipitate the product[5].

  • Self-Validation Checkpoint: Filter the off-white needles.

    • Expected Yield: 81–87% (5.1–5.5 g).

    • Purity Verification: Melting point must be strictly between 52–53°C[5]. Confirm the disappearance of the isocyanide stretch (~2150 cm⁻¹) via IR spectroscopy.

Protocol 2: Saponification and Amide Coupling (Peptidomimetic Synthesis)

Causality & Design: To incorporate the thiazole into a peptide backbone, the ethyl ester must be hydrolyzed to a carboxylic acid. Subsequent amide coupling utilizes HCTU and DIEA. HCTU is chosen over standard EDC/HOBt because its uronium-based structure accelerates the formation of the active ester, outcompeting the rate of oxazolone formation, which is the primary pathway for racemization in amino acid derivatives[2].

Step-by-Step Methodology:

  • Saponification: Dissolve Ethyl thiazole-4-carboxylate (1.0 eq) in a 3:1 mixture of THF/H₂O. Add LiOH·H₂O (2.0 eq) and stir at room temperature for 4 hours.

  • Acidification: Evaporate the THF under reduced pressure. Acidify the aqueous layer with 1M HCl to pH 3 to precipitate the thiazole-4-carboxylic acid. Filter and dry under high vacuum.

  • Activation: In a flame-dried flask under N₂, dissolve the carboxylic acid (1.0 eq) in anhydrous CH₂Cl₂. Add HCTU (1.2 eq) and DIEA (2.5 eq). Stir at 0°C for 15 minutes to form the active ester[2].

  • Coupling: Add the target amine (e.g., 4,4-difluorocyclohexylamine, 1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir overnight[2].

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the mixture with CH₂Cl₂, wash the organic layer with brine, dry over MgSO₄, and concentrate under reduced pressure.

  • Self-Validation Checkpoint: Purify the crude product via flash chromatography (EtOAc/Hexane).

    • Purity Verification: Validate the target amide formation using LC-MS (ensure purity >95% via UV at 254 nm).

    • Structural Verification: Utilize ¹H-NMR to confirm the presence of the distinct amide 'NH' doublet, typically appearing at ~8.0–9.0 ppm[2].

References

  • Source: Organic Syntheses (orgsyn.org)
  • Source: Chem-Impex (chemimpex.com)
  • Source: PubMed Central (nih.gov)
  • Source: PubMed (nih.gov)
  • Title: SUPPORTING INFORMATION for Discovery and SAR of novel and selective inhibitors of urokinase plasminogen activator (uPA)

Sources

Application Note: Ethyl Thiazole-4-Carboxylate as a Core Scaffold in Anticancer Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Oncology Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Executive Summary & Rationale

In contemporary medicinal chemistry, the thiazole ring is a privileged pharmacophore due to its unique hydrogen-bonding capabilities, lipophilicity, and structural rigidity. Specifically, ethyl thiazole-4-carboxylate serves as a highly versatile building block for synthesizing a diverse array of antineoplastic agents. By acting as both a structural spacer and an active binding moiety, this scaffold enables the design of molecules that can disrupt cancer cell proliferation through multiple distinct mechanisms, including enzyme inhibition, apoptosis induction, and the reversal of multidrug resistance (MDR).

This application note synthesizes current field-proven insights, detailing the mechanistic causality behind utilizing ethyl thiazole-4-carboxylate in oncology, summarizing quantitative efficacy data, and providing self-validating experimental protocols for drug development professionals.

Mechanistic Pathways & Structural Causality

The strategic incorporation of the ethyl thiazole-4-carboxylate moiety allows researchers to target distinct vulnerabilities in tumor biology:

IMP Dehydrogenase (IMPDH) Inhibition via Tiazofurin Analogues

Tiazofurin is a C-glycosyl nucleoside that requires the thiazole-4-carboxamide ring to mimic the nicotinamide ring of NAD. During synthesis, ethyl thiazole-4-carboxylate is constructed via the cyclocondensation of glycofuranosyl cyanides with L-cysteine ethyl ester[1]. Once metabolized into the dinucleotide TAD (thiazole-4-carboxamide adenine dinucleotide), the compound acts as a potent IMPDH inhibitor. This inhibition critically depletes intracellular guanylate pools, thereby halting neoplastic proliferation, particularly in leukemia models[1].

Apoptotic Pathway Activation via Bcl-2 Inhibition

Recent advancements have fused the thiazole scaffold with pyrazole rings to create 1,3,5-trisubstituted-1H-pyrazole-thiazole hybrids. As detailed in 2, the ethyl ester group on the thiazole ring enhances the molecule's binding affinity within the hydrophobic groove of the anti-apoptotic protein Bcl-2[2]. By neutralizing Bcl-2, these compounds shift the cellular balance to activate pro-apoptotic proteins (Bax, p53) and trigger Caspase-3 cleavage, leading to programmed cell death in solid tumors like breast (MCF-7) and lung (A549) cancers[2].

Reversal of Multidrug Resistance (P-gp Modulation)

Overexpression of P-glycoprotein (P-gp) is a primary driver of MDR in cancer. Amino acid-derived thiazole peptidomimetics (e.g., TTT-28) utilize the thiazole core as a rigid, planar spacer. This spatial arrangement optimally positions flanking aromatic rings to competitively block the drug-binding pocket of P-gp. As demonstrated in 3, these derivatives successfully restore the intracellular accumulation of chemotherapeutics like paclitaxel and doxorubicin in highly resistant cell lines[3].

Workflow & Signaling Diagram

G Core Ethyl thiazole-4-carboxylate (Core Scaffold) Tiazofurin Tiazofurin Analogues (C-glycosyl nucleosides) Core->Tiazofurin Cyclocondensation Pyrazole Pyrazole-Thiazole Hybrids (1,3,5-trisubstituted) Core->Pyrazole α-bromopyruvate rxn Peptidomimetic Thiazole Peptidomimetics (e.g., TTT-28) Core->Peptidomimetic Amide Coupling Target1 IMPDH Inhibition (Forms TAD dinucleotide) Tiazofurin->Target1 Target2 Bcl-2 Inhibition (Activates Bax/Caspase-3) Pyrazole->Target2 Target3 P-gp Modulation (Blocks Efflux Pump) Peptidomimetic->Target3 Out1 Leukemia (K562) Growth Arrest Target1->Out1 Out2 Solid Tumors (MCF-7) Apoptosis Induction Target2->Out2 Out3 MDR Cancers Chemosensitization Target3->Out3

Fig 1: Divergent synthesis pathways of ethyl thiazole-4-carboxylate derivatives in oncology.

Quantitative Efficacy Summary

The following table summarizes the biological efficacy of various ethyl thiazole-4-carboxylate derivatives across different cancer models, highlighting the broad applicability of the scaffold:

Compound ClassRepresentative DerivativeTarget Cancer Cell LinePrimary MechanismIC₅₀ / Efficacy
Tiazofurin Analogue d-xylo stereoisomer (Compound 4)K562 (Human Leukemia)IMPDH Inhibition4–7 nM[1]
Pyrazole-Thiazole Hybrid Compound 4 (Ester-substituted)MCF-7 (Breast Cancer)Bcl-2 Inhibition / Apoptosis3.9 μM[2]
Pyrazole-Thiazole Hybrid Compound 10b (Sulfonamide-sub.)A549 (Lung Cancer)Bcl-2 Inhibition / Apoptosis30.0 μM[2]
Thiazole Peptidomimetic TTT-28SW620/Ad300 (Colon MDR)P-glycoprotein (P-gp) InhibitionReverses MDR at 10 μM[3]

Validated Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems , incorporating critical checkpoints to prevent the propagation of errors during drug development.

Protocol A: Hantzsch-Type Synthesis of Thiazole-4-carboxylate Intermediates

Objective: Construct the ethyl 2-(3-(3,4-dichlorophenyl)-5-(1-methyl-1H-pyrrol-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole-4-carboxylate pharmacophore[2]. Causality: The use of α-bromopyruvate is a deliberate choice; it directly installs the ethyl carboxylate group at the C4 position of the nascent thiazole ring, bypassing the need for multi-step oxidations of methyl precursors.

Step-by-Step Methodology:

  • Preparation: Dissolve 5.68 mmol (2.0 g) of the pyrazol-1-ylthiocarboxamide intermediate in 20 mL of absolute ethanol. Rationale: Ethanol serves as a protic solvent that stabilizes the transition state during the initial nucleophilic attack of the sulfur atom.

  • Reagent Addition: Add 5.68 mmol (1.11 g) of α-bromopyruvate dropwise to the solution.

  • Cyclocondensation: Subject the mixture to vigorous stirring at 60 °C for 4 hours. Rationale: Heating to 60 °C provides sufficient thermal energy to drive the dehydration step of the cyclization without causing thermal degradation of the sensitive pyrrole moiety[2].

  • Self-Validation Checkpoint 1 (Reaction Monitoring): Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane/EtOAc (7:3) mobile phase. The complete disappearance of the thiocarboxamide spot confirms completion. Do not proceed to isolation if the precursor remains.

  • Isolation: Cool the mixture to room temperature to precipitate the ethyl thiazole-4-carboxylate derivative. Filter the solid mass and wash thoroughly with cold ethanol to remove unreacted starting materials.

  • Purification: Recrystallize the crude product from hot ethanol to yield a pure yellow solid (approx. 88% yield)[2].

  • Self-Validation Checkpoint 2 (Structural Confirmation): Confirm structural integrity via ¹H NMR (600 MHz, DMSO-d6). The protocol is strictly validated only if the characteristic thiazole C5 proton appears as a distinct doublet/singlet at δ 7.95 ppm[2].

Protocol B: In Vitro Validation of Bcl-2 Inhibition and Apoptosis

Objective: Validate the mechanistic efficacy of the synthesized thiazole derivative in breast cancer models.

Step-by-Step Methodology:

  • Cell Seeding: Seed MCF-7 cells in a 6-well plate at a density of 1 × 10⁵ cells/well in DMEM supplemented with 10% FBS. Incubate overnight at 37 °C in a 5% CO₂ atmosphere.

  • Treatment: Treat the cells with the synthesized compound at its established IC₅₀ concentration (e.g., 3.9 μM) dissolved in DMSO.

    • Self-Validation Checkpoint 1: Always include a vehicle control well (0.1% DMSO) to ensure that the observed cytotoxicity is drug-induced, not solvent-induced.

  • Incubation: Incubate for 48 hours to allow sufficient time for transcriptional and translational changes in apoptotic proteins.

  • Protein Extraction: Harvest the cells, wash with ice-cold PBS, and lyse using RIPA buffer containing protease and phosphatase inhibitors. Centrifuge at 14,000 × g for 15 min at 4 °C to clear the lysate.

  • Western Blotting: Resolve 30 μg of the protein extract via SDS-PAGE and transfer to a PVDF membrane. Probe with primary antibodies against Bcl-2, Bax, and Cleaved Caspase-3.

  • Self-Validation Checkpoint 2 (Loading Control): Probe the membrane for β-actin. Equal band intensity across all lanes validates that any observed downregulation of Bcl-2 or upregulation of Bax is directly due to the compound's mechanism of action, ruling out uneven sample loading.

References

  • Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential Source: RSC Advances URL
  • Source: European Journal of Medicinal Chemistry (via PubMed/NIH)
  • Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein Source: NIH / PMC URL

Sources

Synthesis of antimicrobial compounds from Ethyl thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Validation of Antimicrobial Agents from Ethyl Thiazole-4-Carboxylate

As a Senior Application Scientist, I have designed this technical guide to provide drug development professionals with a robust, mechanistically grounded framework for synthesizing antimicrobial compounds using ethyl thiazole-4-carboxylate as a primary scaffold. This guide moves beyond mere procedural steps, detailing the thermodynamic, kinetic, and structural rationales that dictate synthetic success.

Mechanistic Rationale & Target Identification

Ethyl thiazole-4-carboxylate is a highly versatile heterocyclic building block in medicinal chemistry[1]. The thiazole ring—characterized by its electron-donating sulfur and electron-accepting nitrogen—acts as a potent bioisostere for various aromatic systems. This unique electronic distribution enables strong hydrogen bonding and π−π stacking interactions with critical microbial targets, such as bacterial β -lactamases[2] and histidine kinases[3].

By functionalizing the C4-carboxylate group (via hydrazinolysis and subsequent Schiff base condensation) or the C5 position (via direct C-H arylation), researchers can rapidly generate libraries of bioactive molecules capable of overcoming multidrug-resistant (MDR) pathogens[4].

Synthetic Workflow

G A Ethyl thiazole-4-carboxylate (Core Scaffold) B Hydrazinolysis (NH2NH2·H2O, EtOH, Reflux) A->B F Direct C-H Arylation (Ni(II) Catalyst, 80°C) A->F C Thiazole-4-carbohydrazide (Nucleophilic Intermediate) B->C D Acid-Catalyzed Condensation (Ar-CHO, AcOH, Reflux) C->D E Thiazole Schiff Bases (Target Antimicrobial) D->E G C5-Arylated Thiazoles (Kinase Inhibitors) F->G

Synthetic pathways from Ethyl thiazole-4-carboxylate to antimicrobial derivatives.

Experimental Protocols & Self-Validating Systems

Protocol A: Hydrazinolysis of Ethyl Thiazole-4-Carboxylate

Objective: Convert the stable ester into a highly nucleophilic carbohydrazide, a necessary intermediate for azomethine formation[5]. Causality: Hydrazine is a superior nucleophile compared to standard amines due to the alpha-effect (adjacent lone pairs repelling each other, raising the HOMO energy). Refluxing in ethanol provides the thermal energy required to overcome the activation barrier of the nucleophilic acyl substitution while preventing premature hydrolysis.

  • Reaction Setup: Dissolve 1.0 equivalent of ethyl thiazole-4-carboxylate in 20 mL of absolute ethanol. Crucial: Absolute ethanol must be used to prevent competitive hydrolysis of the ester by water.

  • Reagent Addition: Cool the flask to 0°C. Add 3.0 equivalents of hydrazine hydrate (80%) dropwise. The low initial temperature controls the exothermic nature of the initial nucleophilic attack.

  • Thermal Activation: Equip the flask with a reflux condenser and heat to 78°C for 6–8 hours.

  • In-Process Monitoring (Self-Validation): Monitor via TLC (Ethyl acetate:Hexane 3:1). The reaction is complete when the high-Rf ester spot disappears, replaced by a highly polar, low-Rf hydrazide spot.

  • Isolation: Cool to room temperature and pour into crushed ice. Filter the resulting precipitate, wash with cold water, and recrystallize from ethanol.

Protocol B: Synthesis of Thiazole-4-Carboxylate Schiff Bases

Objective: Condense the intermediate with aromatic aldehydes to yield Schiff bases. Causality: The azomethine linkage (-N=CH-) is critical for antimicrobial efficacy, as it acts as a hydrogen bond acceptor/donor system that interacts directly with the active sites of MDR bacterial enzymes[4]. Glacial acetic acid is utilized as a Brønsted acid catalyst to protonate the carbonyl oxygen, increasing its electrophilicity without fully protonating the nucleophilic amine (which would halt the reaction).

  • Reaction Setup: Dissolve 0.05 mol of the thiazole intermediate and 0.05 mol of a substituted aromatic aldehyde in 30 mL of absolute ethanol[4].

  • Catalysis: Add 3–5 drops of glacial acetic acid to achieve a pH of ~4.5–5.0.

  • Condensation: Stir and reflux the mixture for 12 hours. The continuous heat drives off the water byproduct (shifting the equilibrium toward the imine product via Le Chatelier's principle).

  • Isolation: Evaporate excess solvent using a rotary evaporator. Dissolve the crude residue in ethyl acetate and allow crystal growth over 48 hours[4].

  • Quality Control (Self-Validation):

    • FTIR: Confirm the disappearance of the primary amine stretch (3300 cm⁻¹) and the appearance of a sharp imine C=N stretch at ~1616–1617 cm⁻¹[4].

    • ¹H NMR: Validate the structure by identifying the azomethine proton (-N=CH-) singlet, typically appearing downfield between 8.42 and 9.76 ppm[4].

Protocol C: Regioselective Direct C5-H Arylation

Objective: Functionalize the C5 position of the thiazole ring without pre-halogenation. Causality: Traditional cross-coupling requires pre-functionalized halides. Direct C-H arylation bypasses this, utilizing an air- and moisture-stable iminopyridine-based α -diimine Ni(II) catalyst to selectively activate the C5-H bond via electrophilic aromatic substitution[3]. This late-stage functionalization drastically reduces synthetic steps and impurity profiles.

  • Reaction Setup: In an aerobic reaction vessel, combine ethyl thiazole-4-carboxylate (1.0 eq), an aryl halide (1.2 eq), and the Ni(II) catalyst (5 mol%) in DMF[3].

  • Activation: Add a mild base (e.g., K₂CO₃) to neutralize the HX byproduct and drive the catalytic cycle.

  • Heating: Stir the mixture at 80°C for 12–24 hours[3].

  • Purification: Quench with water, extract with ethyl acetate, and purify via silica gel flash chromatography.

Quantitative Antimicrobial Efficacy

The structural modifications detailed above directly correlate to phenotypic antimicrobial activity. The table below summarizes the Minimum Inhibitory Concentration (MIC) of various synthesized 2-aminothiazole-4-carboxylate Schiff bases against multidrug-resistant strains.

CompoundR-Group SubstitutionS. aureus (Gram +) MIC (µg/mL)P. aeruginosa (Gram -) MIC (µg/mL)E. coli (Gram -) MIC (µg/mL)
2a Phenyl250375>500
2b 4-Hydroxyphenyl125250250
2d 4-Nitrophenyl250>500375
Standard Ciprofloxacin6.2512.56.25

Data Interpretation: The inclusion of electron-donating groups (e.g., 4-Hydroxyphenyl in 2b ) significantly enhances binding affinity to bacterial targets compared to unsubstituted (2a ) or strongly electron-withdrawing groups (2d ), demonstrating a clear structure-activity relationship (SAR)[4].

References

  • Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Synthesis and Biological Characterisation of Potential Inhibitors of Microbial β -Lactamases Source: Aston University Publications Explorer URL:[Link]

  • Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Regioselective Direct C−H Bond (Hetero)arylation of Thiazoles Enabled by a Novel Iminopyridine-Based α ‐Diimine Nickel(II) Complex Evaluated by DFT Studies Source: ResearchGate URL:[Link]

  • Rational design, synthesis, and anti-cancer evaluation of amide derivatives of 1,3,4-Thiadiazole benzimidazoles Source: ResearchGate URL:[Link]

Sources

Application Note: Step-by-Step Hantzsch Synthesis of Ethyl 2-aminothiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals.

Strategic Overview

Ethyl 2-aminothiazole-4-carboxylate is a highly versatile heterocyclic building block extensively utilized in drug discovery. Its unique structural topology—featuring an electron-rich thiazole core, a reactive primary amine, and an easily functionalized ethyl ester—makes it a privileged scaffold for developing anticancer agents, broad-spectrum antimicrobials, and anti-tubercular therapeutics.

This technical guide details a highly robust, self-validating protocol for the synthesis of ethyl 2-aminothiazole-4-carboxylate utilizing the classical Hantzsch thiazole synthesis. By strictly controlling stoichiometry, solvent polarity, and pH during the isolation phase, this protocol ensures high-purity yields suitable for downstream pharmaceutical applications.

Mechanistic Rationale & Pathway

The synthesis relies on the 1[1], a bimolecular condensation between an α-haloketone and a thioamide.

The reaction initiates via a rapid S-alkylation . The highly polarizable, nucleophilic sulfur atom of thiourea attacks the α-carbon of ethyl bromopyruvate, displacing the bromide ion to form an isothiouronium intermediate. Subsequently, the intermediate undergoes an intramolecular cyclization : the primary amine nitrogen of the thiourea moiety attacks the highly electrophilic ketone carbonyl, forming a hydroxythiazoline intermediate. Finally, an acid-catalyzed dehydration yields the fully aromatized thiazole ring. Because HBr is liberated during the initial alkylation, the target compound initially forms as an aminothiazolium hydrobromide salt, necessitating a deliberate basification step to isolate the free base[2][3].

Mechanism R1 Ethyl Bromopyruvate I1 Isothiouronium Salt Intermediate R1->I1 S-Alkylation (-HBr) R2 Thiourea R2->I1 S-Alkylation (-HBr) I2 Hydroxythiazoline Intermediate I1->I2 Intramolecular Cyclization P Ethyl 2-aminothiazole- 4-carboxylate I2->P Dehydration (-H2O)

Caption: Mechanistic pathway of the Hantzsch thiazole synthesis via S-alkylation and cyclization.

Stoichiometry & Reagent Design

To maximize yield and suppress side reactions (such as ester hydrolysis), precise stoichiometric ratios and anhydrous solvents are critical.

Table 1: Reaction Components and Stoichiometry

ReagentMW ( g/mol )EquivalentsAmountMechanistic Role
Ethyl bromopyruvate 195.011.0 eq9.75 g (0.05 mol)Bis-electrophile (α-haloketone)
Thiourea 76.122.0 eq7.61 g (0.10 mol)Bis-nucleophile (Thioamide)
Absolute Ethanol 46.07Solvent53 mLAprotic-compatible Reaction Medium
2N NaOH (aq) 40.00ExcessAs neededNeutralization / Basification

Self-Validating Experimental Protocol

The following methodology embeds visual and analytical checkpoints to ensure the protocol is self-validating at critical junctures.

Workflow N1 1. Reagent Preparation Ethyl Bromopyruvate + Thiourea Solvent: Absolute Ethanol N2 2. Hantzsch Cyclization Reflux (78°C) for 24 hours N1->N2 N3 3. Concentration & Quenching Reduce volume, pour into ice water N2->N3 N4 4. Basification Add 2N NaOH to pH 10 N3->N4 N5 5. Isolation Filter off-white precipitate N4->N5 N6 6. Purification Recrystallize from Ethanol N5->N6

Caption: Step-by-step experimental workflow for the synthesis of Ethyl 2-aminothiazole-4-carboxylate.

Step 1: Reagent Solvation and Initiation
  • Action: In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend thiourea (7.61 g, 0.10 mol, 2.0 eq) in 53 mL of absolute ethanol. Slowly add ethyl bromopyruvate (9.75 g, 0.05 mol, 1.0 eq) dropwise at room temperature.

  • Scientific Rationale: 2[2] to prevent the competitive hydrolysis of the ethyl ester and the α-haloketone, which would readily occur in aqueous media. A 2.0 molar equivalent of thiourea is utilized not only to drive the equilibrium forward but also to act as a mild buffer against the liberated hydrobromic acid, preventing the degradation of the ester functionality.

Step 2: Hantzsch Cyclization via Reflux
  • Action: Attach a reflux condenser and heat the reaction mixture to a gentle reflux (approx. 78 °C) for 24 hours.

  • Self-Validating Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC) using a mobile phase of Petroleum Ether : Ethyl Acetate (3:1). The reaction is deemed complete when the UV-active spot of ethyl bromopyruvate (higher Rf) completely disappears, replaced by a highly polar, baseline-retained spot corresponding to the aminothiazolium hydrobromide salt[2][3].

Step 3: Concentration and Quenching
  • Action: Cool the reaction mixture to room temperature. Concentrate the mixture in vacuo to approximately half of its original volume. Pour the concentrated solution slowly into 100 mL of vigorously stirred ice-cold water.

  • Scientific Rationale: Concentrating the ethanol removes the solubilizing organic phase, ensuring maximum precipitation in the subsequent step. Pouring into ice water quenches any residual reactive intermediates and prepares the system for pH-dependent precipitation.

Step 4: Basification and Free-Base Isolation
  • Action: Dropwise, add a 2N NaOH aqueous solution to the chilled mixture until the pH reaches exactly 10.

  • Self-Validating Checkpoint: Use pH indicator paper to confirm the alkalinity.3[3]. This visual cue validates the successful neutralization of the hydrobromide salt into the water-insoluble free base.

Step 5: Filtration and Purification
  • Action: Collect the precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with two 20 mL portions of ice-cold distilled water to remove residual NaOH and unreacted thiourea. Recrystallize the crude solid from a minimal amount of hot absolute ethanol to afford the pure product.

  • Scientific Rationale: Recrystallization exploits the differential solubility of the target compound in hot versus cold ethanol, effectively purging trace organic impurities and yielding highly crystalline ethyl 2-aminothiazole-4-carboxylate.

Analytical Characterization (Self-Validation)

To confirm the structural integrity and purity of the synthesized batch, compare the analytical outputs against the established spectroscopic benchmarks below.

Table 2: Expected Analytical Characterization Data

Analytical MethodKey Signals / ValuesDiagnostic Significance
Melting Point 175–177 °CConfirms compound purity against literature values[3].
FTIR (ATR, cm⁻¹) 3290 (N-H), 1733 (C=O), 1615 (C=N)Validates the presence of the primary amine and intact ester[2].
¹H NMR (400 MHz, CD₃OD) δ 7.40 (s, 1H), 4.32 (q, 2H), 1.35 (t, 3H)Confirms thiazole ring proton (C5-H) and ethyl ester group[2].
¹³C NMR (100 MHz, CD₃OD) δ 167.8, 161.5, 148.2, 116.7, 61.3, 15.2Verifies the carbon skeleton, including the carboxylate carbonyl[2].

References

  • Source: Taylor & Francis (tandfonline.com)
  • Source: PubMed Central (nih.gov)
  • Title: A one-pot synthesis of functionalized thiazoles from acid chlorides, secondary amines, ethyl bromopyruvate, and ammonium thiocyanate Source: ResearchGate URL

Sources

Application Notes and Protocols: Leveraging Ethyl Thiazole-4-carboxylate in the Development of Novel Factor Xa Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Targeting Factor Xa and the Role of the Thiazole Scaffold

Factor Xa (FXa) is a critical enzyme in the coagulation cascade, representing a key therapeutic target for the prevention and treatment of thromboembolic diseases.[1] Its central role in converting prothrombin to thrombin makes it an ideal juncture for intervention with anticoagulant therapies.[2] The development of direct oral anticoagulants (DOACs) has significantly advanced patient care, yet the search for next-generation inhibitors with improved safety and efficacy profiles continues.

The thiazole ring, a heterocyclic motif, is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[3] Its utility stems from its metabolic stability and its capacity to engage in various non-covalent interactions with biological targets. Ethyl thiazole-4-carboxylate, in particular, has emerged as a versatile and synthetically accessible starting material for the construction of potent and selective FXa inhibitors.[4][5] This document provides a comprehensive guide for researchers on the application of ethyl thiazole-4-carboxylate in the design, synthesis, and evaluation of novel FXa inhibitors.

Synthetic Pathways: From Ethyl Thiazole-4-carboxylate to Potent FXa Inhibitors

The journey from the ethyl thiazole-4-carboxylate starting material to a final FXa inhibitor involves a series of strategic chemical transformations. The overarching goal is to append specific chemical moieties to the thiazole core that will effectively interact with the key S1 and S4 binding pockets of the FXa active site.[6][7]

Core Synthesis: The Hantzsch Thiazole Synthesis

A robust and widely adopted method for constructing the initial thiazole ring is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone with a thioamide.[8][9][10]

Protocol 1: Synthesis of Ethyl 2-substituted-thiazole-4-carboxylate

Materials:

  • Ethyl bromopyruvate or other suitable α-haloketone

  • Thioamide (e.g., thioacetamide, thiourea)

  • Ethanol

  • Sodium bicarbonate (for workup)

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve the thioamide (1.0 equivalent) in ethanol.

  • Addition of α-haloketone: To the stirred solution, add ethyl bromopyruvate (1.0 equivalent) dropwise at room temperature.

  • Reaction Monitoring: Heat the reaction mixture to reflux and monitor its progress using thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up: After cooling to room temperature, pour the reaction mixture into a solution of sodium bicarbonate to neutralize the hydrobromide salt formed.

  • Purification: The precipitated product can be collected by vacuum filtration, washed with water, and recrystallized from ethanol to yield the pure ethyl 2-substituted-thiazole-4-carboxylate.[9][11]

Causality Behind Experimental Choices:

  • Ethanol as Solvent: Ethanol is an excellent solvent for both reactants and facilitates the reaction at a moderate reflux temperature.

  • Neutralization: The use of sodium bicarbonate is crucial to neutralize the acidic byproduct, which aids in the precipitation and purification of the final product.

Caption: Workflow for Hantzsch Thiazole Synthesis.

Scaffold Elaboration: Amide Bond Formation

With the thiazole core synthesized, the next critical step is to introduce a substituent that will occupy the S4 pocket of the FXa active site. This is typically achieved through an amide bond formation.[12][13]

Protocol 2: Amide Coupling using HATU

Materials:

  • Ethyl thiazole-4-carboxylate derivative

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF) / Water

  • Desired amine (for S4 pocket interaction)

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide)

Step-by-Step Methodology:

  • Ester Hydrolysis: Hydrolyze the ethyl ester of the thiazole core to the corresponding carboxylic acid using LiOH in a THF/water mixture.

  • Reaction Setup for Amide Coupling: In a dry flask, dissolve the thiazole carboxylic acid (1.0 equivalent) and the desired amine (1.1 equivalents) in anhydrous DMF.

  • Addition of Coupling Reagents: Add HATU (1.2 equivalents) and DIPEA (2.5 equivalents) to the reaction mixture at 0 °C.[14][15]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with aqueous acid, aqueous base, and brine. Dry the organic layer, concentrate, and purify the crude product by column chromatography.[14]

Causality Behind Experimental Choices:

  • HATU as a Coupling Reagent: HATU is a highly efficient coupling reagent that minimizes racemization and is particularly effective for coupling sterically hindered or electron-deficient amines and carboxylic acids.[16]

  • DIPEA as a Base: DIPEA is a non-nucleophilic base that facilitates the reaction without competing with the amine nucleophile.[15]

Biological Evaluation: Assessing FXa Inhibitory Activity

The synthesized thiazole derivatives must be evaluated for their ability to inhibit FXa. A chromogenic assay is a standard and reliable method for this purpose.[17][18][19]

Protocol 3: In Vitro FXa Chromogenic Assay

Materials:

  • Purified human Factor Xa

  • Chromogenic FXa substrate (e.g., S-2765)[19]

  • Assay Buffer (e.g., Tris-HCl, pH 7.4, containing NaCl and CaCl2)

  • Test compounds dissolved in DMSO

  • 96-well microplate and reader

Step-by-Step Methodology:

  • Compound Preparation: Prepare a series of dilutions of the test compounds in DMSO.

  • Assay Plate Preparation: In a 96-well plate, add the assay buffer, the diluted test compounds, and purified human FXa. Incubate at 37°C for a specified time (e.g., 10-15 minutes) to allow for inhibitor-enzyme binding.

  • Reaction Initiation: Add the chromogenic substrate to all wells to start the reaction.

  • Data Acquisition: Measure the absorbance at 405 nm at regular intervals using a microplate reader. The rate of color development is proportional to the FXa activity.

  • Data Analysis: Calculate the percentage of FXa inhibition for each compound concentration compared to a control without an inhibitor. Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition) by plotting the percent inhibition against the compound concentration.

Compound S4-Binding Moiety FXa IC50 (nM)
14-Chlorophenyl13.4[2]
2Morpholine25.0[2]
3N-methylcarbamoylPotent oral activity[4]

Structure-Activity Relationship (SAR) and Mechanism of Action

The potency of the thiazole-based inhibitors is highly dependent on the nature of the substituents at the 2- and 4-positions of the thiazole ring.

  • S1 Pocket Interaction: The S1 pocket of FXa is a narrow, negatively charged pocket.[6][20] A key interaction is the formation of a hydrogen bond or salt bridge with the Asp189 residue.[20]

  • S4 Pocket Interaction: The S4 pocket is a larger, more hydrophobic pocket.[6][21] Aromatic or heterocyclic moieties introduced at the 4-position of the thiazole ring can engage in π-π stacking and hydrophobic interactions with residues such as Tyr99, Phe174, and Trp215, which is crucial for high-affinity binding.[6][20][21]

The direct oral anticoagulants that are currently available bind to the active site of Factor Xa in an L-shaped manner, occupying both the S1 and S4 binding sites.[7] Thiazole-based inhibitors are designed to mimic this binding mode.

FXa Inhibition Mechanism FXa Active Site FXa Active Site S1 Pocket (Asp189) S1 Pocket (Asp189) FXa Active Site->S1 Pocket (Asp189) contains S4 Pocket (Tyr99, Phe174, Trp215) S4 Pocket (Tyr99, Phe174, Trp215) FXa Active Site->S4 Pocket (Tyr99, Phe174, Trp215) contains Thiazole Inhibitor Thiazole Inhibitor S1-Binding Moiety S1-Binding Moiety Thiazole Inhibitor->S1-Binding Moiety interacts with S4-Binding Moiety S4-Binding Moiety Thiazole Inhibitor->S4-Binding Moiety interacts with S1-Binding Moiety->S1 Pocket (Asp189) H-Bonding/ Salt Bridge S4-Binding Moiety->S4 Pocket (Tyr99, Phe174, Trp215) Hydrophobic/ π-π Stacking

Caption: Key interactions of a thiazole-based inhibitor with the FXa active site.

Conclusion

Ethyl thiazole-4-carboxylate is a highly valuable and versatile building block in the development of novel FXa inhibitors. Its synthetic tractability allows for the systematic exploration of structure-activity relationships, enabling the optimization of potency, selectivity, and pharmacokinetic properties. The protocols and insights provided in this document offer a solid foundation for researchers to design and synthesize the next generation of safer and more effective oral anticoagulants.

References

  • Al-Wahaibi, et al. (2024a). Nitrogen-containing heterocyclic molecules are crucial in drug development. Frontiers in Chemistry. [Link]

  • Haginoya, N., et al. (2004). Orally active factor Xa inhibitors: 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine derivatives. Bioorganic & Medicinal Chemistry Letters, 14(11), 2935-9. [Link]

  • Huang, et al. (2017). Discovery and development of Factor Xa inhibitors (2015–2022). Frontiers in Pharmacology. [Link]

  • Siemens Healthineers. Factor VIII Chromogenic Assay. [Link]

  • Nowak, et al. Discovery and development of Factor Xa inhibitors (2015–2022). Frontiers in Pharmacology. [Link]

  • Shaik, S., et al. Design, Synthesis, and In Vitro and In Silico Study of New Hybrid 1-(2-(4-Arylthiazol-2-yl)hydrazineylidene)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2-ones as Factor Xa and Factor XIa Inhibitors. Molecules, 2023, 28(17), 6331. [Link]

  • Haginoya, N., et al. (2004). Orally active factor Xa inhibitors: 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine derivatives. Bioorganic & Medicinal Chemistry Letters, 14(11), 2935-9. [Link]

  • Shaik, S., et al. Design, Synthesis, and In Vitro and In Silico Study of New Hybrid 1-(2-(4-Arylthiazol-2-yl)hydrazineylidene)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2-ones as Factor Xa and Factor XIa Inhibitors. Molecules, 2023, 28(17), 6331. [Link]

  • ACS Omega. New Triazole-Based Potent Inhibitors of Human Factor XIIa as Anticoagulants. [Link]

  • Stubbs, M. T., & Bode, W. (1995). The structural basis for the specificity of factor Xa in the prothrombinase complex. Seminars in thrombosis and hemostasis, 21(1), 35-43. [Link]

  • Steinberg, B. A., & Becker, R. C. (2014). The direct oral factor Xa inhibitors: a clinical pharmacology perspective. Journal of thrombosis and thrombolysis, 37(3), 268-278. [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. [Link]

  • HYPHEN BioMed. BIOPHEN™ Factor X. [Link]

  • Li, Y., et al. (2018). Different Roles of Some Key Residues in the S4 Pocket of Coagulation Factor Xa for Rivaroxaban Binding. International journal of molecular sciences, 19(11), 3469. [Link]

  • Chugh, et al. (2022). Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. Frontiers in Chemistry. [Link]

  • Dr. Oracle. What is the mechanism of action of Xa inhibitors (Factor Xa inhibitors) in patients with atrial fibrillation, deep vein thrombosis, or pulmonary embolism?. [Link]

  • SynArchive. Hantzsch Thiazole Synthesis. [Link]

  • Growing Science. Process optimization for acid-amine coupling: a catalytic approach. [Link]

  • IntechOpen. Synthesis and Biological Evaluation of Thiazole Derivatives. [Link]

  • ChromogenicSubstrates.com. Factor X. [Link]

  • Organic Chemistry Portal. Thiazole synthesis. [Link]

  • Beilstein Journal of Organic Chemistry. Thiazole formation through a modified Gewald reaction. [Link]

  • HepatoChem. Amide Coupling in Medicinal Chemistry. [Link]

  • Sysmex. Factor VIII Chromogenic Assay. [Link]

  • ACS Omega. New Triazole-Based Potent Inhibitors of Human Factor XIIa as Anticoagulants. [Link]

  • IntechOpen. FXa Direct Synthetic Inhibitors. [Link]

  • Petersen, et al. (2000). Inhibitors of the tissue factor/factor VIIa-induced coagulation: synthesis and in vitro evaluation of novel 2-aryl substituted pyrido[3,4-d][2]. Bioorganic & Medicinal Chemistry, 8(12), 2725-2736. [Link]

  • Journal of Basic and Applied Research in Biomedicine. Current Synthesis Routes of Thiazole and its Derivatives and their Broad-Spectrum Therapeutic Activity. [Link]

  • PubMed. Design and synthesis of thiazole derivatives as potent FabH inhibitors with antibacterial activity. [Link]

  • ResearchGate. General scheme for the synthesis of ethyl 2-aminothiazole-4-carboxylate and its derivatives. [Link]

  • MDPI. Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAF V600E Dual Inhibitors Endowed with Antiproliferative Activity. [Link]

  • Google Patents. A kind of method for preparing thiazole-4-carboxylic acid.
  • ResearchGate. Designing and Evaluation of Novel Thiazole Derivatives As COX Inhibitor by Ivlcb: In-vitro Like Computational Bioassay & Docking Analysis. [Link]

Sources

Laboratory-Scale Synthesis of Thiazole-4-Carbonyl Piperazine Derivatives: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Bridging Privileged Scaffolds in Modern Drug Discovery

The thiazole ring and the piperazine nucleus are two of the most significant "privileged scaffolds" in medicinal chemistry.[1][2] Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen, is a core component of numerous natural products and synthetic drugs, including vitamin B1 and various anticancer and antimicrobial agents.[3][4] Its unique electronic properties and ability to participate in hydrogen bonding and π-π stacking interactions make it a versatile pharmacophore.[5] Similarly, the piperazine ring, a six-membered heterocycle with two nitrogen atoms, is a ubiquitous structural motif in clinically successful drugs, enhancing properties like aqueous solubility, bioavailability, and target affinity.[1][6] The combination of these two scaffolds into thiazole-4-carbonyl piperazine derivatives has led to the development of potent therapeutic agents targeting a range of diseases, including Alzheimer's disease and cancer.[7]

This technical guide provides a comprehensive, in-depth protocol for the laboratory-scale synthesis of thiazole-4-carbonyl piperazine derivatives. Moving beyond a simple recitation of steps, this document elucidates the rationale behind the chosen synthetic strategy, offering insights into the mechanism of the key amide coupling reaction and providing a framework for troubleshooting and optimization.

Synthetic Strategy: The Logic of Amide Bond Formation

The most direct and widely employed strategy for the synthesis of thiazole-4-carbonyl piperazine derivatives is the formation of an amide bond between thiazole-4-carboxylic acid and a suitable piperazine derivative.[8] This reaction, while conceptually straightforward, requires the activation of the carboxylic acid to facilitate nucleophilic attack by the secondary amine of the piperazine ring.[9]

Several classes of coupling reagents have been developed to achieve this transformation efficiently, each with its own advantages and mechanistic nuances.[10][11] This guide will focus on two robust and commonly used methods:

  • EDC/HOBt-Mediated Coupling: This method utilizes a water-soluble carbodiimide, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with an activating agent, Hydroxybenzotriazole (HOBt).[8] This combination is cost-effective and the byproducts are generally easy to remove.[8]

  • HATU-Mediated Coupling: This approach employs a uronium salt-based coupling reagent, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which is known for its high efficiency and ability to suppress racemization, particularly with sterically hindered substrates.[6][12]

The choice between these methods often depends on the specific substrates, scale of the reaction, and desired purity of the final product.

Visualizing the Synthetic Workflow

The overall synthetic process can be visualized as a two-stage workflow, starting from the commercially available or synthesized thiazole-4-carboxylic acid methyl ester.

G cluster_0 Stage 1: Starting Material Preparation cluster_1 Stage 2: Amide Coupling cluster_2 Analysis & Purification A Thiazole-4-carboxylic acid methyl ester B Hydrolysis (e.g., NaOH/H2O) A->B C Thiazole-4-carboxylic acid B->C E Amide Coupling Reagents (e.g., EDC/HOBt or HATU) C->E D Piperazine derivative D->E F Thiazole-4-carbonyl piperazine derivative E->F G Reaction Work-up F->G H Purification (Column Chromatography/Recrystallization) G->H I Characterization (NMR, MS, IR) H->I

Caption: A generalized workflow for the synthesis of thiazole-4-carbonyl piperazine derivatives.

Detailed Experimental Protocols

Safety Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Handle all chemicals in a well-ventilated fume hood.

Protocol 1: Synthesis of Thiazole-4-carboxylic Acid (Starting Material)

This protocol describes the hydrolysis of methyl thiazole-4-carboxylate to the corresponding carboxylic acid.[13]

Materials:

  • Methyl thiazole-4-carboxylate

  • 10% Sodium hydroxide (NaOH) aqueous solution

  • 6 M Hydrochloric acid (HCl)

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • pH paper or pH meter

Procedure:

  • To a 100 mL round-bottom flask, add methyl thiazole-4-carboxylate (1.0 eq) and a 10% aqueous solution of sodium hydroxide (2.8 eq).

  • Heat the mixture to reflux and stir for 1 hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Carefully acidify the solution to a pH of 3 by the dropwise addition of 6 M HCl with stirring. A precipitate will form.

  • Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid by vacuum filtration, washing with a small amount of cold deionized water.

  • Dry the solid under vacuum to yield thiazole-4-carboxylic acid as a white to off-white solid. The reported melting point is in the range of 196-197°C.[13]

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This protocol provides a general procedure for the coupling of thiazole-4-carboxylic acid with a piperazine derivative using EDC and HOBt.[8][10]

Materials:

  • Thiazole-4-carboxylic acid (1.0 eq)

  • Substituted piperazine (e.g., N-Boc-piperazine) (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

  • Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 eq)[10]

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon atmosphere

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve thiazole-4-carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM or DMF.

  • Add DIPEA (2.5 eq) to the solution.[10]

  • Add the substituted piperazine (1.1 eq) to the reaction mixture.

  • Cool the mixture to 0°C in an ice bath.

  • Add EDC (1.2 eq) portion-wise over 10 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash successively with water and brine solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired thiazole-4-carbonyl piperazine derivative.

Protocol 3: HATU-Mediated Amide Coupling

This protocol outlines the use of HATU as the coupling agent, which is particularly effective for more challenging couplings.[10][12]

Materials:

  • Thiazole-4-carboxylic acid (1.0 eq)

  • Substituted piperazine (e.g., N-Boc-piperazine) (1.1 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq)[10]

  • Anhydrous Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon atmosphere

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve thiazole-4-carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (2.0-3.0 eq) to the solution and stir for 15-20 minutes at room temperature to pre-activate the carboxylic acid.[10]

  • Add the substituted piperazine (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization.

Mechanism of Amide Bond Formation

The following diagram illustrates the generally accepted mechanism for EDC/HOBt mediated amide coupling.

G cluster_0 Activation of Carboxylic Acid cluster_1 Formation of Active Ester cluster_2 Nucleophilic Attack cluster_3 Product Formation A Thiazole-4-carboxylic acid C O-acylisourea intermediate (highly reactive) A->C + B EDC B->C + E HOBt active ester C->E + HOBt D HOBt D->E + G Tetrahedral intermediate E->G + Piperazine F Piperazine F->G + H Thiazole-4-carbonyl piperazine derivative G->H I HOBt (regenerated) G->I J Water-soluble urea byproduct G->J

Sources

Application Notes & Protocols for the Synthesis of Thiazole-1,2,3-Triazole Hybrids

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Union of Thiazole and 1,2,3-Triazole Pharmacophores

In the landscape of medicinal chemistry, the strategy of molecular hybridization—covalently linking two or more distinct pharmacophoric units—has emerged as a powerful tool for the design and development of novel therapeutic agents.[1] This approach aims to create hybrid molecules with potentially enhanced biological activity, novel mechanisms of action, or improved pharmacokinetic profiles compared to their individual components. The thiazole ring, a five-membered sulfur and nitrogen heterocycle, is a cornerstone pharmacophore found in numerous FDA-approved drugs, valued for its wide spectrum of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[2][3] Similarly, the 1,2,3-triazole moiety, readily accessible through the highly efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," is prized for its metabolic stability and ability to engage in hydrogen bonding and dipole-dipole interactions, making it a privileged linker and pharmacophore in its own right.[4][5]

The conjugation of thiazole and 1,2,3-triazole rings into a single molecular framework creates a class of hybrids with significant therapeutic potential.[2] These hybrid structures are being investigated extensively for a range of activities, demonstrating notable efficacy as anticancer, antimicrobial, and anti-inflammatory agents.[1][4][6] This guide provides a detailed overview of the primary synthetic methodologies for creating these valuable hybrids, offering field-proven insights and step-by-step protocols for researchers in drug discovery and organic synthesis.

Core Synthetic Strategies: A Multi-Pronged Approach

The construction of thiazole-1,2,3-triazole hybrids can be broadly categorized into three highly effective strategies. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

  • Hantzsch Thiazole Synthesis from a Triazole Precursor: A classic and robust method where a pre-formed triazole containing a thioamide functional group undergoes cyclocondensation with an α-halocarbonyl compound.[7][8]

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The quintessential "click" reaction, used to link a thiazole-containing alkyne with a triazole-containing azide (or vice versa) with exceptional efficiency and regioselectivity.[9][10]

  • Multicomponent Reactions (MCRs): Advanced one-pot syntheses where three or more starting materials are combined to form the complex hybrid structure in a single, highly atom-economical step.[6]

The logical relationship between these core strategies is outlined below.

G cluster_precursors Key Precursors cluster_methods Synthetic Methodologies Triazole-Thioamide Triazole-Thioamide Hantzsch Synthesis Hantzsch Synthesis Triazole-Thioamide->Hantzsch Synthesis α-Haloketone α-Haloketone α-Haloketone->Hantzsch Synthesis Thiazole-Alkyne Thiazole-Alkyne Click Chemistry (CuAAC) Click Chemistry (CuAAC) Thiazole-Alkyne->Click Chemistry (CuAAC) Aryl-Azide Aryl-Azide Aryl-Azide->Click Chemistry (CuAAC) Primary Amines Primary Amines Multicomponent Reaction Multicomponent Reaction Primary Amines->Multicomponent Reaction Isothiocyanates Isothiocyanates Isothiocyanates->Multicomponent Reaction Final Hybrid Thiazole-1,2,3-Triazole Hybrid Hantzsch Synthesis->Final Hybrid Forms Thiazole Ring Click Chemistry (CuAAC)->Final Hybrid Forms Triazole Ring Multicomponent Reaction->Final Hybrid Convergent Synthesis

Caption: Core Synthetic Strategies for Thiazole-1,2,3-Triazole Hybrids.

Method 1: Hantzsch Thiazole Synthesis from Triazole Precursors

This strategy is arguably the most fundamental approach for synthesizing substituted thiazoles.[11] In the context of our target hybrids, the synthesis begins with a 1,2,3-triazole core that is elaborated into a thioamide. This key intermediate then undergoes the classic Hantzsch cyclocondensation with a suitable α-haloketone (e.g., a phenacyl bromide) to construct the thiazole ring directly onto the triazole scaffold.[7]

Causality Behind Experimental Choices:

  • Base (Pyridine/Triethylamine): A base is required to facilitate the conversion of a nitrile to a thioamide using H₂S gas.[7] Triethylamine is often used as it also acts as a catalyst in this step.

  • Solvent (Ethanol/DMF): Ethanol is a common solvent for Hantzsch synthesis as it effectively dissolves the reactants and facilitates the reflux conditions required for the cyclization reaction.[12]

  • Reflux: Heating the reaction mixture to reflux provides the necessary activation energy for the nucleophilic attack of the thioamide sulfur onto the α-haloketone, followed by dehydration to form the aromatic thiazole ring.[12]

General Workflow: Hantzsch Synthesis Pathway

Caption: Workflow for Hantzsch Synthesis of Thiazole-Triazole Hybrids.

Protocol 1: Synthesis of 5-(4-Arylthiazol-2-yl)-1-aryl-1H-1,2,3-triazol-4-amine

This protocol is adapted from the general procedure described by Mahale et al.[7]

Step A: Synthesis of 5-amino-1-(substituted phenyl)-1H-1,2,3-triazole-4-carbothioamide (Thioamide Intermediate)

  • Reactants & Setup:

    • 5-amino-1-(substituted phenyl)-1H-1,2,3-triazole-4-carbonitrile (0.01 mol)

    • Pyridine (15 mL)

    • Triethylamine (catalytic amount)

    • A three-neck round-bottom flask equipped with a gas inlet tube and a magnetic stirrer.

  • Procedure:

    • Dissolve the triazole-carbonitrile in pyridine in the flask and add a catalytic amount of triethylamine at room temperature.

    • Begin passing hydrogen sulfide (H₂S) gas through the solution. Caution: H₂S is a toxic gas; this step must be performed in a well-ventilated fume hood.

    • The reaction is exothermic and the temperature may rise to ~55 °C. Continue passing H₂S gas until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

    • Pour the reaction mixture into 200 mL of crushed ice water.

    • Collect the resulting solid precipitate by filtration.

    • Wash the solid with dilute HCl followed by water, and then dry to yield the target thioamide.

Step B: Hantzsch Cyclization to Form the Thiazole-Triazole Hybrid

  • Reactants & Setup:

    • Triazole-carbothioamide from Step A (0.01 mol)

    • Substituted phenacyl bromide (0.01 mol)

    • Ethyl alcohol (sufficient quantity for reflux)

    • Round-bottom flask with a reflux condenser.

  • Procedure:

    • Combine the thioamide and the substituted phenacyl bromide in the flask with ethyl alcohol.

    • Heat the mixture to reflux for approximately 30 minutes. Monitor the reaction progress using TLC.

    • Once the reaction is complete, cool the mixture to room temperature.

    • The solid product will precipitate out of the solution. Collect the solid by filtration.

    • Wash the solid with cold alcohol and recrystallize from ethyl alcohol to obtain the purified thiazole-substituted-[1][9][13]-triazole product.

Parameter Hantzsch Synthesis Method References
Key Reactants Triazole-thioamide, α-haloketone[12],[7]
Core Transformation Cyclocondensation[8],[11]
Typical Solvents Ethanol, DMF[12]
Advantages Robust, reliable, good for specific substitution patterns, builds thiazole ring.[8]
Disadvantages Requires pre-functionalized triazole, use of toxic H₂S gas.[7]

Method 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Click chemistry, particularly the CuAAC reaction, is a premier strategy for molecular hybridization due to its high efficiency, mild reaction conditions, and exceptional reliability.[4][5] This method involves the 1,3-dipolar cycloaddition between a terminal alkyne and an azide, catalyzed by a copper(I) species, to exclusively form the 1,4-disubstituted 1,2,3-triazole isomer.[14] For our target hybrids, the synthetic design involves preparing a thiazole derivative bearing a terminal alkyne and an appropriate aryl azide, which are then "clicked" together.

Causality Behind Experimental Choices:

  • Copper(I) Catalyst: A copper(I) source is essential for the catalytic cycle. It is often generated in situ from CuSO₄·5H₂O by a reducing agent.[14]

  • Reducing Agent (Sodium Ascorbate): Sodium ascorbate is a biocompatible and effective reducing agent that reduces Cu(II) to the active Cu(I) catalytic species, preventing oxidative side reactions.[4][14]

  • Solvent System (DMF/H₂O or t-BuOH/H₂O): A mixture of an organic solvent and water is commonly used. The organic solvent (DMF, t-BuOH) dissolves the organic reactants, while water dissolves the copper salt and sodium ascorbate, creating an effective biphasic or homogeneous system for the reaction.[14][15]

General Workflow: Click Chemistry (CuAAC) Pathway

Caption: Workflow for CuAAC (Click Chemistry) Synthesis of Hybrids.

Protocol 2: Synthesis of Thiazole-1,2,3-Triazole Hybrids via 1,3-Dipolar Cycloaddition

This protocol is adapted from the procedure reported by G. Saidulu et al.[14]

  • Reactants & Setup:

    • Ethyl 2-(3-formyl-4-(prop-2-yn-1-yloxy)phenyl)-4-methylthiazole-5-carboxylate (alkyne intermediate) (0.141 g)

    • Substituted aryl azide (e.g., 4a-k) (0.25 g)

    • Dimethylformamide (DMF) (5 mL)

    • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (catalytic quantity)

    • Sodium ascorbate (catalytic quantity)

    • Reaction vial with a magnetic stirrer.

  • Procedure:

    • Dissolve the thiazole-alkyne intermediate and the substituted aryl azide in 5 mL of DMF in the reaction vial.

    • Add catalytic quantities of CuSO₄·5H₂O and sodium ascorbate to the solution.

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction progress by TLC. The formation of the triazole ring can be confirmed by ¹H-NMR by observing the disappearance of the alkyne proton signal (around δ 2.6 ppm) and the appearance of a new singlet for the triazole proton (around δ 8.1 ppm).[14]

    • Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

    • Collect the solid by filtration, wash with water, and dry.

    • Purify the crude product by column chromatography or recrystallization as needed to yield the final thiazole-1,2,3-triazole hybrid.

Parameter Click Chemistry (CuAAC) Method References
Key Reactants Terminal alkyne, Azide, Cu(I) catalyst[16],[15]
Core Transformation [3+2] Cycloaddition[14],[5]
Typical Solvents DMF/H₂O, t-BuOH/H₂O, CH₃CN/H₂O[14],[15],[17]
Advantages High yield, high regioselectivity (1,4-isomer), mild conditions, wide functional group tolerance.[4],[15]
Disadvantages Requires synthesis of alkyne and azide precursors, residual copper can be a concern for biological applications.[10]

Method 3: Multicomponent Reactions (MCRs)

Multicomponent reactions offer a highly efficient and atom-economical approach to complex molecule synthesis. In an MCR, three or more reactants are combined in a single reaction vessel to form a product that incorporates structural features from each of the starting materials. This strategy is particularly appealing for generating libraries of structurally diverse compounds for high-throughput screening.

Causality Behind Experimental Choices:

  • Catalyst (e.g., N-methyl imidazole): In some MCRs, a catalyst is used to accelerate the reaction. For instance, N-methyl imidazole can act as a base and nucleophilic catalyst to facilitate the synthesis of thiazole derivatives.

  • Solvent-Free Conditions: Many MCRs can be performed under solvent-free conditions, which aligns with the principles of green chemistry by reducing chemical waste.

  • One-Pot Procedure: The primary advantage is the operational simplicity. Combining all reactants in one pot saves time, energy, and resources compared to multi-step linear syntheses.

General Workflow: Multicomponent Reaction Pathway

Caption: Workflow for a One-Pot Multicomponent Synthesis.

Protocol 3: One-Pot Synthesis of Thiazole-Triazole Hybrids

This protocol is a conceptual representation based on the principles of MCRs as described in the literature.[6][18]

  • Reactants & Setup:

    • An appropriate amine-functionalized 1,2,3-triazole (Component A)

    • An isothiocyanate derivative (Component B)

    • A dialkyl acetylenedicarboxylate (Component C)

    • Catalyst (if required, e.g., N-methyl imidazole)

    • Reaction vial or flask.

  • Procedure:

    • In the reaction vessel, combine equimolar amounts of Component A, Component B, and Component C.

    • If a catalyst is used, add it to the mixture.

    • Stir the mixture at room temperature or with gentle heating as required. The reaction may be performed neat (solvent-free) or in a minimal amount of a suitable solvent.

    • Monitor the reaction by TLC until the starting materials are consumed.

    • The work-up procedure is often straightforward. The product may precipitate directly from the reaction mixture or can be isolated by adding a non-polar solvent (like hexane) to induce precipitation.

    • Collect the product by filtration and purify by recrystallization or column chromatography.

Summary of Biological Activity

The strategic hybridization of thiazole and 1,2,3-triazole moieties has yielded compounds with potent biological activities. The table below summarizes the cytotoxic effects of selected hybrids against various cancer cell lines, underscoring the therapeutic potential of this chemical class.

Hybrid Compound ID Cancer Cell Line IC₅₀ (µM) Key Synthetic Method Reference
Hybrid 3a HepG2 (Liver)2.08 ± 0.39Hantzsch Synthesis[1]
Hybrid 5b MCF-7 (Breast)2.19 ± 0.23Hantzsch Synthesis[1]
Hybrid 13 HepG2 (Liver)~1.4 - 1.6Click Chemistry (CuAAC)[9]
Hybrid 17 MCF-7 (Breast)~1.4 - 1.6Click Chemistry (CuAAC)[9]
Hybrid 5f Glioblastoma4.72 ± 3.92Click Chemistry (CuAAC)[14]
Hybrid 5h Glioblastoma3.20 ± 0.32Click Chemistry (CuAAC)[14]
Hybrid 8k S. aureus (Antibacterial)13.5Multicomponent Reaction[6]
Hybrid 8l S. aureus (Antibacterial)12.0Multicomponent Reaction[6]

References

  • El-Metwaly, N., et al. (2025, August 11). Ultrasound-assisted synthesis of new triazole-thiazole hybrids: Molecular modeling, anticancer, and antiviral activities. Arabian Journal of Chemistry.
  • Saeed, M., et al. Facile synthesis of substituted 2-aroylbenzo[b]thiophen-3-ols to form novel triazole hybrids using click chemistry. RSC Publishing.
  • Al-Masoudi, N., et al. Triazole-(p-tolylthio)
  • Kumar, R., et al. (2024, April 16). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ACS Omega.
  • Bhargavi, G., et al. (2021, February 1). 1,2,3-triazole-thiazole hybrids: Synthesis, in vitro antimicrobial activity and antibiofilm studies. Bioorganic & Medicinal Chemistry Letters.
  • Saidulu, G., et al. (2024, December 27). Synthesis of Novel Thiazole Based 1,2,3-Triazole Derivatives as Inhibitors of Glioblastoma Cancer Cells. Asian Journal of Green Chemistry.
  • El-Sayed, N., et al. (2025, November 21). Design and synthesis of 1,2,3-triazole thiadiazole hybrids with in vitro and in silico evaluation of their anti-inflammatory and anti-alzheimer activities. PMC.
  • Mahale, G., et al. Thiazole substituted[1][9][13] Triazole: Synthesis and antimicrobial evaluation. K.T.H.M. College.

  • BenchChem Technical Support Team. (2025, December).
  • El-Sayed, W., et al. (2021, January 28). Click chemistry based synthesis, cytotoxic activity and molecular docking of novel triazole-thienopyrimidine hybrid glycosides targeting EGFR. Taylor & Francis.
  • Unknown Authors. (2023, August 1). An efficient synthesis of new derivatives of thiazole using multicomponent reactions.
  • Unknown Authors. Chemical structure of synthesis of 1,2,3-triazole-thiazole hybrids.
  • Ayati, A., et al. (2020, June 29).
  • Ghorab, M., et al. Discovery of new benzothiazole-1,2,3-triazole hybrid-based hydrazone/thiosemicarbazone derivatives as potent EGFR inhibitors with cytotoxicity against cancer. RSC Publishing.
  • Unknown Authors.
  • Unknown Authors. Thiazole based hybrid compounds with diverse biological activity.
  • Unknown Authors. Hantzsch Thiazole Synthesis. SynArchive.
  • Jana, S., et al. (2024, March 14). HFIP-Mediated Multicomponent Reactions: Synthesis of Pyrazole-Linked Thiazole Derivatives. The Journal of Organic Chemistry.
  • Unknown Authors. Synthesis of 1,2,3-Triazoles. Organic Chemistry Portal.
  • de Oliveira, H., et al. (2019, January 22). Synthesis of 1,2,3-Triazole Derivatives and Its Evaluation as Corrosion Inhibitors for Carbon Steel. SciSpace.
  • Sargsyan, A., et al. Synthesis of substituted 1,2,3-triazoles via N-sulfonylaziridines. Arkivoc.

Sources

Application Notes and Protocols: Monitoring Ethyl Thiazole-4-carboxylate Synthesis via Thin-Layer Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The synthesis of Ethyl thiazole-4-carboxylate is a cornerstone reaction in medicinal chemistry, providing a critical building block for a wide array of pharmaceuticals and agrochemicals.[1][2] The thiazole ring system is a prevalent scaffold in drugs with diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4] A common and efficient method for synthesizing this and other thiazole derivatives is the Hantzsch thiazole synthesis, which involves the condensation reaction between an α-haloketone and a thioamide.[3][5][6]

Given the importance of this synthetic transformation, meticulous monitoring of the reaction progress is paramount to ensure optimal yield and purity of the final product. Thin-Layer Chromatography (TLC) stands out as a rapid, simple, and cost-effective technique for real-time qualitative analysis of a reaction mixture.[7][8] It allows the chemist to track the consumption of starting materials, the formation of the desired product, and the potential emergence of byproducts, thus enabling informed decisions about reaction time and workup procedures.[9]

This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of TLC for monitoring the synthesis of Ethyl thiazole-4-carboxylate. It outlines the underlying principles, provides step-by-step protocols, and offers insights into the interpretation of results.

Principle of TLC in Reaction Monitoring

TLC separates compounds in a mixture based on their differential partitioning between a stationary phase (a solid adsorbent coated on a plate) and a mobile phase (a solvent or solvent mixture).[10][11] In the context of the Hantzsch synthesis of Ethyl thiazole-4-carboxylate, the key components to monitor are the starting materials (e.g., ethyl bromopyruvate and a thioamide), the intermediate species, and the final product.

The separation is governed by the polarity of the compounds. The stationary phase, typically silica gel, is highly polar.[10] Therefore, more polar compounds will have a stronger affinity for the stationary phase and will travel a shorter distance up the TLC plate, resulting in a lower Retention Factor (Rf) value. Conversely, less polar compounds will be more soluble in the mobile phase and will travel further, exhibiting a higher Rf value.[12]

The Rf value is a key parameter in TLC and is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[13][14]

By co-spotting the reaction mixture alongside the starting materials on the same TLC plate, one can visually track the disappearance of the reactant spots and the appearance of a new spot corresponding to the product. A completed reaction is typically indicated by the complete consumption of the limiting reactant.

Synthesis of Ethyl Thiazole-4-carboxylate: A Representative Hantzsch Reaction

The Hantzsch synthesis of thiazoles is a versatile reaction.[6] A general scheme for the synthesis of an Ethyl 2-amino-thiazole-4-carboxylate derivative involves the reaction of ethyl bromopyruvate with a thiourea derivative.[15][16]

Hantzsch Thiazole Synthesis Reactant1 Ethyl Bromopyruvate Intermediate Thiazoline Intermediate Reactant1->Intermediate + Reactant2 Thiourea Reactant2->Intermediate Product Ethyl 2-amino-thiazole-4-carboxylate Intermediate->Product - H2O

Caption: General Hantzsch synthesis of an Ethyl 2-amino-thiazole-4-carboxylate derivative.

Experimental Protocols

Materials and Equipment
  • TLC Plates: Pre-coated silica gel 60 F254 aluminum sheets.

  • Reactants: Ethyl bromopyruvate, thiourea (or appropriate thioamide).

  • Solvents: Ethanol (for reaction), ethyl acetate, and hexane (for TLC mobile phase).

  • Apparatus: Reaction flask, reflux condenser, heating mantle/stirrer, capillary tubes for spotting, TLC developing chamber, UV lamp (254 nm), and a fume hood.

Protocol 1: Preparation for TLC Monitoring
  • Prepare the TLC Chamber: Pour a suitable mobile phase, such as a mixture of ethyl acetate and hexane, into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside the chamber, ensuring it is wetted by the solvent, to saturate the chamber with solvent vapors. Close the chamber and allow it to equilibrate for at least 15-20 minutes.

  • Prepare TLC Plates: Using a pencil, gently draw a baseline (origin) about 1 cm from the bottom of the TLC plate. Be careful not to scratch the silica layer.

  • Prepare Reference Solutions: Dissolve small amounts of the starting materials (ethyl bromopyruvate and thiourea) in a volatile solvent like ethyl acetate or the reaction solvent (ethanol) to create reference solutions.

Protocol 2: Monitoring the Reaction
  • Initial Spotting (Time = 0): Before initiating the reaction, spot the prepared reference solutions of the starting materials on the baseline of a TLC plate. It is good practice to spot each starting material individually and also a co-spot containing both.

  • Reaction Initiation: In a round-bottom flask, combine the thiourea and ethyl bromopyruvate in absolute ethanol.[17] Begin heating the mixture to reflux with stirring.[15]

  • Sampling and Spotting: At regular intervals (e.g., every 15-30 minutes), withdraw a small aliquot of the reaction mixture using a capillary tube and spot it on the baseline of the TLC plate, in a separate lane from the reference spots.[9]

  • Developing the TLC Plate: Carefully place the spotted TLC plate into the equilibrated developing chamber. Ensure the baseline is above the solvent level.[18] Allow the solvent front to ascend the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate from the chamber and immediately mark the solvent front with a pencil.[18] Allow the plate to dry in a fume hood. Visualize the spots under a UV lamp (254 nm).[19] Aromatic compounds and those with conjugated systems will appear as dark spots against the fluorescent background of the plate.[19] Circle the visualized spots with a pencil.

  • Interpretation: Compare the spots in the reaction mixture lane with the reference spots of the starting materials. As the reaction progresses, the intensity of the starting material spots should decrease, while a new spot, corresponding to the product, should appear and intensify.

  • Reaction Completion: The reaction is considered complete when the spot corresponding to the limiting reactant is no longer visible on the TLC plate.[17]

TLC Monitoring Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Analysis Prep_Chamber Prepare TLC Chamber Spot_TLC Spot Sample on TLC Plate Prep_Chamber->Spot_TLC Prep_Plate Prepare TLC Plate Prep_Plate->Spot_TLC Prep_Refs Prepare Reference Solutions Prep_Refs->Spot_TLC Start_Rxn Initiate Reaction Sample Sample Reaction Mixture at Intervals Start_Rxn->Sample Sample->Spot_TLC Develop Develop TLC Plate Spot_TLC->Develop Visualize Visualize under UV Light Develop->Visualize Interpret Interpret Results Visualize->Interpret

Caption: Workflow for monitoring a chemical reaction using TLC.

Data Interpretation and Troubleshooting

Solvent System Selection

The choice of the mobile phase is critical for achieving good separation. A common starting point for many organic reactions is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[7][20] The polarity of the mobile phase can be adjusted by changing the ratio of the solvents.

Observation on TLC Plate Interpretation Recommended Action
All spots remain at the baseline (Rf ≈ 0)Mobile phase is not polar enough.Increase the proportion of the more polar solvent (e.g., ethyl acetate).[21]
All spots travel with the solvent front (Rf ≈ 1)Mobile phase is too polar.Increase the proportion of the less polar solvent (e.g., hexane).[21]
Poor separation of spotsThe polarity of the solvent system is not optimal.Experiment with different solvent ratios or different solvent systems.

For the synthesis of Ethyl thiazole-4-carboxylate, a mobile phase of 30-50% ethyl acetate in hexane is often a good starting point.[5]

Visualization Techniques

While UV visualization is non-destructive and suitable for aromatic compounds like thiazoles, other methods can be employed if the compounds are not UV-active.[19]

  • Iodine Chamber: Exposing the TLC plate to iodine vapor can visualize many organic compounds, which appear as brown spots.[22] This method is semi-destructive.[19]

  • Chemical Stains: Various chemical stains can be used for visualization, where the plate is dipped or sprayed with a reagent that reacts with the compounds to produce colored spots.[18] Examples include potassium permanganate stain for oxidizable functional groups and p-anisaldehyde stain for a wide range of compounds.[19]

Troubleshooting Common TLC Problems
Problem Possible Cause Solution
Streaking of spots Sample is too concentrated or insoluble in the mobile phase.Dilute the sample before spotting. Ensure the chosen mobile phase can dissolve the sample.
Spots are too large Capillary tube opening is too large; too much sample applied.Use a finer capillary tube. Apply the sample in small, repeated spots, allowing the solvent to evaporate in between.
Irregular solvent front Uneven surface of the stationary phase; TLC chamber not properly sealed.Handle TLC plates carefully to avoid scratching the surface. Ensure the chamber is tightly sealed during development.

Conclusion

Thin-Layer Chromatography is an indispensable tool for monitoring the synthesis of Ethyl thiazole-4-carboxylate. Its simplicity, speed, and low cost make it an ideal choice for the modern organic chemistry laboratory. By following the protocols and guidelines outlined in this document, researchers can effectively track the progress of their reactions, leading to improved yields, higher purity of products, and a more efficient synthetic workflow.

References

  • Synthesis, crystal structure, Hirshfeld surface investigation and comparative DFT studies of ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate - PMC. (n.d.).
  • Hantzsch Thiazole Synthesis - Chem Help Asap. (n.d.).
  • Hantzsch Thiazole Synthesis - SynArchive. (n.d.).
  • Ethyl 1,3-thiazole-4-carboxylate - Chem-Impex. (n.d.).
  • CAS 5398-36-7: Ethyl 2-amino-4-thiazolecarboxylate - CymitQuimica. (n.d.).
  • 37.1 Thin-layer chromatography | CIE A-Level Chemistry. (n.d.).
  • Application Notes and Protocols for Hantzsch Thiazole Synthesis of Derivatives - Benchchem. (n.d.).
  • Complete Guide to Thin Layer Chromatography Sample Preparation - Organomation. (n.d.).
  • 2.3F: Visualizing TLC Plates - Chemistry LibreTexts. (2022, April 7).
  • Video: Thin Layer Chromatography: Principle, Procedure, Applications - JoVE. (2015, March 4).
  • Ethyl 2-amino-1,3-thiazole-4-carboxylate synthesis - ChemicalBook. (n.d.).
  • Tips & Tricks for Thin-Layer Chromatography. (n.d.).
  • Understanding Rf Values in Thin Layer Chromatography - Oreate AI Blog. (2026, January 22).
  • Monitoring Reactions by TLC The fastest and most commonly used method to follow the course of an organic reaction is by thin lay - Wsu. (n.d.).
  • How to Calculate Retention Factors in Thin-Layer Chromatography | Chemistry - Study.com. (2021, June 9).
  • TLC Visualization Techniques | PDF | Thin Layer Chromatography | Carotenoid - Scribd. (n.d.).
  • Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual. (n.d.).
  • Full article: Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. (2014, March 20).
  • Thin Layer Chromatography - Chemistry LibreTexts. (2022, August 23).
  • How To Choose The Best Eluent For Thin Layer Chromatography (TLC) - Blogs - alwsci. (2025, September 2).
  • General scheme for the synthesis of ethyl 2-aminothiazole-4-carboxylate and its derivatives. (n.d.).
  • Mastering TLC Chromatography: A Comprehensive Guide - Chrom Tech, Inc. (2024, November 20).
  • Laboratory Protocol - King's College London. (n.d.).

Sources

The Architect's Guide to Anti-Inflammatory Agents: From Benchtop Synthesis to Biologic Design

Author: BenchChem Technical Support Team. Date: March 2026

For the dedicated researcher, scientist, and drug development professional, the synthesis of anti-inflammatory agents represents a cornerstone of modern medicinal chemistry. This guide provides an in-depth exploration of the synthetic strategies and detailed protocols for creating a diverse armamentarium of molecules aimed at quenching the fires of inflammation. We will journey from the classic, small-molecule non-steroidal anti-inflammatory drugs (NSAIDs) to the intricate world of corticosteroids and the targeted precision of biologic therapies. This document is not a rigid template but a dynamic resource, structured to provide a logical and scientifically rigorous narrative that underscores the "why" behind the "how" in the synthesis of these crucial therapeutic agents.

Part 1: Understanding the Inflammatory Cascade: The "Why" Behind the Synthesis

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a vital component of the innate immune system, chronic or dysregulated inflammation underpins a vast array of diseases, from rheumatoid arthritis to cardiovascular disease and cancer. The chemical synthesis of anti-inflammatory agents is therefore predicated on a deep understanding of the molecular pathways that drive this process. Two of the most critical pathways in inflammation are the Cyclooxygenase (COX) pathway and the Nuclear Factor-kappa B (NF-κB) signaling cascade.

The Cyclooxygenase (COX) Pathway

The COX enzymes, COX-1 and COX-2, are central to the production of prostaglandins, which are key mediators of inflammation, pain, and fever.[1][2][3] COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions, while COX-2 is inducible and its expression is significantly upregulated at sites of inflammation.[2] The majority of traditional NSAIDs are non-selective inhibitors of both COX-1 and COX-2.

Diagram 1: The Cyclooxygenase (COX) Pathway and NSAID Intervention

COX_Pathway Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandin_H2 Prostaglandin H2 (PGH2) COX1->Prostaglandin_H2 COX2->Prostaglandin_H2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) Prostaglandin_H2->Prostaglandins Thromboxane Thromboxane A2 Prostaglandin_H2->Thromboxane Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Gastric_Protection Gastric Mucosa Protection, Platelet Aggregation Thromboxane->Gastric_Protection NSAIDs Non-selective NSAIDs (e.g., Ibuprofen, Naproxen) NSAIDs->COX1 NSAIDs->COX2 COX2_Inhibitors Selective COX-2 Inhibitors (e.g., Celecoxib) COX2_Inhibitors->COX2

Caption: The COX pathway illustrating the synthesis of prostaglandins and the points of inhibition by NSAIDs.

The NF-κB Signaling Pathway

The NF-κB pathway is a master regulator of the inflammatory response, controlling the expression of a vast number of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[4][5][6] In its inactive state, NF-κB is sequestered in the cytoplasm. Upon stimulation by inflammatory signals, a cascade of phosphorylation events leads to the degradation of its inhibitor, IκB, allowing NF-κB to translocate to the nucleus and initiate gene transcription.[5]

Diagram 2: The Canonical NF-κB Signaling Pathway

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK_complex IKK Complex TNFR->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates IkB_p P-IκB IkB->IkB_p NFkB NF-κB (p50/p65) NFkB_n NF-κB NFkB->NFkB_n Translocation NFkB_IkB NF-κB-IκB Complex NFkB_IkB->IkB NFkB_IkB->NFkB Release Proteasome Proteasome IkB_p->Proteasome Ubiquitination & Degradation DNA DNA (κB sites) NFkB_n->DNA Binds to Transcription Transcription of Pro-inflammatory Genes (Cytokines, Chemokines, etc.) DNA->Transcription BHC_Ibuprofen_Synthesis Start Isobutylbenzene Step1 Step 1: Friedel-Crafts Acylation (Acetic Anhydride, HF catalyst) Start->Step1 Intermediate1 4'-Isobutylacetophenone Step1->Intermediate1 Step2 Step 2: Hydrogenation (H2, Pd/C catalyst) Intermediate1->Step2 Intermediate2 1-(4'-Isobutylphenyl)ethanol Step2->Intermediate2 Step3 Step 3: Carbonylation (CO, Pd catalyst) Intermediate2->Step3 Product Ibuprofen Step3->Product

Caption: Workflow for the three-step BHC synthesis of Ibuprofen.

Step-by-Step Methodology:

  • Step 1: Friedel-Crafts Acylation.

    • Charge a suitable pressure reactor with isobutylbenzene and anhydrous hydrogen fluoride (HF), which acts as both catalyst and solvent. [7] 2. Cool the mixture and slowly add acetic anhydride while maintaining the temperature.

    • Allow the reaction to proceed until completion, which can be monitored by gas chromatography (GC).

    • The HF is then recovered for reuse. The organic layer containing 4'-isobutylacetophenone is separated.

  • Step 2: Hydrogenation.

    • The 4'-isobutylacetophenone is subjected to catalytic hydrogenation using hydrogen gas and a palladium-on-carbon (Pd/C) catalyst.

    • This reaction reduces the ketone to a secondary alcohol, yielding 1-(4'-isobutylphenyl)ethanol. The reaction is typically carried out in a suitable solvent like methanol or ethanol.

  • Step 3: Carbonylation.

    • The alcohol from the previous step is carbonylated using carbon monoxide in the presence of a palladium catalyst. [7] 2. This step introduces the carboxylic acid moiety, forming ibuprofen.

    • The final product is then purified by crystallization.

Causality of Experimental Choices: The use of HF in the BHC process is a key innovation. It is a highly effective catalyst for the Friedel-Crafts acylation and can be efficiently recovered and reused, significantly improving the environmental footprint of the synthesis compared to the stoichiometric aluminum chloride used in the Boots process. [7]

Celecoxib is a diaryl-substituted pyrazole that selectively inhibits COX-2, thereby reducing the gastrointestinal side effects associated with non-selective NSAIDs. [8]Its synthesis typically involves the condensation of a 1,3-dione with a substituted hydrazine.

Protocol 2: A Greener Synthesis of Celecoxib

This protocol utilizes a more environmentally friendly solvent system. [9] Step-by-Step Methodology:

  • Step 1: Synthesis of 4,4,4-Trifluoro-1-(4-methylphenyl)-butane-1,3-dione.

    • This intermediate can be prepared via a Claisen condensation of p-methylacetophenone and ethyl trifluoroacetate using a base such as sodium hydride or potassium hydride in an aprotic solvent. [10]

  • Step 2: Cyclization to form Celecoxib.

    • A mixture of 4-sulfamoylphenylhydrazine hydrochloride and 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione is heated in a mixture of ethyl acetate and water. [11] 2. The reaction is stirred at reflux for several hours.

    • Upon cooling, the product precipitates and can be collected by filtration and purified by recrystallization. A typical student yield for this step is around 73%. [11] Causality of Experimental Choices: The use of a biphasic solvent system (ethyl acetate/water) offers a greener alternative to traditional organic solvents and can facilitate product isolation. The acidic conditions promote the condensation reaction and the subsequent cyclization to form the pyrazole ring.

Unlike ibuprofen, which is typically sold as a racemic mixture, naproxen is marketed as the single (S)-enantiomer, which is the more active form. This necessitates either a chiral resolution of the racemic mixture or an asymmetric synthesis.

Protocol 3: Asymmetric Synthesis of (S)-Naproxen

One modern approach involves asymmetric hydrogenation.

Step-by-Step Methodology:

  • An unsaturated precursor, 2-(6-methoxy-2-naphthyl)acrylic acid, is synthesized.

  • This precursor is then subjected to asymmetric hydrogenation using a chiral catalyst, such as a ruthenium-BINAP complex. [10]3. This reaction proceeds with high enantioselectivity to yield (S)-naproxen.

  • The product is then purified to remove the catalyst and any remaining starting material.

Causality of Experimental Choices: The use of a chiral catalyst like Ru-BINAP is crucial for establishing the desired stereochemistry at the propionic acid side chain. The specific geometry of the catalyst-substrate complex favors the addition of hydrogen from one face of the double bond, leading to the preferential formation of the (S)-enantiomer.

Novel Small-Molecule Anti-Inflammatory Agents

The quest for more effective and safer anti-inflammatory drugs has led to the synthesis of novel molecular scaffolds and derivatives of existing drugs.

Benzothiazole is a privileged scaffold in medicinal chemistry, and its derivatives have shown promising anti-inflammatory activity. [12] Protocol 4: Synthesis of a Novel Benzothiazole Derivative

This protocol describes a general method for synthesizing N-substituted 2-aminobenzothiazoles.

Step-by-Step Methodology:

  • To a solution of a substituted 2-aminobenzothiazole in a suitable solvent (e.g., dioxane), add a base such as triethylamine.

  • Cool the mixture and add the desired acyl chloride.

  • Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction and add a saturated solution of sodium bicarbonate to neutralize the excess acid.

  • The product often precipitates and can be collected by filtration and purified. [13] Causality of Experimental Choices: The base (triethylamine) is used to neutralize the HCl generated during the acylation reaction, driving the reaction to completion. The choice of acyl chloride determines the final substituent on the amino group, allowing for the creation of a library of compounds for structure-activity relationship (SAR) studies.

Part 3: The Synthesis of Corticosteroids

Corticosteroids are a class of steroid hormones that are potent anti-inflammatory agents. Their synthesis is a complex multi-step process, often starting from natural products like diosgenin, a sapogenin found in wild yams. [14][15][16]

Prednisolone: A Workhorse Glucocorticoid

Prednisolone is a synthetic glucocorticoid with powerful anti-inflammatory and immunosuppressive properties. Its industrial synthesis often starts from cortisone or hydrocortisone, which themselves can be derived from diosgenin. [17][18] Protocol 5: Microbiological Synthesis of Prednisolone from Hydrocortisone

This method utilizes microorganisms to perform a specific and efficient dehydrogenation step, a hallmark of "green chemistry" in steroid synthesis. [15] Step-by-Step Methodology:

  • 1. Culture Preparation:

    • Inoculate a suitable microorganism, such as Arthrobacter simplex or Rhodococcus coprophilus, into a sterile growth medium. [15] * Incubate the culture with shaking to allow for cell growth.

  • 2. Biotransformation:

    • Once a sufficient cell density is reached, add the substrate, hydrocortisone (dissolved in a minimal amount of a water-miscible solvent like DMSO), to the culture.

    • Continue the incubation with shaking. The microorganism's enzymes will selectively introduce a double bond at the C1-C2 position of the steroid nucleus, converting hydrocortisone to prednisolone.

  • 3. Extraction and Purification:

    • After the biotransformation is complete (monitored by TLC or HPLC), separate the cells from the culture medium by centrifugation.

    • Extract the supernatant with an organic solvent (e.g., ethyl acetate).

    • Dry the organic extract and evaporate the solvent.

    • Purify the crude prednisolone by column chromatography or recrystallization.

Causality of Experimental Choices: The use of microorganisms for the Δ¹-dehydrogenation is highly advantageous due to the exceptional regio- and stereoselectivity of the enzymatic reaction, which is difficult and often low-yielding to achieve through traditional chemical methods. This biocatalytic approach avoids the use of harsh chemical reagents and simplifies the overall process.

Part 4: The Production of Biologic Anti-Inflammatory Agents

Biologic anti-inflammatory drugs, such as monoclonal antibodies and fusion proteins, represent a paradigm shift in the treatment of inflammatory diseases. Unlike small molecules that are chemically synthesized, biologics are large, complex proteins produced in living cells through recombinant DNA technology. [19][20]

Adalimumab (Humira®): A Fully Human Monoclonal Antibody

Adalimumab is a recombinant human IgG1 monoclonal antibody that specifically binds to and neutralizes tumor necrosis factor-alpha (TNF-α), a key pro-inflammatory cytokine. [21] Overview of the Adalimumab Production Process:

The production of adalimumab is a complex, multi-stage biomanufacturing process.

Diagram 4: Monoclonal Antibody Production Workflow

mAb_Production Gene_Synthesis Gene Synthesis & Vector Construction Transfection Transfection into Host Cells (e.g., CHO) Gene_Synthesis->Transfection Cell_Line_Development Cell Line Development & Selection Transfection->Cell_Line_Development Upstream Upstream Processing (Cell Culture & Expansion) Cell_Line_Development->Upstream Downstream Downstream Processing (Purification) Upstream->Downstream Formulation Formulation & Fill/Finish Downstream->Formulation Final_Product Final Drug Product Formulation->Final_Product

Caption: A simplified workflow for the production of a monoclonal antibody like adalimumab.

Key Stages in Production:

  • Gene Synthesis and Vector Construction: The DNA sequence encoding the adalimumab antibody is synthesized and inserted into an expression vector.

  • Transfection and Cell Line Development: The expression vector is introduced into a host cell line, typically Chinese Hamster Ovary (CHO) cells. [22][23]These cells are then screened and selected for high and stable expression of the antibody.

  • Upstream Processing (Cell Culture): The selected CHO cells are cultured in large-scale bioreactors under tightly controlled conditions to produce the antibody. [24]4. Downstream Processing (Purification): The antibody is harvested from the cell culture fluid and subjected to a multi-step purification process, which typically includes chromatography steps (e.g., Protein A affinity chromatography, ion exchange chromatography) to remove host cell proteins, DNA, and other impurities. [24]5. Viral Inactivation and Removal: Specific steps are included to ensure the removal and inactivation of any potential viral contaminants. [24]6. Formulation and Fill/Finish: The purified antibody is formulated into a stable solution with excipients and filled into vials or pre-filled syringes. [22]

Etanercept (Enbrel®): A TNF Receptor Fusion Protein

Etanercept is a dimeric fusion protein consisting of the extracellular domain of the human p75 TNF receptor linked to the Fc portion of human IgG1. [12][17]It acts as a "decoy receptor," binding to TNF-α and preventing it from activating its natural receptors.

Production of Etanercept:

The production of etanercept follows a similar biomanufacturing paradigm to monoclonal antibodies, utilizing recombinant DNA technology in CHO cells. [25][17][26]The key difference lies in the genetic construct, which fuses the TNF receptor gene with the IgG1 Fc gene. The subsequent cell culture, purification, and formulation steps are analogous to those used for adalimumab.

Part 5: Conclusion and Future Directions

The synthesis of anti-inflammatory agents is a dynamic and evolving field. While traditional small-molecule synthesis continues to be refined with a focus on greener and more efficient methodologies, the rise of biologics has opened new frontiers in targeted therapy. The future will likely see a greater integration of these approaches, with the development of novel small molecules that can modulate specific intracellular inflammatory pathways, as well as the engineering of next-generation biologics with enhanced efficacy and safety profiles. For the researcher and drug developer, a thorough understanding of the synthetic and manufacturing principles outlined in this guide is essential for driving innovation and delivering new therapies to patients in need.

References

  • Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology, 1(6), a001651. [Link]

  • PURFORM. (2021, January 8). NF-kB: THE PATHWAY OF INFLAMMATION. Good Cop, Bad Cop: The Different Faces Of NF-κB. [Link]

  • Gauny, S. S., et al. (2018). Manufacturing history of etanercept (Enbrel®): Consistency of product quality through major process revisions. mAbs, 10(1), 1-13. [Link]

  • Liu, T., et al. (2017). NF-kappaB Signaling in Neurological Inflammation. Frontiers in Immunology, 8, 323. [Link]

  • Oreate AI. (2026, February 20). From Cell to Syringe: Unpacking the Journey of Adalimumab Production. [Link]

  • European Medicines Agency. (2004). Humira, INN- adalimumab. [Link]

  • Scott, D. L., & Kingsley, G. H. (2006). The role of etanercept in the treatment of rheumatoid arthritis. Therapeutics and Clinical Risk Management, 2(4), 337–348. [Link]

  • Wikipedia. (n.d.). Etanercept. [Link]

  • Mahfouz, N. M., et al. (1999). Synthesis and Pharmacological Evaluation of Some New Naproxen Derivatives. Saudi Pharmaceutical Journal, 7(3), 131-139. [Link]

  • Scholtz, J. M., & Riley, D. P. (2013). A Greener Synthesis of the Nonsteroidal Anti-inflammatory Drug Celecoxib. Journal of Chemical Education, 90(1), 110-112. [Link]

  • Frontiers. (2024, March 17). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. [Link]

  • Díaz-Jatuf, J. C. (2008). Adalimumab: the molecule and manufacturing procedure. Actas Dermo-Sifiliográficas, 99(2), 100-104. [Link]

  • ResearchGate. (n.d.). The cyclooxygenase pathway. The enzymes COX-1 and COX-2 initiate the... [Link]

  • Vane, J. R., & Botting, R. M. (1998). Mechanism of action of nonsteroidal anti-inflammatory drugs. The American Journal of Medicine, 104(3A), 2S-8S. [Link]

  • Therapeutic Goods Administration (TGA). (2014, April 24). AusPAR Attachment 1: Product Information for Enbrel (Etanercept (rch)). [Link]

  • Google Patents. (n.d.). CN114929725A - Adalimumab purification process and stable compositions thereof.
  • Reddy, M. S., et al. (2007). A Greener Synthesis of the Nonsteroidal Anti-inflammatory Drug Celecoxib. Journal of Chemical Education, 84(2), 269. [Link]

  • Request PDF. (n.d.). [Adalimumab: the molecule and manufacturing procedure]. [Link]

  • ResearchGate. (n.d.). Schematic presentation of the actions of cyclooxygenases (COX-1 and COX-2). [Link]

  • ResearchGate. (n.d.). Schematic representation of the NF-κB signalling pathway. A pathway... [Link]

  • Herráiz, I. (2017). Chemical Pathways of Corticosteroids, Industrial Synthesis from Sapogenins. Methods in Molecular Biology, 1645, 15-27. [Link]

  • McDonnell, S., et al. (2022). Challenges and Emerging Technologies in Biomanufacturing of Monoclonal Antibodies (mAbs). IntechOpen. [Link]

  • Blobaum, A. L., & Marnett, L. J. (2007). Structural and Functional Basis of Cyclooxygenase Inhibition. Journal of Medicinal Chemistry, 50(7), 1425–1441. [Link]

  • Murphy, M. A. (2019, April 11). Ibuprofen Synthesis. Synaptic - Central College. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). Figure 2: COX-1 and COX-2 pathways. [Link]

  • NMPPDB. (n.d.). Diosgenin. [Link]

  • SID. (n.d.). Synthesis of Ibuprofen with Modified and Economical Process as an NSAID Drug. [Link]

  • Lee, J. H., et al. (2021). Recent Advances in the Synthesis of Ibuprofen and Naproxen. Molecules, 26(16), 4792. [Link]

  • Slideshare. (n.d.). Green Chemistry Synthesis of Naproxen. [Link]

  • AIP Publishing. (n.d.). Advances in the Synthesis and Manufacturing Techniques of Ibuprofen: A Comprehensive Review. [Link]

  • Medicilon. (2023, January 2). Aim at chemical synthesis through Ibuprofen. [Link]

  • Google Patents. (n.d.). CN113563402A - Synthetic method for preparing prednisolone by one-pot method.
  • Dumont, J., et al. (2019). Biomanufacturing of monoclonal antibodies. Medecine Sciences (Paris), 35(12), 1084-1092. [Link]

  • CRB. (2022, September 12). An introduction to modern monoclonal antibody manufacturing. [Link]

  • Patsnap Synapse. (2025, October 21). How to Advance the Monoclonal Antibody Production and Manufacturing Process. [Link]

  • MDPI. (2021, August 7). Recent Advances in the Synthesis of Ibuprofen and Naproxen. [Link]

  • Google Patents. (n.d.).
  • Patsnap Synapse. (2025, May 7). Top Biomanufacturing Platforms for Monoclonal Antibody Production. [Link]

  • ResearchGate. (n.d.). Synthetic routes to Naproxen: a) patented in 1969 and used by Syntex,... [Link]

  • El-Sayed, M. A. A., et al. (2020). Synthesis, comparative docking, and pharmacological activity of naproxen amino acid derivatives as possible anti-inflammatory and analgesic agents. Drug Design, Development and Therapy, 14, 2533–2549. [Link]

Sources

Derivatization of the Carboxylate Group on the Thiazole Ring: Advanced Amidation and Esterification Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Advanced Application Note & Experimental Protocol

The Thiazole Carboxylate Scaffold in Drug Discovery

The thiazole ring is a "privileged structure" in medicinal chemistry, frequently serving as a rigid, planar scaffold that orients appended functional groups in a defined spatial arrangement. Thiazole carboxylic acids—specifically thiazole-4-carboxylic acid and thiazole-5-carboxylic acid derivatives—are foundational building blocks in the synthesis of targeted protein degraders (PROTACs) [1], kinase inhibitors, and advanced antimicrobial agents.

However, derivatizing the carboxylate group on a thiazole ring presents unique synthetic challenges. The electron-withdrawing nature of the nitrogen and sulfur atoms in the heteroaromatic ring significantly reduces the nucleophilicity of the adjacent carboxylate. Consequently, standard peptide coupling conditions or acid chloride formations often fail or result in poor yields due to the instability or insolubility of the reactive intermediates [2].

As a Senior Application Scientist, I have structured this guide to move beyond basic recipes. We will explore the causality behind reagent selection, analyze quantitative performance data, and provide self-validating protocols for amidation and esterification that ensure high-fidelity synthesis in your drug development pipeline.

Mechanistic Insights: Overcoming Heteroaromatic Deactivation

The Amidation Challenge: Why HATU Outperforms EDC

When forming an amide bond from a thiazole-4-carboxylic acid, the choice of coupling reagent is the primary determinant of success.

  • The EDC/HOBt Limitation: While 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a staple in organic synthesis, its application to thiazole carboxylates is notoriously unreliable. The initial O-acylisourea intermediate can suffer from poor solubility in aprotic solvents like DMF, and the subsequent HOBt active ester is often not reactive enough to overcome the steric or electronic hindrance of complex primary amines, sometimes resulting in a 0% yield [2].

  • The HATU Advantage: Hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) is highly recommended for thiazole derivatization. HATU rapidly converts the sterically hindered thiazole carboxylic acid into an O-At (HOAt) active ester. The nitrogen atom at the 7-position of the HOAt leaving group provides an internal hydrogen bond that stabilizes the incoming amine, drastically accelerating the nucleophilic attack and driving the reaction to completion [1].

  • Acid Chloride Failure: Attempting to form thiazole-4-carbonyl chloride using thionyl chloride (SOCl₂) often fails because the resulting hydrochloride salt is highly insoluble in standard coupling solvents, preventing the subsequent amidation step [2].

The Esterification Strategy

Esterification of thiazole-5-carboxylic acid is frequently used to modulate pharmacokinetic properties, effectively creating lipophilic prodrugs that enhance cellular permeability before being hydrolyzed in vivo [3]. Acid-catalyzed Fischer esterification remains the most robust method, as it bypasses the need for expensive coupling reagents while utilizing the solvent (e.g., methanol or ethanol) as the reactant.

Quantitative Data: Reagent Efficacy Comparison

The following table summarizes the quantitative performance of various activation strategies for the amidation of thiazole-4-carboxylic acid with a primary aliphatic amine.

Coupling StrategyReactive IntermediateTypical Yield (%)Reaction TimeMechanistic Notes & Causality
HATU / DIPEA HOAt active ester75 - 95%2 - 12 hSuperior for hindered amines; internal H-bonding accelerates attack [1, 2].
EDC / HOBt O-acylisourea / HOBt ester0 - 65%12 - 24 hHighly dependent on amine nucleophilicity; prone to intermediate precipitation [2].
SOCl₂ (neat) Acyl chloride (HCl salt)< 10%24 hPoor solubility of the hydrochloride salt in aprotic solvents halts the reaction [2].

Visualizing the Chemical and Biological Workflows

To contextualize these reactions, the diagrams below map the chemical activation sequence and the downstream biological application of the resulting thiazole derivatives in PROTAC development.

G A Thiazole-4-Carboxylic Acid B HATU / DIPEA Activation A->B DMF, RT C Active HOAt Ester B->C Fast conversion D Primary Amine Addition C->D Nucleophilic attack E Thiazole-4-Carboxamide (Target Product) D->E - HOAt

Workflow of HATU-mediated amidation of thiazole-4-carboxylic acid.

G PROTAC Thiazole-Derived PROTAC Complex Ternary Complex (POI - PROTAC - E3) PROTAC->Complex Binds POI Protein of Interest (POI) POI->Complex Recruited E3 E3 Ligase (e.g., VHL) E3->Complex Recruited Ub Polyubiquitination Complex->Ub Ligase Activity Degradation Proteasomal Degradation Ub->Degradation 26S Proteasome

Mechanism of targeted protein degradation via thiazole-derived PROTACs.

Experimental Protocols

The following protocols are designed as self-validating systems . By incorporating specific analytical checkpoints, you ensure that each mechanistic step has occurred before proceeding, preventing the loss of valuable intermediates.

Protocol A: HATU-Mediated Amidation of Thiazole-4-Carboxylic Acid

Rationale: We utilize HATU and N,N-Diisopropylethylamine (DIPEA) in anhydrous DMF to ensure complete solubility and rapid formation of the HOAt ester.

Materials:

  • Thiazole-4-carboxylic acid (1.0 equiv)

  • Primary Amine (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (3.0 equiv)

  • Anhydrous DMF (0.1 M relative to the acid)

Step-by-Step Methodology:

  • Pre-Activation: In an oven-dried round-bottom flask purged with N₂, dissolve thiazole-4-carboxylic acid (1.0 equiv) in anhydrous DMF. Add DIPEA (2.0 equiv) and stir for 5 minutes at room temperature.

  • Ester Formation: Add HATU (1.2 equiv) to the solution in one portion. The solution will typically transition to a pale yellow color. Stir for 15–30 minutes at room temperature.

    • Self-Validation Checkpoint 1 (LC-MS): Quench a 5 µL aliquot in 100 µL of Acetonitrile/Water. Analyze via LC-MS. You must observe the disappearance of the starting acid mass and the appearance of the HOAt active ester intermediate. Do not proceed until activation is >95% complete.

  • Amine Coupling: In a separate vial, dissolve the primary amine (1.1 equiv) and the remaining DIPEA (1.0 equiv) in a minimal amount of DMF. Add this amine solution dropwise to the activated ester mixture.

  • Reaction Propagation: Stir the reaction mixture at room temperature for 2 to 12 hours, depending on the steric bulk of the amine.

    • Self-Validation Checkpoint 2 (TLC): Monitor via TLC (typically 5-10% MeOH in DCM). The highly polar HOAt ester spot should be entirely consumed, replaced by the less polar target amide.

  • Workup: Dilute the reaction mixture with Ethyl Acetate (10x volume) and wash sequentially with saturated aqueous NaHCO₃ (3x) to remove HOAt, 1M HCl (1x) to remove unreacted amine, and brine (1x).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography.

Protocol B: Acid-Catalyzed Esterification of Thiazole-5-Carboxylic Acid

Rationale: Utilizing the target alcohol as the solvent under refluxing acidic conditions drives the equilibrium toward the ester via Le Chatelier's principle, avoiding the need for coupling reagents.

Materials:

  • Thiazole-5-carboxylic acid (1.0 equiv)

  • Anhydrous Methanol or Ethanol (Solvent and reactant, 0.05 M)

  • Concentrated Sulfuric Acid (H₂SO₄) or Thionyl Chloride (SOCl₂) (Catalytic, 0.2 equiv)

Step-by-Step Methodology:

  • Preparation: Suspend thiazole-5-carboxylic acid in anhydrous methanol. Note: The acid may not fully dissolve initially.

  • Catalyst Addition: Cool the suspension to 0 °C using an ice bath. Carefully add concentrated H₂SO₄ (0.2 equiv) dropwise. Alternatively, add SOCl₂ dropwise to generate anhydrous HCl in situ.

  • Reflux: Attach a reflux condenser and heat the mixture to 70 °C (for methanol) with vigorous stirring for 12–18 hours. The mixture will become homogeneous as the ester forms.

    • Self-Validation Checkpoint 1 (Visual & TLC): The transition from a turbid suspension to a clear solution is a primary indicator of reaction progress. Confirm via TLC (Hexanes/EtOAc 1:1) that the baseline acid spot is consumed.

  • Workup: Cool the reaction to room temperature and concentrate in vacuo to remove the bulk of the alcohol.

  • Neutralization: Dissolve the residue in Ethyl Acetate and carefully wash with saturated aqueous NaHCO₃ until the aqueous layer pH is ~8. This ensures any unreacted acid is partitioned into the aqueous layer.

  • Isolation: Wash the organic layer with brine, dry over MgSO₄, and concentrate to yield the pure thiazole-5-carboxylate ester.

References

  • Frontiers in Chemistry. "E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points." (2021). Available at:[Link]

  • MDPI / PubMed Central. "The Hydrolytic Activity of Copper(II) Complexes with 1,4,7-Triazacyclononane Derivatives for the Hydrolysis of Phosphate Diesters." (2023). Available at:[Link]

Troubleshooting & Optimization

Technical Support Center: Optimizing Ethyl Thiazole-4-Carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Ethyl thiazole-4-carboxylate is a privileged heterocyclic scaffold critical to the development of anthelmintics (e.g., thiabendazole), antiviral agents, and complex peptidomimetics [1]. However, synthesizing this core with high atom-economy and purity requires rigorous control over reaction kinetics, intermediate stability, and byproduct management.

As a Senior Application Scientist, I have designed this guide to troubleshoot the two most robust synthetic strategies utilized in modern drug development: the Schöllkopf-type Isocyanide Condensation and the Modified Hantzsch Thiazole Synthesis .

Pathway Visualization

G A Route 1: Hantzsch Synthesis Ethyl Bromopyruvate + Thioformamide C Intermediate 1: Hydroxythiazoline Derivative A->C Condensation (-20°C to 0°C) B Route 2: Schöllkopf Synthesis Ethyl Isocyanoacetate + O-Ethyl Thioformate D Intermediate 2: Metallated Isocyanoacetate B->D Deprotonation (EtOH, RT) E Dehydration (-H2O, -HBr) Requires Acid Scavenger (CaCO3) C->E Acidic Byproducts Generated F Thioformylation & 1,1-Addition Requires Base (NaCN) D->F Nucleophilic Attack G Target Product: Ethyl Thiazole-4-Carboxylate E->G Cyclization (RT, 8h) F->G Cyclization (50°C, 30 min)

Mechanistic pathways for Ethyl thiazole-4-carboxylate synthesis via Hantzsch and Schöllkopf routes.

Troubleshooting FAQs

Q1: During the Hantzsch synthesis using ethyl bromopyruvate and thioformamide, my yields are consistently below 40% due to heavy tar formation. What is the mechanistic cause, and how can I prevent it? A1: The classical Hantzsch synthesis liberates stoichiometric hydrobromic acid (HBr) and water during the condensation and subsequent dehydration steps. Ethyl bromopyruvate is highly electrophilic and prone to rapid, acid-catalyzed polymerization or debromination at elevated temperatures [2]. The "tar" you observe is heavily degraded starting material. Solution: Implement a heterogeneous acid scavenger. By adding calcium carbonate (CaCO₃) to the reaction mixture at -20 °C, the in situ generated HBr is immediately neutralized into calcium bromide, water, and CO₂. This prevents the acidic degradation of the thioamide and the pyruvate, cleanly pushing yields above 70% [2].

Q2: I am attempting the Schöllkopf synthesis (ethyl isocyanoacetate + O-ethyl thioformate), but the reaction stalls, yielding unreacted O-ethyl thioformate. Why is the cyclization failing? A2: This failure is almost always linked to moisture contamination or insufficient base. The mechanism relies on the deprotonation of the α-carbon of ethyl isocyanoacetate by a mild base (e.g., NaCN) to form a metallated isocyanide intermediate. This carbanion must undergo nucleophilic attack on the thiono ester (thioformylation) followed by a rapid 1,1-intramolecular addition [1]. If water is present in your solvent or reagents, it rapidly hydrolyzes the isocyanide and quenches the carbanion. Solution: Ensure the use of strictly absolute ethanol and flame-dried glassware. Verify the integrity of your sodium cyanide. While DBU can sometimes be substituted if cyanide toxicity is a concern, NaCN provides the optimal pKa and kinetics for this specific tautomeric enethiol cyclization [1].

Q3: Can I scale up the Hantzsch route safely despite the highly exothermic condensation? A3: Batch scale-up of the Hantzsch route is hazardous due to the exothermic release of HBr, which can lead to thermal runaway and complete batch degradation. Solution: Transition to a continuous flow microreactor setup. Flow chemistry allows for rapid heat dissipation and precise residence times (often <15 minutes). In flow systems, the liberated HBr can even be utilized downstream as a catalyst in sequential multicomponent reactions without isolating the intermediate [3].

Quantitative Route Comparison

Synthesis RoutePrimary ReagentsCatalyst / BaseTemp ProfileReaction TimeTypical YieldKey Challenge
Schöllkopf Condensation Ethyl isocyanoacetate, O-Ethyl thioformateNaCN (catalytic)RT to 50 °C0.5 - 1 h81 - 87%Extreme moisture sensitivity of the isocyanide intermediate.
Modified Hantzsch Ethyl bromopyruvate, ThioformamideCaCO₃ (scavenger)-20 °C to RT8 - 12 h50 - 75%Acid-catalyzed polymerization due to HBr release.

Validated Experimental Protocols

Protocol A: Schöllkopf-Type Isocyanide Condensation [1]

Self-Validating System: This protocol relies on solubility differentials for purification, eliminating the need for column chromatography. If the extraction step behaves as described, the mechanistic pathway was successful.

  • Preparation: Flame-dry a 250-mL, three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and a pressure-equalizing dropping funnel (fitted with a CaCl₂ drying tube).

  • Base Suspension: Charge the flask with 0.0051 mol of sodium cyanide (NaCN) and 10 mL of absolute ethanol. Stir vigorously at room temperature.

  • Condensation: Slowly add a solution containing 0.0439 mol of ethyl isocyanoacetate and 0.0400 mol of O-ethyl thioformate in 15 mL of absolute ethanol.

    • Causality: Slow addition controls the local concentration of the metallated intermediate, preventing dimerization and side reactions.

  • Cyclization: Heat the mixture to 50 °C for exactly 30 minutes to drive the intramolecular 1,1-addition.

  • Workup & Validation: Remove the solvent via rotary evaporation. The reaction is successful if a dark oil remains. Extract this oil with three 60-mL portions of hot hexane. The polymeric byproducts will remain insoluble. Concentrate the hexane until the product begins to separate, then cool in an ice bath. Off-white needles (m.p. 52–53 °C) will precipitate, confirming high purity without further processing.

Protocol B: Modified Hantzsch Synthesis [2]

Self-Validating System: This protocol relies on visible gas evolution and TLC monitoring to confirm the progression of the dehydration phase.

  • Preparation: In a dry flask under a nitrogen atmosphere, dissolve 1.0 equivalent of thioformamide in a 1:1 mixture of anhydrous THF and absolute ethanol (0.2 M concentration).

  • Scavenger Addition: Add 1.5 equivalents of finely powdered CaCO₃ to the solution.

  • Electrophile Addition: Cool the suspension to -20 °C. Dropwise, add 1.05 equivalents of ethyl bromopyruvate.

    • Causality: The sub-zero temperature suppresses the highly exothermic initial condensation and prevents the pyruvate from polymerizing before it can react with the thioamide.

  • Cyclization: Allow the mixture to slowly warm to room temperature over 8 hours.

    • Validation: You will observe mild effervescence (CO₂ gas) as the CaCO₃ neutralizes the generated HBr. The cessation of bubbling indicates the completion of the dehydration/cyclization step.

  • Workup: Filter the mixture through a Celite pad to remove the calcium salts. Concentrate the filtrate and purify via silica gel chromatography (40% EtOAc/Hexanes).

References

  • Hartman, G. D.; Weinstock, L. M. "4-Thiazolecarboxylic acid, ethyl ester". Organic Syntheses, Coll. Vol. 6, p.183 (1988). URL: [Link]

  • Shukla, S. et al. "Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein". Journal of Medicinal Chemistry, 57(18), 7736-7752 (2014). URL:[Link]

  • Glasnov, T. N. et al. "An Automated Process for a Sequential Heterocycle/Multicomponent Reaction: Multistep Continuous Flow Synthesis of 5-(Thiazol-2-yl)-3,4-Dihydropyrimidin-2(1H)-ones". Journal of Organic Chemistry, 79(8), 3640-3646 (2014). URL:[Link]

Technical Support Center: Purification of Ethyl Thiazole-4-Carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of Ethyl Thiazole-4-carboxylate by column chromatography. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this specific purification process. The guide provides in-depth, experience-based solutions and protocols to ensure you achieve high purity and yield.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of Ethyl Thiazole-4-carboxylate I should be aware of for column chromatography?

A1: Understanding the properties of your target molecule is the foundation of a successful separation. Ethyl Thiazole-4-carboxylate is a moderately polar compound. Its key characteristics relevant to chromatography are summarized below. The ester and thiazole nitrogen can act as hydrogen bond acceptors, influencing interactions with the stationary phase.

PropertyValueSource
CAS Number 14527-43-6[1][2]
Molecular Formula C₆H₇NO₂S[3]
Molecular Weight 157.19 g/mol [3]
Appearance Powder[2]
Melting Point 51-55 °C[2]
Solubility Soluble in organic solvents such as ethyl acetate and tetrahydrofuran (THF).[4]
Q2: What is the standard stationary phase and mobile phase system for purifying Ethyl Thiazole-4-carboxylate?

A2: The most common and effective stationary phase for this compound is silica gel (60 Å, 230-400 mesh) .[5] This is due to its ability to separate moderately polar compounds effectively.

For the mobile phase (eluent), a two-component system of a non-polar solvent and a moderately polar solvent is standard. The most widely used combination is Ethyl Acetate (EtOAc) and a hydrocarbon solvent like Hexane or Petroleum Ether .[1][6] A typical starting point for elution is a low-polarity mixture, such as 1:5 (v/v) ethyl acetate to petroleum ether, with the polarity gradually increasing as needed.[1]

Q3: How do I determine the optimal solvent system before running a large-scale column?

A3: The optimal solvent system must be determined empirically using Thin Layer Chromatography (TLC). The goal is to find a solvent mixture that provides a retention factor (Rƒ) of approximately 0.2 to 0.4 for Ethyl Thiazole-4-carboxylate.[5][7] This Rƒ range typically ensures that the compound elutes from the column in a reasonable volume of solvent and is well-separated from impurities. See Protocol 1 for a detailed methodology on TLC solvent system development.

Q4: What are the likely impurities I might encounter from the synthesis of Ethyl Thiazole-4-carboxylate?

A4: Impurities are highly dependent on the synthetic route. Common syntheses, such as the Hantzsch thiazole synthesis, may leave unreacted starting materials like ethyl bromopyruvate and a thioamide source.[8][9] Other potential impurities can include reaction by-products, polymeric material, or degradation products if the reaction conditions were harsh.[10] It is crucial to have an analytical method (like TLC or LC-MS) to identify these impurities relative to your product before attempting purification.

Troubleshooting Guide

This section addresses specific problems you may encounter during the column chromatography of Ethyl Thiazole-4-carboxylate.

Issue 1: Poor Separation or Co-elution of Product and Impurities

Question: My fractions show that the product is co-eluting with an impurity, even though they had different Rƒ values on the TLC plate. What's happening?

Answer: This is a common and frustrating issue that can stem from several factors. The resolution achieved on a small, flat TLC plate does not always translate perfectly to a large, packed column.

  • Probable Cause 1: Column Overloading. You have loaded too much crude material onto the column.[11] This saturates the stationary phase, leading to broad, overlapping bands that cannot be resolved.

    • Solution: As a rule of thumb, the amount of crude material should be about 1-5% of the mass of the silica gel. Reduce the sample load significantly and re-run the column.

  • Probable Cause 2: Improper Solvent System. The eluent may be too polar, causing all compounds to move too quickly down the column without sufficient interaction with the silica gel for separation.[11]

    • Solution: Re-optimize your solvent system using TLC (see Protocol 1 ). Aim for a larger ΔRƒ (difference in Rƒ values) between your product and the impurity. You may need to use a less polar solvent system or employ a gradient elution, starting with a very non-polar eluent and gradually increasing the polarity.[5]

  • Probable Cause 3: Poorly Packed Column. Channels or cracks in the silica bed create pathways for the solvent and sample to travel through without proper separation.[11]

    • Solution: The column must be packed perfectly uniformly. Use the slurry packing method (see Protocol 2 ) and ensure no air bubbles are trapped. Gently tapping the column as the silica settles can help create a homogenous bed.[5]

Issue 2: The Product is Tailing or Streaking Down the Column

Question: The spot for my product on the column is not a tight band but a long streak. What causes this and how can I fix it?

Answer: Tailing is often a sign of an undesirable secondary interaction between your compound and the stationary phase.[11]

  • Probable Cause 1: Acid-Base Interactions. Standard silica gel is slightly acidic. If your crude mixture contains basic impurities, or if the thiazole nitrogen is interacting too strongly, it can lead to tailing.

    • Solution: Add a small amount of a volatile base, like triethylamine (~0.1-1%), to your eluent system.[6] This will neutralize the acidic sites on the silica gel and improve the peak shape. Always re-check your Rƒ on TLC with the modified eluent, as it may change.

  • Probable Cause 2: Sample Insolubility. If the compound is not fully soluble in the mobile phase as it moves down the column, it can cause streaking.

    • Solution: Ensure the solvent system you've chosen is one in which your compound is reasonably soluble. Additionally, when loading the sample, use the absolute minimum amount of solvent to dissolve the crude material before applying it to the column.[5] A better alternative is "dry loading," where the crude product is pre-adsorbed onto a small amount of silica gel (see Protocol 3 ).

Issue 3: Low or No Recovery of the Product

Question: I ran the column, but I can't find my product in any of the fractions, or the final yield is extremely low. Where did it go?

Answer: This can be alarming, but there are logical explanations.

  • Probable Cause 1: Compound is Still on the Column. The eluent system may be too non-polar to move your compound effectively.

    • Solution: Try flushing the column with a much more polar solvent (e.g., 50% EtOAc/Hexane or even 5% Methanol/Dichloromethane) and collect large fractions. Analyze these by TLC. If the compound elutes, you know you need to use a more polar system for the initial separation.

  • Probable Cause 2: Compound Decomposed on the Silica. Although Ethyl Thiazole-4-carboxylate is generally stable, some thiazole derivatives can be sensitive to the acidic nature of silica gel.[12]

    • Solution: First, test for stability by spotting your crude material on a TLC plate, letting it sit for an hour, and then eluting it. If a new spot appears or the original spot diminishes, decomposition is likely.[12] To mitigate this, you can use deactivated (neutral) silica or an alternative stationary phase like alumina.[12] Running the column quickly (flash chromatography) also minimizes contact time and potential degradation.

  • Probable Cause 3: The Compound is Colorless and Eluted Undetected. If fractions are too dilute, the compound may not be visible by UV light on the TLC plate.

    • Solution: Take a small aliquot from a range of fractions where you expect your product, combine them, concentrate them on a rotary evaporator, and re-analyze the concentrated sample by TLC.[12]

Visualized Workflows and Logic

G cluster_prep Preparation Stage cluster_run Execution Stage cluster_iso Isolation Stage TLC 1. TLC Analysis (Find Optimal Eluent, Rf ≈ 0.3) Pack 2. Pack Column (Slurry Method) TLC->Pack Load 3. Load Sample (Dry or Minimal Solvent) Pack->Load Elute 4. Elute Column (Isocratic or Gradient) Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions by TLC Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evap 8. Evaporate Solvent Combine->Evap Product Pure Product Evap->Product

Caption: Standard workflow for column chromatography purification.

G cluster_causes Potential Causes cluster_solutions Solutions Start Problem: Poor Separation Cause1 Column Overloaded Start->Cause1 Cause2 Eluent Too Polar Start->Cause2 Cause3 Poorly Packed Column Start->Cause3 Cause4 Compound Degradation Start->Cause4 Sol1 Reduce Sample Load (1-5% of Silica Mass) Cause1->Sol1 Sol2 Use Less Polar Eluent or Gradient Elution Cause2->Sol2 Sol3 Repack Column Carefully (Slurry Method) Cause3->Sol3 Sol4 Check Stability (2D TLC) Use Neutral Silica/Alumina Cause4->Sol4

Caption: Troubleshooting logic for poor separation issues.

Detailed Experimental Protocols

Protocol 1: Developing an Optimal Solvent System using TLC
  • Preparation: Prepare several small vials of different solvent mixtures. Good starting points for Ethyl Thiazole-4-carboxylate are varying ratios of Ethyl Acetate/Hexane (e.g., 1:9, 2:8, 3:7 v/v).

  • Spotting: Dissolve a tiny amount of your crude product in a volatile solvent (like dichloromethane or ethyl acetate). Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate. Make the spot as small as possible.

  • Development: Place the TLC plate in a developing chamber containing one of your chosen solvent systems. Ensure the solvent level is below the baseline. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots using a UV lamp (254 nm).[13] Circle any visible spots.

  • Analysis: Calculate the Rƒ value for each spot (Rƒ = distance traveled by spot / distance traveled by solvent front). The ideal system is one where the Rƒ of the product is ~0.3 and it is well-separated from all other spots.[5]

Protocol 2: Packing a Silica Gel Column (Wet Slurry Method)
  • Setup: Secure a glass chromatography column of appropriate size vertically to a clamp stand. Ensure the stopcock is closed. Place a small plug of cotton or glass wool at the bottom, followed by a ~1 cm layer of sand.[14]

  • Slurry Preparation: In a beaker, measure the required amount of silica gel (typically 20-100 times the weight of your crude sample). Add your initial, low-polarity eluent (determined from Protocol 1 ) to create a smooth, pourable slurry.[5]

  • Packing: Using a funnel, pour the silica slurry into the column. Swirl and pour in a single, continuous motion to minimize air bubbles.

  • Settling: Open the stopcock to drain some solvent while continuously tapping the side of the column gently to encourage even packing and remove any trapped air.[5] Never let the solvent level drop below the top of the silica bed.

  • Finalizing: Once the silica has settled into a stable bed, carefully add a protective layer of sand (~1 cm) on top. Drain the excess solvent until it is just level with the sand layer. The column is now ready for loading.

Protocol 3: Loading the Sample and Running the Column
  • Dry Loading (Recommended): Dissolve your crude product (e.g., 1 g) in a minimal amount of a volatile solvent like dichloromethane. Add a small amount of silica gel (e.g., 2-3 g) to this solution. Remove the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder of your crude product adsorbed onto the silica.[14] Carefully add this powder to the top of the packed column.

  • Wet Loading: Dissolve your crude product in the absolute minimum volume of the eluent. Using a pipette, carefully add this concentrated solution to the top of the column, allowing it to absorb fully into the sand layer. Rinse the flask with a tiny amount of eluent and add this to the column to ensure a complete transfer.

  • Elution: Once the sample is loaded, carefully fill the column with the eluent. Open the stopcock and begin collecting fractions. If using flash chromatography, apply gentle pressure with a pump or inert gas to achieve a flow rate of about 2 inches/minute.

  • Monitoring: Collect fractions of a consistent size (e.g., 20 mL). Periodically analyze the fractions by TLC to determine which ones contain your purified product.[5]

  • Isolation: Combine all fractions that contain only the pure product. Remove the solvent under reduced pressure using a rotary evaporator to yield the purified Ethyl Thiazole-4-carboxylate.[5]

References

  • Restek. Troubleshooting Guide. Available from: [Link]

  • Allbiz. CAS:14527-43-6, ETHYL THIAZOLE-4-CARBOXYLATE RTS. Available from: [Link]

  • Chemistry LibreTexts. Troubleshooting Flash Chromatography. Available from: [Link]

  • Taylor & Francis Online. Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Available from: [Link]

  • Chrom Tech, Inc. Mastering Column Chromatography: Techniques and Tips. Available from: [Link]

  • PMC. Synthesis, crystal structure, Hirshfeld surface investigation and comparative DFT studies of ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate. Available from: [Link]

  • Biovanix Chromatography. Quick Troubleshooting Guide For HPLC Column Usage. Available from: [Link]

  • New Drug Approvals. thiazole derivative. Available from: [Link]

  • Digital CSIC. Chemistry—A European Journal. Available from: [Link]

  • ResearchGate. How can I select the solvent system for column chromatography for thiazole dervatives?. Available from: [Link]

  • PubChem. Ethyl 2-aminothiazole-4-carboxylate | C6H8N2O2S | CID 73216. Available from: [Link]

  • University of Rochester, Department of Chemistry. Solvent Systems for Flash Column Chromatography. Available from: [Link]

  • MDPI. Design, synthesis, biological evaluation, and in silico studies of novel 1,3-thiazole derivatives. Available from: [Link]

  • Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. Available from: [Link]

  • PubChem. Ethyl 2-methyl-1,3-thiazole-4-carboxylate | C7H9NO2S | CID 293353. Available from: [Link]

  • ChemSrc. ETHYL THIAZOLE-4-CARBOXYLATE | CAS: 14527-43-6. Available from: [Link]

  • Google Patents. CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid.
  • ResearchGate. General scheme for the synthesis of ethyl 2-aminothiazole-4-carboxylate and its derivatives. Available from: [Link]

  • Wiley-VCH. Reaction of Alcohols with Carboxylic Acids and their Derivatives. Available from: [Link]

Sources

Troubleshooting low yield in Hantzsch thiazole synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist’s Technical Support Center. This guide is engineered for researchers and drug development professionals seeking to diagnose, troubleshoot, and optimize the Hantzsch thiazole synthesis. Rather than providing a superficial checklist, this center deconstructs the reaction’s causality to help you design robust, self-validating workflows.

Part 1: Mechanistic Blueprint & Failure Points

To troubleshoot effectively, we must first understand the kinetic and thermodynamic flow of the reaction. The Hantzsch thiazole synthesis is a multistep cascade driven by the nucleophilicity of a thioamide and the electrophilicity of an α -haloketone. When yields drop below expected thresholds, the failure usually occurs at one of three critical transition states:

  • S-Alkylation ( SN​2 ) : The initial attack is highly sensitive to the degradation of the α -haloketone (dehalogenation)[1].

  • Intramolecular Cyclization : The nitrogen's attack on the carbonyl carbon is pH-dependent. Highly acidic environments protonate the intermediate, stalling the cycle[2].

  • Dehydration : The final aromatization step drives the reaction forward but can induce epimerization in chiral substrates due to the generation of hydrobromic acid (HBr)[3].

Mechanism A α-Haloketone + Thioamide B S-Alkylation (SN2) Intermediate Formation A->B Solvent / Heat (Susceptible to Dehalogenation) C Intramolecular Cyclization (Nucleophilic Attack) B->C Base / Neutral pH (Acid promotes isomers) D Dehydration (-H2O) C->D Thermal / Acidic (Epimerization risk) E Aromatic Thiazole Core D->E High Yield Isolation

Caption: Mechanistic pathway of the Hantzsch thiazole synthesis highlighting critical failure points.

Part 2: Diagnostic FAQ & Troubleshooting Logic

Troubleshooting Start Issue: Low Yield / No Product CheckSM Are α-haloketones fresh? Start->CheckSM Degraded Degradation / Dehalogenation CheckSM->Degraded No Fresh Reagents Intact CheckSM->Fresh Yes Sol1 Purify reagents; Add mild base (NaHCO3) Degraded->Sol1 CheckpH Check Reaction pH Fresh->CheckpH Acidic Highly Acidic (pH < 3) Isomeric Impurities Form CheckpH->Acidic Acidic Neutral Neutral / Mildly Basic CheckpH->Neutral Optimal Sol2 Buffer system; Control stoichiometry Acidic->Sol2 Workup Product Lost in Workup? Neutral->Workup Sol3 Quench in Na2CO3(aq) to force precipitation Workup->Sol3 High Solubility

Caption: Diagnostic logic tree for troubleshooting low yields in Hantzsch thiazole synthesis.

Q1: My reaction stalls early, and the overall yield is below 20%. What is the primary mechanistic bottleneck? A1: The most common culprit is the degradation of the α -haloketone. These compounds are highly reactive and prone to reductive dehalogenation over time[1]. Furthermore, as they degrade, they release hydrohalic acids (HX). This acid protonates the thioamide, neutralizing its nucleophilicity and completely halting the initial SN​2 step. Solution: Always use freshly purified α -haloketones. If degradation is suspected, buffer the reaction with a mild base (e.g., NaHCO3​ ) to scavenge the generated acid and keep the thioamide active[2][4].

Q2: I am observing significant formation of isomeric impurities and bis-thiazoles on my TLC plate. How do I control regioselectivity? A2: Isomeric impurities, specifically 2-imino-2,3-dihydrothiazoles, are a hallmark of running the cyclization step under overly acidic conditions[2]. Bis-thiazoles form when reactants possess multiple electrophilic or nucleophilic sites. Solution: Maintain strict stoichiometric control (typically a 1:1.1 to 1:1.5 ratio of haloketone to thioamide) and ensure the reaction environment remains neutral to slightly basic during the cyclization phase[2][4].

Q3: I am synthesizing a chiral amino acid-derived thiazole, but I am losing optical purity (epimerization). How can I prevent this? A3: Traditional Hantzsch conditions (refluxing ethanol) are fundamentally incompatible with sensitive α -stereogenic centers. The concomitant formation of one equivalent of hydrogen bromide during cyclization causes rapid racemization[3]. Solution: Implement the Holzapfel–Meyers–Nicolaou modification. This protocol shifts the cyclocondensation to low temperatures (-18 °C to ambient) under basic conditions to isolate a hydroxythiazoline intermediate. This intermediate is then carefully dehydrated using trifluoroacetic anhydride-pyridine and triethylamine, preserving enantiomeric excess ( ee )[3].

Q4: My TLC shows complete consumption of starting materials, but my isolated yield is poor. Where is my product going? A4: You are likely losing your product during the workup phase due to high solubility. Thiazoles are polar heterocycles; if left in their protonated (salt) form in polar solvents like methanol, they will not precipitate[2]. Solution: Employ a pH-induced precipitation strategy. Pouring the crude methanolic reaction mixture into an aqueous sodium carbonate ( Na2​CO3​ ) solution neutralizes the hydrobromide salt, converting the thiazole into its free base form and forcing it to precipitate out of the aqueous layer[2][4].

Part 3: Empirical Data & Optimization Matrix

To move beyond traditional batch synthesis, modern methodologies have been developed to enhance yields and reduce environmental impact. The table below summarizes validated optimization strategies:

Parameter / MethodologyCatalyst / AdditiveTemp (°C)TimeTypical Yield (%)Ref
Traditional Batch None10030 min - 6 h60 - 75[4][5]
Holzapfel–Meyers–Nicolaou NaHCO3​ / TFAA-Pyridine-18 to 2512 h> 85 (High ee )[3]
Ultrasonic Irradiation Silica-supported tungstosilicic acidAmbient15 - 30 min90 - 98[6]
Continuous Flow Chemistry None (Flow Reactor)5010 min95[7]

Part 4: Self-Validating Experimental Protocol

High-Yield Synthesis of 2-Amino-4-phenylthiazole This protocol is engineered as a self-validating system. Every step includes a mechanistic rationale to ensure you understand why the action is performed, allowing for real-time troubleshooting.

Step 1: Stoichiometric Assembly

  • Action: In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol)[5].

  • Causality: A 1.5x molar excess of the thioamide ensures the kinetic consumption of the highly reactive, degradation-prone α -haloketone, preventing unwanted side reactions[4].

Step 2: Solvation

  • Action: Add 5 mL of anhydrous methanol[5].

  • Causality: Methanol provides the optimal dielectric constant to stabilize the polar SN​2 transition state while maintaining a low boiling point for facile thermal control.

Step 3: Thermal Activation

  • Action: Insert a magnetic stir bar and heat the mixture with vigorous stirring at 100 °C for 30 minutes[5].

  • Causality: While the initial S-alkylation is rapid at room temperature, the subsequent intramolecular cyclization and dehydration steps require thermal energy to overcome the activation barrier[4].

Step 4: pH-Induced Precipitation (Self-Validation Step 1)

  • Action: Remove the vial from heat and allow it to cool to ambient temperature. Pour the contents into a 100-mL beaker containing 20 mL of 5% aqueous Na2​CO3​ [5].

  • Causality: The reaction generates hydrobromic acid, which protonates the thiazole product, keeping it highly soluble in methanol. The carbonate buffer neutralizes the system, converting the product to its free base form and forcing immediate, visible precipitation[2][4]. If precipitation does not occur, the pH is likely still too acidic.

Step 5: Isolation & Washing

  • Action: Filter the resulting precipitate through a Buchner funnel. Wash the filter cake thoroughly with distilled water[5].

  • Causality: Water removes residual Na2​CO3​ , NaBr salts, and unreacted thiourea, leaving only the crude organic product.

Step 6: Analytical Validation (Self-Validation Step 2)

  • Action: Air-dry the solid on a tared watchglass. Validate purity via TLC (using 50% Ethyl Acetate / 50% Hexanes as the mobile phase) and confirm identity via melting point and NMR[5].

  • Causality: The presence of a sharp singlet around δ 7.0 ppm in 1H NMR confirms the formation of the isolated thiazole C5-H proton, definitively validating the success of the cyclization.

Part 5: References

1.[5] Hantzsch Thiazole Synthesis - Chem Help Asap - 2.[4] Optimizing Hantzsch thiazole synthesis reaction conditions - Benchchem - 3.[3] Holzapfel–Meyers–Nicolaou Modification of the Hantzsch Thiazole Synthesis - Thieme Connect - 4.[2] "optimization of Hantzsch thiazole synthesis reaction conditions" - Benchchem - 5.[6] Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC - 6.[7] Design and optimization of a shared synthetic route for multiple active pharmaceutical ingredients through combined computer aided retrosynthesis and flow chemistry - Loughborough University - 7.[1] Naturally occurring linear fused thiazoline-thiazole containing metabolites: total synthesis of (–)-didehydromirabazole A, a cytotoxic alkaloid from blue–green algae - R Discovery -

Sources

Technical Support Center: Enhancing Thiazole Yields in the Gewald Reaction

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals who are leveraging the Gewald reaction for the synthesis of thiazole scaffolds. While traditionally known for producing 2-aminothiophenes, a modified approach allows for the selective formation of valuable 2-substituted thiazoles. This document provides in-depth troubleshooting, optimization strategies, and answers to frequently encountered challenges to help you maximize your reaction yields and purity.

Foundational Principles: Thiophene vs. Thiazole Selectivity

The classical Gewald reaction is a multicomponent reaction that condenses a ketone or aldehyde with an α-cyanoester and elemental sulfur to form a 2-aminothiophene ring.[1] The critical divergence towards thiazole synthesis lies in the choice of the nitrile starting material.

A seminal study has demonstrated that the substitution on the α-carbon of the nitrile precursor is the determining factor for the reaction's outcome.[2][3]

  • Thiophene Formation: Nitriles with an α-methylene group (CH₂) readily undergo the traditional Gewald mechanism to yield 2-aminothiophenes.[4]

  • Thiazole Formation: Nitriles possessing an α-methine group (a carbon with a single acidic proton and an alkyl or aryl substituent) selectively produce 2-substituted thiazoles. This substitution pattern effectively blocks the mechanistic pathway leading to the thiophene product.[2][3]

This substrate-controlled selectivity is the cornerstone of adapting the Gewald reaction for thiazole synthesis.

Reaction_Bifurcation cluster_products Potential Products Nitrile α-Cyano Compound Pathway_Choice Substrate Selectivity Aldehyde Aldehyde Precursor (e.g., 1,4-dithiane-2,5-diol) Base Base (e.g., NEt3) Thiophene 2-Aminothiophene Thiazole 2-Substituted Thiazole Pathway_Choice->Thiophene α-Methylene Nitrile (R-CH2-CN) Pathway_Choice->Thiazole α-Methine Nitrile (R,R'-CH-CN)

Caption: Substrate-dependent bifurcation in the modified Gewald reaction.

Troubleshooting Guide: From No Reaction to Low Yield

This section addresses the most common issues encountered during the synthesis of thiazoles via the modified Gewald reaction in a direct question-and-answer format.

Q1: My reaction is not working at all. What are the first things I should check?

A1: A complete lack of conversion typically points to a fundamental issue with one of the three core components of the reaction's initiation: the starting materials, the base, or the initial condensation step.

  • Starting Material Viability:

    • Acidity of α-Proton: The reaction is initiated by the deprotonation of the carbon alpha to the nitrile. If this proton is not sufficiently acidic, the reaction will fail. For instance, 2-phenylacetonitrile has been shown to be unreactive under standard conditions, likely due to the lower acidity of its α-methylene protons compared to substrates with additional electron-withdrawing groups.[2][4]

    • Steric Hindrance: Significant steric bulk around the α-carbon can inhibit the necessary enolization and subsequent reaction steps.[4]

    • Reactant Purity: Ensure the quality of your nitrile and aldehyde/ketone source. Impurities can inhibit the reaction or lead to unwanted side products.[5]

  • Base Selection and Function:

    • The base is not merely a spectator; it is essential for the initial deprotonation.[2]

    • Triethylamine (NEt₃) is often the most effective choice, providing a good balance of basicity without promoting excessive side reactions.[2]

    • Avoid strongly basic conditions (e.g., DBU, TMG), which can lead to complex product mixtures and low yields of the desired thiazole.[2][4]

    • Piperidine has been shown to be ineffective, potentially due to a competing condensation with the aldehyde precursor, which stalls the primary reaction pathway.[2][4]

  • Failure of the Knoevenagel Condensation:

    • The reaction begins with a Knoevenagel-Cope condensation between the deprotonated nitrile and the aldehyde.[6][7] If this initial C-C bond formation does not occur, the subsequent cyclization is impossible.

    • Troubleshooting Step: Run a small-scale control reaction with only the nitrile, aldehyde source, and base (without the sulfur source). Monitor the reaction by TLC or LC-MS to confirm the formation of the α,β-unsaturated nitrile intermediate.[5] If this intermediate does not form, focus on optimizing this specific step before attempting the full Gewald reaction again.

Q2: I'm getting the correct thiazole product, but my yield is disappointingly low. How can I optimize the reaction?

A2: Low yield is a classic optimization problem. Once you have confirmed the reaction is proceeding, systematically refining the reaction parameters is key.

Table 1: Key Parameters for Yield Optimization
ParameterRecommended Action & Rationale
Solvent Switch to Trifluoroethanol (TFE). TFE has demonstrated superior results. Its high polarity and slightly acidic nature aid in solubilizing the aldehyde precursor (1,4-dithiane-2,5-diol) and promoting the formation of the reactive aldehyde monomer.[2][3] Other polar solvents like ethanol, methanol, or DMF are viable but often result in lower yields.[8][9]
Temperature Perform a temperature screen (e.g., 40°C, 60°C, 80°C). Elevated temperatures can be detrimental, leading to the decomposition of the aldehyde precursor or other thermally sensitive intermediates, thereby reducing the overall yield.[2][4] Studies have shown that an optimal temperature, often around 60°C, can significantly outperform higher temperatures.[3] Microwave heating can be employed to access a wider range of temperatures and potentially reduce reaction times.[1][2]
Base Use Triethylamine (NEt₃). As established in scoping experiments, NEt₃ provides the highest conversion and isolated yields compared to other organic bases.[2][4] Tetramethylethylenediamine (TMEDA) is a viable but slightly less effective alternative.
Concentration & Time Consider a Design of Experiment (DoE) approach. The interplay between concentration, time, and temperature is complex. A factorial DoE can efficiently identify the optimal conditions. For example, lower concentrations at lower temperatures for longer times have been shown to produce higher yields (e.g., 81% yield at 60°C, 390 min, 0.11 M).[4]
Q3: My reaction mixture is messy, with multiple spots on the TLC plate. What are the likely side reactions?

A3: A complex reaction mixture often indicates competing reaction pathways or product degradation.

  • Dimerization of Intermediates: The α,β-unsaturated nitrile formed during the Knoevenagel condensation can undergo dimerization, which competes directly with the desired cyclization step.[5][9] This side reaction reduces the amount of intermediate available to form the thiazole.

    • Mitigation: Adjusting the rate of reagent addition or optimizing the temperature may favor the intramolecular cyclization over the intermolecular dimerization.[5]

  • Decomposition: As noted, the aldehyde precursor (1,4-dithiane-2,5-diol) and subsequent intermediates can be thermally unstable. Running the reaction at the lowest effective temperature is crucial to minimize decomposition.[2][4]

  • Base-Induced Byproducts: The use of overly strong bases like DBU or TMG is known to generate complicated product mixtures, even with full consumption of the starting material.[2][4] Adhering to a milder base like NEt₃ is the best strategy to avoid these side reactions.

Troubleshooting_Workflow Start Low Thiazole Yield Check_Conversion Is there any product formation? Start->Check_Conversion No_Reaction NO REACTION (Zero Conversion) Check_Conversion->No_Reaction No Low_Yield LOW YIELD (Partial Conversion) Check_Conversion->Low_Yield Yes Check_SM Verify Starting Material - Acidity - Sterics - Purity No_Reaction->Check_SM Opt_Solvent Optimize Solvent - Use Trifluoroethanol Low_Yield->Opt_Solvent Check_Base Verify Base - Use NEt3 - Avoid DBU/Piperidine Check_SM->Check_Base Check_Knoevenagel Test Knoevenagel Step (w/o sulfur source) Check_Base->Check_Knoevenagel Opt_Temp Optimize Temperature - Screen 40-80°C - Avoid high heat Opt_Solvent->Opt_Temp Opt_Base Optimize Base - Confirm NEt3 is used Opt_Temp->Opt_Base Check_Side_Rxns Consider Side Reactions - Dimerization - Decomposition Opt_Base->Check_Side_Rxns

Caption: A logical workflow for troubleshooting low-yield Gewald reactions.

Experimental Protocols

Protocol 1: Optimized General Procedure for 2-Substituted Thiazole Synthesis

This protocol is adapted from optimized conditions reported in the literature.[2][3]

  • Reagent Preparation: To a suitable reaction vessel, add the α-methine nitrile (1.0 equiv).

  • Solvent and Base Addition: Add trifluoroethanol (to achieve a concentration of approx. 0.11 M) followed by triethylamine (NEt₃, 1.1 equiv).

  • Sulfur Source Addition: Add 1,4-dithiane-2,5-diol (0.5 equiv), which serves as the 2-mercaptoacetaldehyde precursor.

  • Reaction Conditions: Stir the mixture at 60°C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 6-7 hours (e.g., 390 minutes).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to obtain the desired 2-substituted thiazole.

Table 2: Effect of Solvent and Base on a Model Reaction

Reaction of ethyl phenylcyanoacetate with 1,4-dithiane-2,5-diol at 80°C for 300 min.[2][4]

EntryBaseSolventConversion (%)Isolated Yield (%)
1NEt₃ Trifluoroethanol 84 58
2NEt₃Ethanol25N/D
3NEt₃Chlorobenzene18N/D
4DBUTrifluoroethanol1005
5TMGTrifluoroethanol10033
6PiperidineTrifluoroethanol00
7TMEDA Trifluoroethanol 67 50

Frequently Asked Questions (FAQs)

  • Q: Can elemental sulfur be used directly for this thiazole synthesis?

    • A: The primary literature for this specific modification uses 1,4-dithiane-2,5-diol as a stable, air-sensitive precursor to 2-mercaptoacetaldehyde.[2][4] While the classic Gewald reaction for thiophenes uses elemental sulfur, this modified pathway to thiazoles has been optimized with the dithiane precursor. Direct substitution with elemental sulfur may not follow the same mechanistic pathway and would require re-optimization.

  • Q: What is the proposed mechanism for this thiazole formation?

    • A: The proposed mechanism involves the initial base-catalyzed deprotonation of the α-methine nitrile. This is followed by a Knoevenagel-type condensation with the aldehyde. Subsequent intramolecular cyclization and aromatization lead to the final thiazole product. The presence of a substituent on the α-carbon prevents the alternative cyclization pathway that would form a thiophene.[4]

  • Q: Are there any green chemistry considerations for this reaction?

    • A: Yes. The use of microwave irradiation has been shown to be beneficial, potentially reducing reaction times and energy consumption.[1][2] While trifluoroethanol is an effective solvent, exploring more benign solvent systems or even solvent-free conditions could further improve the environmental footprint of the synthesis.[10][11] One-pot, multi-component reactions like the Gewald are inherently atom-economical, which is a core principle of green chemistry.[11]

References

  • Mallia, C. J., Englert, L., Walter, G. C., & Baxendale, I. R. (2015). Thiazole formation through a modified Gewald reaction. Beilstein Journal of Organic Chemistry, 11, 875–883. [Link][2][3][4][12][13][14]

  • Mallia, C. J., Englert, L., Walter, G. C., & Baxendale, I. R. (2015). Thiazole formation through a modified Gewald reaction. PMC. [Link]

  • Bhat, M. A., et al. (2018). An efficient one-pot four-component Gewald reaction: Synthesis of substituted 2-aminothiophenes with coumarin–thiazole scaffolds under environmentally benign conditions. Synthetic Communications, 49(2), 254-266. [Link]

  • Mallia, C. J., et al. (2015). Thiazole formation through a modified Gewald reaction. ResearchGate. [Link]

  • Gabillet, S., et al. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. ChemRxiv. [Link]

  • Pazdera, P., & Vaskova, P. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC.
  • Sabnis, R. W., Rangnekar, D. W., & Sonawane, N. D. (1999). 2-aminothiophenes by the gewald reaction. Journal of Heterocyclic Chemistry.
  • Pazdera, P., & Vaskova, P. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar. [Link]

  • Bhat, M. A., et al. (2025). An efficient one-pot four-component Gewald reaction: Synthesis of substituted 2-aminothiophenes with coumarin–thiazole scaffolds under environmentally benign conditions. ResearchGate. [Link]

  • Mallia, C. J., et al. (2015). Thiazole formation through a modified Gewald reaction. PubMed. [Link]

  • Mallia, C. J., et al. (2015). Thiazole formation through a modified Gewald reaction. Apollo - University of Cambridge. [Link]

  • Gabillet, S., et al. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. ACS Publications. [Link]

  • Elgiushy, H. R. (2015). Gwald reaction : what are best procedures & work up steps for synthesis of 2-thioxo thiazole derivatives? ResearchGate. [Link]

  • Various Authors. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Journal of Advanced Scientific Research.
  • Pazdera, P., & Vaskova, P. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. [Link]

  • Mallia, C. J., et al. (2015). Thiazole formation through a modified Gewald reaction. Beilstein Journal of Organic Chemistry. [Link]

  • Various Authors. (2020). Brønsted acid-promoted thiazole synthesis under metal-free conditions using sulfur powder as the sulfur source. ResearchGate. [Link]

  • Wikipedia. (n.d.). Gewald reaction. Wikipedia. [Link]

Sources

Technical Support Center: Purifying Crude Ethyl Thiazole-4-carboxylate via Recrystallization

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the purification of crude Ethyl thiazole-4-carboxylate. Recrystallization, while a fundamental technique, presents unique challenges with heterocyclic compounds like this one. This document provides in-depth, field-tested troubleshooting advice and protocols designed to enhance purity, maximize yield, and ensure reproducible results.

Troubleshooting Guide: Common Recrystallization Issues & Solutions

This section addresses specific experimental hurdles in a question-and-answer format, focusing on the causality behind each problem and providing actionable solutions.

Question 1: My compound is "oiling out" instead of forming crystals. What's happening and how do I fix it?

Answer:

"Oiling out" is one of the most common issues when recrystallizing Ethyl thiazole-4-carboxylate. It occurs when the solid melts in the hot solvent before it dissolves, or when it separates from the cooling solution as a liquid (an oil) rather than a solid crystal lattice.

Causality & Solution:

  • Low Melting Point: Ethyl thiazole-4-carboxylate has a relatively low melting point, reported to be in the range of 51-55 °C.[1] If the boiling point of your chosen solvent is significantly higher than this, the compound can melt and become immiscible with the solvent, appearing as oily droplets.

  • Rapid Cooling & Supersaturation: If a highly concentrated (supersaturated) solution is cooled too quickly, the molecules don't have time to orient themselves into a crystal lattice.[2] Instead, they crash out of solution as an amorphous oil.

  • Presence of Impurities: Impurities can depress the melting point of the compound, exacerbating the oiling out issue.[3]

Troubleshooting Steps:

  • Re-heat and Dilute: Re-heat the solution until the oil fully redissolves. Add a small, measured amount (e.g., 10-15% more) of the hot "good" solvent to lower the saturation point.[4]

  • Slow Down the Cooling: This is critical. Allow the flask to cool to room temperature on the benchtop, insulated with a cork ring and covered with a watch glass. Do not move it directly to an ice bath. Slow cooling is essential for forming high-purity crystals.[5]

  • Change Solvents: If oiling persists, your solvent's boiling point may be too high. Consider switching to a lower-boiling solvent system. For example, if you are using ethanol (BP 78.5 °C), consider a system like ethyl acetate/hexane (ethyl acetate BP 77.1 °C, but the mixture will have a different profile). An established procedure uses hot hexane (BP ~69 °C) for crystallization.[6]

  • Induce Crystallization Above the Melting Point: While the solution is still warm (but below the boiling point and above the compound's melting point), try scratching the inside of the flask with a glass rod at the liquid's surface to create nucleation sites.[2]

Question 2: My crystal yield is very low. What are the likely causes?

Answer:

A low recovery is a frustrating outcome that can often be traced back to a few key procedural steps.

Causality & Solution:

  • Excess Solvent: This is the most frequent cause. Using more than the minimum amount of hot solvent required to dissolve the crude product will keep a significant portion of your compound dissolved in the mother liquor even after cooling.[7][8]

  • Premature Crystallization: If the compound crystallizes in the funnel during a hot gravity filtration step, you will lose a substantial amount of product.

  • Inappropriate Solvent Choice: The compound may have significant solubility in the chosen solvent even at low temperatures, preventing it from fully precipitating.[7]

  • Excessive Washing: Washing the collected crystals with too much solvent, or with solvent that is not ice-cold, will redissolve and wash away your product.[7]

Troubleshooting Steps:

  • Use the Minimum Hot Solvent: Add the hot solvent in small portions to the crude solid, waiting for it to dissolve before adding more. The goal is to create a saturated solution at the solvent's boiling point.[9]

  • Recover from Mother Liquor: If you suspect excess solvent was used, you can try to recover more product by boiling off some of the solvent from the filtrate (mother liquor) to re-concentrate it and then cooling again for a "second crop" of crystals.[9] Be aware that this second crop may be less pure.

  • Pre-heat Your Funnel: If performing a hot filtration, ensure your funnel and receiving flask are hot by placing them on the hotplate and allowing the solvent vapors to heat them before pouring your solution.[10]

  • Use Ice-Cold Rinses: When washing the filtered crystals, use a minimal amount of ice-cold solvent to rinse away the impurity-laden mother liquor without dissolving the product.[7]

Question 3: No crystals are forming, even after the solution has cooled in an ice bath.

Answer:

This typically indicates that the solution is not supersaturated, or that crystallization requires an initial "push" to get started.

Causality & Solution:

  • Solution is Not Saturated: Too much solvent was used, and the concentration of the dissolved compound is below its solubility limit even at low temperatures.[8]

  • Lack of Nucleation Sites: A perfectly smooth glass surface and a very pure solution can sometimes resist crystallization because there are no starting points for crystal growth.[8]

Troubleshooting Steps:

  • Induce Nucleation:

    • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic imperfections in the glass can serve as nucleation sites.[7]

    • Seed Crystals: If you have a small crystal of the pure compound, add it to the solution to act as a template for further crystal growth.[4]

  • Reduce Solvent Volume: If nucleation techniques fail, the solution is likely too dilute. Gently heat the solution to boil off a portion of the solvent, then allow it to cool again.[4]

  • Cool to a Lower Temperature: For some solvent systems, a standard ice bath (0 °C) may not be cold enough. A salt-ice bath or a freezer may be necessary, but be careful not to freeze the solvent itself.[11]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent system for recrystallizing Ethyl thiazole-4-carboxylate?

The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[12] Given the intermediate polarity of Ethyl thiazole-4-carboxylate (due to its polar thiazole ring and less polar ethyl ester group), a single solvent may not be perfect. A mixed-solvent system is often highly effective.[12]

Solvent SystemGood SolventAnti-SolventRationale & Comments
Ethyl Acetate / Hexane Ethyl AcetateHexaneEthyl acetate is a good solvent for many esters.[13] Hexane acts as a non-polar anti-solvent. This is an excellent starting point. The two solvents are miscible.
Ethanol / Water EthanolWaterEthanol is a polar solvent that should readily dissolve the compound when hot. Water is a highly polar anti-solvent.[13] This system can sometimes promote oiling out due to strong hydrogen bonding interactions, so slow cooling is essential.
Hexane (Self-System)(Self-System)A published procedure uses hot hexane to extract and crystallize the product, suggesting it has the desired sharp solubility-temperature profile.[6] This is a good option for a single-solvent system.
Acetone / Hexane AcetoneHexaneAcetone is a polar aprotic solvent that can be effective.[13] Hexane is the anti-solvent. Ensure your acetone is dry.

Q2: How do I remove colored impurities from my crude product?

If your solution is colored by impurities, a small amount of activated charcoal can be added to the hot solution before filtration.[2] The charcoal has a high surface area and adsorbs large, flat-structured colored molecules.

CAUTION: Use charcoal sparingly. It is non-selective and can also adsorb your desired product, reducing your yield. Never add charcoal to a boiling or superheated solution, as it can cause violent bumping.[14]

Q3: How do I confirm the purity of my final product?

Purity should be assessed using multiple methods:

  • Melting Point Analysis: A pure compound will have a sharp melting range that matches the literature value (51-55 °C).[1] Impurities will typically cause the melting point to be depressed and the range to broaden.

  • Thin-Layer Chromatography (TLC): The purified product should appear as a single spot on the TLC plate, with a different Rf value than the crude starting material or any isolated impurities.

  • Spectroscopic Analysis: Techniques like ¹H NMR, ¹³C NMR, and FT-IR can confirm the structure and identify the presence of any remaining impurities.

Experimental Protocol: Mixed-Solvent Recrystallization

This protocol details the purification of crude Ethyl thiazole-4-carboxylate using an ethyl acetate/hexane solvent system.

Workflow Diagram

Recrystallization_Workflow cluster_dissolution Step 1: Dissolution cluster_purification Step 2: Impurity Removal (Optional) cluster_crystallization Step 3: Crystallization cluster_isolation Step 4: Isolation & Drying A Place crude solid in Erlenmeyer flask B Add minimal hot ethyl acetate to dissolve A->B C Solution has insoluble particles? B->C D Perform hot gravity filtration C->D Yes E Solution is colored? C->E No D->E F Add activated charcoal, then hot filter E->F Yes G Proceed to crystallization E->G No F->G H Heat solution, add hexane dropwise until cloudy G->H I Add 1-2 drops ethyl acetate to clear H->I J Cool slowly to room temperature I->J K Place in ice bath to maximize yield J->K L Collect crystals via vacuum filtration K->L M Wash with minimal ice-cold hexane L->M N Dry crystals under vacuum M->N O Pure Ethyl thiazole-4-carboxylate N->O

Caption: Recrystallization workflow for Ethyl thiazole-4-carboxylate.

Step-by-Step Methodology:

  • Dissolution: Place the crude Ethyl thiazole-4-carboxylate in an appropriately sized Erlenmeyer flask. In a separate flask, heat the "good" solvent (ethyl acetate) on a hot plate. Add the minimum amount of hot ethyl acetate to the crude solid with swirling until it completely dissolves.[13]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. Pre-heat a funnel and a new receiving flask with solvent vapors to prevent the product from crystallizing prematurely.[10]

  • Induce Crystallization: While the ethyl acetate solution is hot, add the "anti-solvent" (hexane) dropwise with swirling until you observe persistent cloudiness (turbidity). This indicates the solution is saturated.[12][14]

  • Clarify Solution: Add a few drops of hot ethyl acetate to just re-dissolve the precipitate, resulting in a clear, saturated solution.

  • Cooling and Crystal Growth: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Crystal formation should begin. Once at room temperature, place the flask in an ice-water bath for at least 15-20 minutes to maximize crystal precipitation.[3]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[14]

  • Washing: Wash the collected crystals with a small portion of ice-cold hexane to remove any residual soluble impurities.[3]

  • Drying: Allow the crystals to dry in the funnel by drawing air through them for several minutes. For complete drying, transfer the crystals to a watch glass and place them in a vacuum desiccator until a constant weight is achieved.

References

  • Recrystallization. (n.d.). LibreTexts™. Retrieved from [Link]

  • Recrystallization. (n.d.). University of Missouri-St. Louis. Retrieved from [Link]

  • Ethyl 2-aminothiazole-4-carboxylate. (n.d.). PubChem. Retrieved from [Link]

  • Crystallization. (n.d.). University of California, Irvine. Retrieved from [Link]

  • Experiment 2: Recrystallization. (n.d.). Simon Fraser University. Retrieved from [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved from [Link]

  • A novel process for the preparation of febuxostat. (2016, July 11). New Drug Approvals. Retrieved from [Link]

  • Recrystallization. (n.d.). California State University, Long Beach. Retrieved from [Link]

  • 4-Thiazolecarboxylic acid, ethyl ester. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Troubleshooting. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]

  • Recrystallization. (n.d.). Manipal University Jaipur. Retrieved from [Link]

  • Summary of Common Crystallization Solvents. (n.d.). University of Rochester. Retrieved from [Link]

  • A kind of method for preparing thiazole-4-carboxylic acid. (n.d.). Google Patents.
  • Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. (2014, March 20). Taylor & Francis Online. Retrieved from [Link]

  • How to Purify an organic compound via recrystallization or reprecipitation? (2025, February 16). ResearchGate. Retrieved from [Link]

  • Problems with Recrystallisations. (n.d.). University of York. Retrieved from [Link]

  • General scheme for the synthesis of ethyl 2-aminothiazole-4-carboxylate and its derivatives. (n.d.). Science.gov. Retrieved from [Link]

  • Synthesis, crystal structure, Hirshfeld surface investigation and comparative DFT studies of ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. (2019, September 14). National Center for Biotechnology Information. Retrieved from [Link]

Sources

Technical Support Center: Catalyst-Free Synthesis of Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with inconsistent yields or impure products when transitioning from traditional acid-catalyzed Hantzsch syntheses to greener, catalyst-free alternatives.

This guide provides drug development professionals and synthetic chemists with field-proven, self-validating protocols, mechanistic insights, and troubleshooting FAQs for catalyst-free thiazole cyclizations.

Mechanistic Workflow & Causality

The classical Hantzsch thiazole synthesis involves the condensation of an α -haloketone with a thiourea or thioamide. Traditionally, this requires a Lewis or Brønsted acid catalyst to activate the carbonyl group for the final cyclization step.

In catalyst-free green protocols , we replace the chemical catalyst with environmental causality:

  • Aqueous/Protic Systems: The solvent itself (e.g., water) provides massive hydrogen-bond donation (HBD) to activate the carbonyl group, facilitating nucleophilic attack by the nitrogen atom[1].

  • Solvent-Free (Neat) Systems: The neat melt maximizes reactant concentration and collision frequency. The initial S-alkylation is highly exothermic, providing the localized thermal energy required to drive the subsequent dehydration step without external catalytic activation[2].

Workflow Start1 α-Haloketone (Electrophile) Step1 S-Alkylation (Nucleophilic Attack) Start1->Step1 Start2 Thiourea / Thioamide (Nucleophile) Start2->Step1 Int1 Acyclic Thioimidate Intermediate Step1->Int1 Step2 Intramolecular Cyclization (Carbonyl Activation via H-Bonding) Int1->Step2 Green Solvent (Water/Glycerol) Int2 Hydroxythiazoline Intermediate Step2->Int2 Step3 Dehydration (- H₂O) Int2->Step3 Product Thiazole Derivative (Target Product) Step3->Product

Catalyst-free Hantzsch thiazole synthesis mechanism highlighting solvent-mediated carbonyl activation.

Quantitative Data: Method Comparison

To assist in selecting the appropriate methodology for your specific substrate, compare the empirical data of traditional vs. catalyst-free approaches below.

MethodologySolventTemperatureReaction TimeYield RangeE-factor (Waste)
Traditional Hantzsch EthanolReflux (78°C)2 - 12 hours60 - 85%High
Aqueous Catalyst-Free WaterAmbient (25°C)10 - 30 min85 - 98%Low
Solvent-Free (Neat) NoneGentle Heat (60°C)< 5 minutes90 - 99%Very Low

Standardized Experimental Protocols

Every robust protocol must be a self-validating system —meaning the reaction provides visual or physical feedback to the scientist confirming that the mechanistic steps are occurring as intended.

Protocol A: Aqueous Catalyst-Free Synthesis (Ambient Temperature)

This method is ideal for thermally sensitive substrates and relies on water's high dielectric constant[1].

  • Mechanism of Self-Validation: You will observe a phase transition. The initial heterogeneous suspension of starting materials will briefly clarify into a solution (formation of the soluble thioimidate intermediate), followed by the rapid precipitation of a new solid (the thiazole hydrobromide salt).

  • Step 1 (Preparation): In a 50 mL round-bottom flask, suspend the α -haloketone (1.0 mmol) and thiourea (1.0 mmol) in deionized water (10 mL).

  • Step 2 (Reaction): Stir the mixture vigorously at ambient temperature (25°C). Monitor the physical state until the final precipitate fully forms (typically 10–30 minutes)[1].

  • Step 3 (Isolation): Filter the precipitated solid under vacuum. Wash the filter cake with cold water (2 × 5 mL) to remove any unreacted thiourea.

  • Step 4 (Neutralization): To obtain the free base, suspend the solid in water, neutralize with saturated aqueous NaHCO₃ until pH 7-8 is reached, and extract with ethyl acetate.

Protocol B: Solvent-Free (Neat) Synthesis

This method is ideal for rapid library generation and relies on freezing-point depression and exothermic kinetics[2].

  • Mechanism of Self-Validation: The solid powder mixture will melt into a liquid phase as the reaction initiates, followed by a sudden, exothermic solidification as the high-melting-point thiazole product forms.

  • Step 1 (Preparation): Grind the α -haloketone (1.0 mmol) and thiourea (1.0 mmol) together in an agate mortar to ensure intimate physical contact.

  • Step 2 (Reaction): Transfer the mixed powders to a reaction tube. Warm gently to 60°C. The mixture will melt. Within seconds to minutes, an exothermic reaction occurs, and the melt rapidly solidifies into the product salt[2].

  • Step 3 (Isolation): Cool to room temperature. Triturate the solid mass with warm water or a minimal amount of ethanol to remove impurities, then filter under vacuum.

Troubleshooting & FAQs

Q1: Why is my reaction stalling at the acyclic thioimidate intermediate without cyclizing? A: Cyclization requires the nitrogen to attack the carbonyl carbon. In traditional setups, a Lewis acid makes the carbonyl more electrophilic. In catalyst-free setups, you rely entirely on the solvent's hydrogen-bond donating (HBD) capacity. If you are using a non-polar or aprotic solvent (like DCM or THF) without a catalyst, the carbonyl remains unactivated. Solution: Switch to a protic green solvent like water[1] or glycerol, which self-catalyzes the cyclization via hydrogen bonding, or run the reaction neat (solvent-free)[2].

Q2: I am observing significant debromination of my α -bromoketone instead of the desired thiazole. How do I prevent this? A: Thiourea can act as a reducing agent, converting α -haloketones back to their parent ketones. This side-reaction is highly favored if basic impurities are present or if the reaction is heated excessively. Solution: Maintain strictly neutral conditions. If using water, ensure it is heavily deionized[1]. For thermally sensitive substrates prone to reduction, utilize the ambient-temperature aqueous protocol (Protocol A) rather than applying heat.

Q3: Can I synthesize complex, polysubstituted 5-acylamino-1,3-thiazoles without a catalyst? A: Yes. Recent methodologies demonstrate that α -chloroglycinates can undergo catalyst-free heterocyclization with thiobenzamides or thioureas to yield 2,4-disubstituted-5-acylamino-1,3-thiazoles. This provides straightforward, green access to pharmaceutically relevant building blocks without stringent atmospheric controls[3].

Q4: How do I isolate the product when using high-boiling green solvents like glycerol? A: Glycerol's high viscosity and boiling point make standard rotary evaporation impractical. Solution: Utilize a "crash-out" method. Because the final aminothiazole is generally hydrophobic, adding cold water to the glycerol reaction mixture will cause the product to precipitate immediately. It can then be isolated via simple vacuum filtration, allowing the aqueous glycerol filtrate to be recycled.

References

  • Catalyst-Free Synthesis of Polysubstituted 5-Acylamino-1,3-Thiazoles via Hantzsch Cyclization of α-Chloroglycinates Source: Molecules (MDPI) URL:[Link]

  • Catalyst-Free efficient synthesis of 2-aminothiazoles in water at ambient temperature Source: Tetrahedron (Elsevier) URL:[Link]

  • Thiazole Synthesis Overview & Literature Source: Organic Chemistry Portal URL:[Link]

Sources

Technical Support Center: Troubleshooting Thiazole Synthesis Yields

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. This guide is engineered for drug development professionals and synthetic chemists optimizing the Hantzsch thiazole synthesis and its variants. Here, we dissect the thermodynamic and kinetic variables—specifically solvent polarity and temperature—that dictate reaction success, providing you with field-proven troubleshooting logic and self-validating protocols.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: My Hantzsch thiazole synthesis shows incomplete conversion and low yield at room temperature. What is the thermodynamic cause? A1: The classic Hantzsch synthesis between an α -haloketone and a thioamide is not a concerted reaction; it proceeds via a multi-step pathway. The initial step is an SN​2 nucleophilic attack by the thioamide sulfur onto the α -carbon of the haloketone[1]. While this step can occur at lower temperatures, the subsequent intramolecular cyclization and dehydration steps require significant activation energy to form the stable, aromatic thiazole ring[2]. At room temperature (25 °C), the thermal energy in conventional solvents is often insufficient, causing the reaction to stall at the imino thioether or hydroxythiazoline intermediate[1]. Elevating the temperature to reflux (e.g., 70–100 °C) provides the necessary thermodynamic push to drive the dehydration step to completion[3].

Q2: How does the choice of solvent affect the reaction rate and intermediate stability? A2: Solvent selection directly impacts the stabilization of the polar transition states formed during the initial SN​2 attack. Polar protic solvents like methanol, ethanol, and isopropanol are highly effective because they stabilize the charged intermediates via hydrogen bonding, thereby lowering the activation barrier[4]. Furthermore, the boiling point of the solvent dictates the maximum conventional reaction temperature. For instance, reactions in water at 25 °C typically yield no product, whereas refluxing in 1-butanol or using ethanol significantly enhances the yield[5]. Recent optimizations also highlight isopropanol as a superior solvent for specific diazoketone-mediated thiazole syntheses due to its optimal balance of polarity and boiling point[4].

Q3: I am observing multiple spots on my TLC, indicating side products. How do temperature and solvent pH contribute to this, and how can I enhance regioselectivity? A3: The appearance of multiple TLC spots often indicates the formation of isomeric byproducts, such as 2-imino-2,3-dihydrothiazoles[2]. This side reaction is highly sensitive to the pH of the reaction medium. Strongly acidic conditions alter the regioselectivity of the cyclization, favoring these non-aromatic isomers[6]. Additionally, excessive heating for prolonged periods can degrade sensitive intermediates. To troubleshoot this, maintain neutral to slightly basic solvent conditions during the reaction, or utilize an acid-scavenging workup (e.g., pouring the crude mixture into 5% aqueous sodium carbonate) to neutralize hydrohalide salts and precipitate the pure, free thiazole[2].

Part 2: Quantitative Data Analysis

The table below synthesizes quantitative data from optimization studies, illustrating the profound impact of solvent and temperature on thiazole yield.

Solvent SystemTemperature / Energy SourceReaction TimeObserved Yield (%)Mechanistic Outcome
Water25 °C (Ambient)24 hours0% (No Reaction)Insufficient activation energy for cyclization[2].
Water100 °C (Reflux)3–5 hoursModerateThermal energy sufficient, but poor intermediate solubility[2].
Ethanol / Acetic Acid (cat.)70 °C (Microwave, 210 W)5–8 minutes88–93%Rapid, uniform dielectric heating accelerates dehydration[7].
1-Butanol117 °C (Reflux)2–4 hoursHighHigh boiling point drives cyclization/dehydration efficiently[5].
Isopropanol (i-PrOH)0 °C to RT (Gradual)~2 hoursHigh (Optimized)Optimal for highly reactive diazoketone precursors[4].
Ethanol / Water (50:50)Room Temp (Ultrasound)2 hours79–90%Acoustic cavitation provides localized energy, bypassing bulk heat[5].

Part 3: Visualizing the Synthesis Logic

The following diagrams map the mechanistic pathways and the troubleshooting logic required to optimize thiazole yields.

Mechanism Start α-haloketone + Thioamide SN2 SN2 Nucleophilic Attack (Accelerated by Polar Solvents) Start->SN2 Intermediate Imino Thioether Intermediate SN2->Intermediate Polar Protic Solvents (EtOH, MeOH, i-PrOH) Cyclization Intramolecular Cyclization (Requires Thermal Energy) Intermediate->Cyclization Hydroxy Hydroxythiazoline Intermediate Cyclization->Hydroxy SideProduct 2-imino-2,3-dihydrothiazoles (Isomeric Byproducts) Cyclization->SideProduct Strongly Acidic Solvents & Suboptimal Temp Dehydration Dehydration (-H2O) (Driven by Heat/Reflux) Hydroxy->Dehydration Product Substituted Thiazole (Stable Aromatic Product) Dehydration->Product Reflux (70-100°C) or Microwave

Caption: Mechanistic pathway of Hantzsch thiazole synthesis highlighting solvent and temperature dependencies.

Troubleshooting Issue Issue: Low Thiazole Yield / Incomplete Conversion CheckTemp Is the reaction running at Room Temperature? Issue->CheckTemp IncreaseTemp Increase to Reflux (70-100°C) or apply Microwave/Ultrasound CheckTemp->IncreaseTemp Yes CheckSolvent Evaluate Solvent Polarity & pH CheckTemp->CheckSolvent No CheckTLC Are there multiple spots on TLC? (Indicating side reactions) IncreaseTemp->CheckTLC ChangeSolvent Switch to Polar Protic Solvent (e.g., Ethanol, Methanol) CheckSolvent->ChangeSolvent Non-polar/Aprotic used CheckSolvent->CheckTLC Polar Protic used ChangeSolvent->CheckTLC AdjustpH Neutralize pH during reaction or workup (5% Na2CO3) CheckTLC->AdjustpH Yes Success Optimal Thiazole Yield Achieved CheckTLC->Success No AdjustpH->Success

Caption: Decision tree for troubleshooting low yields in thiazole synthesis based on reaction parameters.

Part 4: Self-Validating Experimental Protocols

To ensure reproducibility and high yields, implement one of the following self-validating protocols based on your available equipment. Each protocol includes an integrated Quality Control (QC) step to verify causality.

Protocol A: Conventional Reflux Synthesis (Standard Optimization)

Objective: Overcome activation energy barriers using high-boiling polar protic solvents[3].

  • Preparation: In a round-bottom flask, combine the α -haloketone (1.0 equiv) and thioamide/thiourea (1.0 - 1.5 equiv)[2].

  • Solvent Addition: Add a polar protic solvent such as methanol or ethanol (approx. 5–10 mL per 5.0 mmol of substrate)[3].

  • Heating: Attach a reflux condenser and heat the mixture to 70–100 °C with continuous magnetic stirring for 30–120 minutes[3].

  • QC Validation (TLC): Monitor the reaction via Thin Layer Chromatography (TLC). The disappearance of the starting material spots confirms that the thermal energy was sufficient to drive the SN​2 and cyclization steps[2].

  • Workup & Precipitation: Cool the mixture to room temperature. Pour the contents into a beaker containing 20 mL of 5% aqueous Na2​CO3​ [3]. Causality Note: The weak base neutralizes the hydrohalide salt of the thiazole, drastically reducing its aqueous solubility and forcing the neutral product to precipitate[2].

  • Isolation: Collect the solid via vacuum filtration (Buchner funnel), wash with distilled water, and air dry[3].

Protocol B: Microwave-Assisted Synthesis (High-Throughput)

Objective: Utilize dielectric heating for rapid, uniform energy transfer, minimizing side-product formation[7].

  • Preparation: In a microwave-safe vessel, combine the α -haloketone (1.0 equiv) and thioamide (1.0 equiv)[3].

  • Solvent Addition: Add ethanol (2–5 mL) and optionally a catalytic amount of acetic acid[7].

  • Irradiation: Seal the vessel and subject it to microwave irradiation (e.g., 210 W) at 70–90 °C for 5–10 minutes[3],[7].

  • QC Validation (Yield Check): Cool the vessel. The rapid uniform heating typically results in high conversion rates (>85%) with minimal isomeric impurities compared to prolonged conventional heating[7].

  • Isolation: Dilute with water to induce precipitation, filter, and wash with cold ethanol[3].

Protocol C: Ultrasonic-Assisted Green Synthesis

Objective: Achieve high yields at room temperature by leveraging acoustic cavitation[5].

  • Preparation: Combine reactants in a standard flask.

  • Solvent Addition: Use a 50:50 (v/v) mixture of Ethanol and Water[5].

  • Sonication: Place the flask in an ultrasonic bath at room temperature for 1–2 hours[5]. Causality Note: Ultrasonic waves create localized microscopic hotspots (cavitation bubbles) that provide the extreme energy required for cyclization without raising the bulk temperature of the solvent[5].

  • Isolation: Filter the resulting precipitate directly and recrystallize if necessary.

Part 5: References

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC Source: National Institutes of Health (NIH) URL:[Link]

  • Harnessing Diazoketones for the Efficient Synthesis of 2,4-Disubstituted Thiazoles: Scalable and Versatile Approach - ChemRxiv Source: ChemRxiv URL:[Link]

  • Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies - RSC Source: Royal Society of Chemistry (RSC) URL:[Link]

  • Thiazoles and Bisthiazoles - Encyclopedia.pub Source: Encyclopedia.pub URL: [Link]

Sources

Preventing dimer formation in sulfonamide coupling of thiazoles

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the sulfonamide coupling of thiazoles. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during these synthetic transformations, with a particular focus on the prevention of undesired dimer formation. Our guidance is grounded in established chemical principles and field-proven insights to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for coupling sulfonamides to a thiazole ring?

A1: The most prevalent method involves the reaction of a 2-aminothiazole derivative with a sulfonyl chloride in the presence of a base.[1][2] This reaction is widely used due to the commercial availability of a diverse range of sulfonyl chlorides and the relatively straightforward nature of the transformation.

Q2: What are the typical side reactions observed in this coupling?

A2: Besides the desired N-sulfonylation, potential side reactions include the formation of dimeric byproducts, over-alkylation if the sulfonamide nitrogen is further substituted, and potential side reactions involving other functional groups on the thiazole or sulfonyl chloride. Of these, dimer formation is a frequently encountered issue that can significantly lower the yield of the target molecule.

Q3: Why is dimer formation a common problem in the sulfonylation of 2-aminothiazoles?

A3: Dimer formation can arise from the self-condensation of the thiazole starting material or the product.[3] The 2-aminothiazole moiety possesses nucleophilic nitrogen atoms in both the exocyclic amino group and the thiazole ring itself.[4] Under certain reaction conditions, this can lead to intermolecular reactions that form dimeric structures.

Q4: What are the key reaction parameters to control for a successful coupling?

A4: The critical parameters to optimize are the choice of base, solvent, reaction temperature, and the rate of addition of the sulfonyl chloride. Each of these factors can influence the reaction pathway and the formation of side products.

Troubleshooting Guide: Preventing Dimer Formation

Problem: Significant Formation of an Unidentified Dimer

The appearance of a significant amount of a higher molecular weight byproduct, often presumed to be a dimer, is a common challenge in the sulfonylation of 2-aminothiazoles. This section provides a detailed guide to understanding the potential causes and implementing effective solutions.

Understanding the Dimerization Pathway

Dimerization can occur through several potential pathways. One plausible mechanism involves the reaction of the newly formed, and still nucleophilic, thiazole-sulfonamide product with another molecule of the highly reactive sulfonyl chloride. Alternatively, a second molecule of 2-aminothiazole can act as a nucleophile. The reaction environment plays a crucial role in favoring the desired monomeric product over these competing dimerization reactions.

Diagram: Desired vs. Dimerization Pathway

G cluster_desired Desired Monomer Formation cluster_dimer Potential Dimerization Pathway A 2-Aminothiazole C Thiazole Sulfonamide (Product) A->C + Sulfonyl Chloride (Base) B Sulfonyl Chloride E Sulfonyl Chloride D Thiazole Sulfonamide (Product) F Dimeric Byproduct D->F + Sulfonyl Chloride (Excess Reagent/Harsh Conditions) G start Problem: Excessive Dimer Formation step1 Step 1: Optimize Base - Screen Pyridine, TEA, DIPEA - Consider weaker inorganic bases start->step1 step2 Step 2: Control Reagent Addition - Slow, dropwise addition of sulfonyl chloride - Use minimal excess (1.05 eq) step1->step2 step3 Step 3: Adjust Reaction Conditions - Lower temperature (0 °C to -40 °C) - Increase solvent volume (dilution) step2->step3 step4 Step 4: Purification - Column chromatography - Recrystallization step3->step4 end Successful Synthesis: High Yield of Monomeric Product step4->end

Sources

Microwave-assisted synthesis to improve thiazole reaction time and yield

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for advancing thiazole synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who are leveraging microwave-assisted organic synthesis (MAOS) to significantly reduce reaction times and enhance product yields. Here, we move beyond simple protocols to explain the causality behind experimental choices, offering field-proven insights to help you troubleshoot and optimize your reactions.

The Advantage of Microwave Synthesis for Thiazoles

The thiazole motif is a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] Traditional synthetic routes, most notably the Hantzsch synthesis, are often hampered by long reaction times and harsh conditions.[1] Microwave-assisted synthesis presents a transformative solution. By utilizing dielectric heating, microwave energy is directly and efficiently coupled with polar molecules in the reaction mixture, leading to rapid, uniform heating.[1][2][3] This process circumvents the slow thermal conduction of conventional oil baths, resulting in dramatic accelerations, higher yields, and often cleaner reaction profiles.[4][5]

The core principle lies in the interaction between the oscillating electric field of the microwave and the molecular dipoles of the reactants and solvent.[3][6] This forced, rapid reorientation generates intense internal heating, allowing temperatures to rise far above the solvent's boiling point in a sealed, pressurized vessel.[5][7] It is this "superheating" effect that is primarily responsible for the remarkable rate enhancements observed.[8]

Data-Driven Comparison: Conventional vs. Microwave Synthesis

The quantitative advantages of MAOS are best illustrated by direct comparison. The following table summarizes typical improvements in reaction time and yield for the synthesis of various thiazole derivatives.

Product TypeConventional Method (Time)Conventional Method (Yield)Microwave Method (Time)Microwave Method (Yield)Reference
2-Aminothiazole Derivatives8 hoursLower Yields< 30 minutes89–95%[4]
Fused Thiazoles4-8 hours62-76%15-25 minutes75-93%[9]
2-Substituted-thiazol-4(5H)-ones1.5 hours79-90%10-15 minutes82-92%[10]
Hydrazinyl Thiazolyl Coumarins1-4 hours62-69%10 minutes70-92%[11]
2-Amino-5-aryl ThiazolesSeveral hoursLower Yields10-15 minutesHigh Yields[12]
Experimental Protocol: Microwave-Assisted Hantzsch Synthesis of 2-Aminothiazoles

This protocol describes a general, robust method for the synthesis of 2-aminothiazole derivatives from α-haloketones and thioureas, adapted from established procedures.[1][11]

Materials:

  • Substituted α-bromoketone (1.0 mmol)

  • Substituted thiourea (1.1 mmol)

  • Ethanol (3-5 mL)

  • 10 mL microwave process vial with a magnetic stir bar

  • Dedicated microwave synthesizer with temperature and pressure sensors

Procedure:

  • Preparation: Place the α-bromoketone (1.0 mmol), thiourea (1.1 mmol), and ethanol (3 mL) into the 10 mL microwave vial containing a stir bar.

  • Sealing: Securely cap the vial. Causality: Proper sealing is critical to reach temperatures above the solvent's boiling point and to contain the reaction safely.[7]

  • Microwave Irradiation: Place the vial into the cavity of the microwave synthesizer. Set the reaction parameters. A typical starting point is:

    • Temperature: 100-120 °C

    • Hold Time: 10-20 minutes

    • Power: 20-150 W (variable power to maintain temperature)

    • Stirring: On

  • Cooling: After the irradiation is complete, the vial must be cooled to below 50 °C before removal and opening.[7] This is a critical safety step to prevent flash boiling of the solvent. Most modern reactors perform this automatically with compressed air.

  • Isolation: The product often precipitates upon cooling. Collect the solid by filtration.

  • Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials.[1] If necessary, further purify the product by recrystallization from a suitable solvent (e.g., ethanol, ethanol/DMF).

  • Characterization: Confirm the structure and purity of the final compound using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, IR, Mass Spectrometry).[4][10]

G cluster_prep Preparation cluster_reaction Microwave Reaction cluster_workup Work-Up & Analysis prep 1. Combine Reactants (α-haloketone, thiourea) & Solvent in Vial seal 2. Seal Vial Securely prep->seal place 3. Place in Reactor seal->place irradiate 4. Irradiate (Set Temp, Time, Power) place->irradiate cool 5. Cool Vial to <50°C irradiate->cool isolate 6. Isolate Product (Filtration) cool->isolate purify 7. Purify (Wash/Recrystallize) isolate->purify char 8. Characterize (NMR, MS, IR) purify->char caption Fig 1: General Microwave Synthesis Workflow G cluster_mech Hantzsch Thiazole Synthesis r1 α-Haloketone intermediate1 Intermediate I (S-Alkylation) r1->intermediate1 Nucleophilic Attack r2 Thiourea r2->intermediate1 Nucleophilic Attack intermediate2 Intermediate II (Cyclization) intermediate1->intermediate2 Intramolecular Cyclization product 2-Aminothiazole intermediate2->product Dehydration (-H₂O) caption Fig 2: Hantzsch Thiazole Synthesis Mechanism

Caption: Fig 2: Hantzsch Thiazole Synthesis Mechanism

G start Problem: Low/No Product Yield check_char Is there charring or decomposition? start->check_char check_complete Is the reaction incomplete? start->check_complete check_char->check_complete No sol_char Solution: • Reduce Temperature/Power • Improve Stirring • Change Solvent check_char->sol_char Yes sol_incomplete Solution: • Increase Temp/Time • Use a more polar solvent (e.g., EtOH, DMF) check_complete->sol_incomplete Yes sol_other Solution: • Check reactant purity • Screen catalysts (acid/base) • Verify structure check_complete->sol_other No, but still low yield caption Fig 3: Troubleshooting Decision Tree

Caption: Fig 3: Troubleshooting Decision Tree

References
  • Al-Masoudi, N. A., et al. (2012). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol... Molecules. [Link]

  • Reddy, T. J., et al. (2018). One-pot multicomponent synthesis of novel thiazol-2-imines via microwave irradiation and their antifungal evaluation. Research on Chemical Intermediates. [Link]

  • Fouda, A. M., et al. (2021). Microwave Assisted Synthesis of Fused Thiazoles in Multicomponent System and Their in vitro Antitumor, Antioxidant, and Antimicrobial Activities. Journal of Heterocyclic Chemistry. [Link]

  • Mamidala, S., et al. (2020). Design and synthesis of new thiazoles by microwave-assisted method: Evaluation as an anti-breast cancer agents and molecular docking studies. Journal of Receptors and Signal Transduction. [Link]

  • CEM Corporation. Safety Considerations for Microwave Synthesis. CEM Corporation. [Link]

  • Nayak, S., et al. (2022). A NEW MICROWAVE-ASSISTED METHOD FOR THE SYNTHESIS OF 2-SUBSTITUTED-THIAZOL-4(5H)-ONE VIA HANTZSCH CONDENSATION. RASĀYAN Journal of Chemistry. [Link]

  • Glasnov, T. N., & Kappe, C. O. Microwave-Assisted Synthesis of a Hantzsch Pyrazoloquinolinone. Organic Syntheses. [Link]

  • Organic Chemistry Portal. Thiazole synthesis. Organic Chemistry Portal. [Link]

  • O'Callaghan, Y., et al. (2012). Microwave-assisted synthesis and antioxidant properties of hydrazinyl thiazolyl coumarin derivatives. Molecules. [Link]

  • Ezhilarasi, M.R., et al. (2016). A Facile One Pot Synthesis of Novel 2-Amino-5-Aryl Thiazole Derivatives Using NaHSO4-SiO2 as a Heterogeneous Catalyst Under Microwave Irradiation. Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]

  • ResearchGate. (2012). ChemInform Abstract: Microwave-Assisted Hantzsch Thiazole Synthesis... ResearchGate. [Link]

  • Baklanov, M. V., et al. (2017). Microwave synthesis of new azolyl-substituted thiazolo[5,4-d]thiazoles. Russian Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. Microwave Synthesis. Organic Chemistry Portal. [Link]

  • Khalkar, P. S., et al. (2023). MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. International Journal of Novel Research and Development. [Link]

  • Ruocco, C., et al. (2024). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Molecules. [Link]

  • Al-Zoubi, M. (2023). New methods for the rapid synthesis of thiazoles. University of Sussex. [Link]

  • Asian Journal of Research in Chemistry. (2025). Microwave Assisted Synthesis of Organometallic-2-Aminothiazole Schiff Bases Derivatives and their Medicinal Significance: A Mini Review. Asian Journal of Research in Chemistry. [Link]

  • Ghorab, M. M., et al. (2016). Microwave-assisted synthesis and antitumor evaluation of a new series of thiazolylcoumarin derivatives. Acta Pharmaceutica. [Link]

  • ACS Publications. (2021). Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. Organic Process Research & Development. [Link]

  • Majhi, S., et al. (2024). Green Synthesis of Thiazoles and Thiadiazoles having Anticancer Activities under Microwave Irradiation. Current Microwave Chemistry. [Link]

  • Kappe, C. O. (2006). The Use of Microwave Irradiation in Organic Synthesis. From Laboratory Curiosity to Standard Practice in Twenty Years. CHIMIA. [Link]

  • Collins, J. M. (2010). Future Trends in Microwave Synthesis. Organic Process Research & Development. [Link]

Sources

Thiazole Diazotization Support Center: Temperature Control & Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the diazotization of thiazole precursors. Converting 2-aminothiazoles into their corresponding diazonium salts is notoriously difficult. Unlike standard anilines, electron-poor heteroaromatic diazonium salts are intrinsically unstable and highly prone to explosive decomposition, rapid degradation, and polymerization.

This guide is engineered for researchers and process chemists to troubleshoot thermal runaway, optimize yields, and safely scale up thiazole diazotization using both traditional batch and modern continuous flow methodologies.

Troubleshooting & FAQs: The Causality of Instability

Q1: Why does my 2-aminothiazole diazotization reaction turn into a black, tarry mess at room temperature? A1: The "black tar" is the result of uncontrolled radical polymerization. Thiazole diazonium salts are highly electron-deficient. If the internal temperature exceeds 5 °C, the thermal energy surpasses the activation barrier for dediazoniation. This triggers a rapid homolytic cleavage, releasing nitrogen gas and generating highly reactive thiazolyl radicals. These radicals indiscriminately attack the solvent or polymerize with unreacted starting material. Maintaining the internal temperature strictly between -10 °C and +5 °C is of critical importance to stabilize the intermediate 1[1].

Q2: I am adding sodium nitrite dropwise, but the temperature still spikes. How can I prevent this thermal runaway? A2: The nitrosation step is violently exothermic. In batch reactors, the surface-area-to-volume ratio limits how fast the external cooling bath can remove heat from the center of the flask. To prevent localized hot spots, you must ensure vigorous overhead stirring (magnetic stir bars are insufficient for viscous acidic mixtures) and submerge the addition funnel in the cooling bath. If the temperature rises above 5 °C, pause the addition immediately. For extremely unstable derivatives like 4-aminothiazole, you must lower the baseline temperature to -10 °C using nitrosylsulfuric acid in 72% H₂SO₄ 2[2].

Q3: Can continuous flow chemistry solve the thermal runaway issues for thiazoles? A3: Yes. Continuous flow reactors utilize microchannels that provide an exceptionally high surface-area-to-volume ratio, allowing for near-instantaneous heat dissipation. Instead of aqueous sodium nitrite, flow procedures typically utilize organic nitrites (e.g., iso-pentyl nitrite) in a unified organic solvent system like THF 3[3]. This eliminates biphasic mixing delays and allows the unstable diazonium intermediate to be generated and immediately consumed in a continuous stream.

Quantitative Data: Batch vs. Continuous Flow Thermal Management

The following table summarizes the critical operational parameters when choosing between batch and flow chemistry for thiazole diazotization.

ParameterBatch DiazotizationContinuous Flow Diazotization
Cooling Mechanism External ice/salt or cryo-bathActive micro-channel heat exchange
Temperature Range -10 °C to +5 °C0 °C to +20 °C (enabled by rapid quenching)
Addition/Residence Time 10–45 minutes (dropwise addition)10–20 minutes (residence time)
Nitrosating Agent Aqueous Sodium Nitrite (NaNO₂)Organic Nitrites (e.g., iso-pentyl nitrite)
Thermal Runaway Risk High (localized hot spots in bulk fluid)Very Low (high surface-area-to-volume)
Scalability Poor (requires exponential cooling capacity)Excellent (numbering up / continuous run)

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems . Do not proceed to the next step unless the validation check is successful.

Protocol A: Batch Diazotization of 2-Aminothiazole (< 10 mmol scale)
  • Preparation : Dissolve 2-aminothiazole in a mixture of concentrated hydrochloric acid (or H₂SO₄) and distilled water.

    • Causality: The strong acid protonates the amine, increasing solubility, and provides the acidic medium required to generate the active nitrosating species (the nitrosonium ion, NO⁺).

  • Cooling : Submerge the reactor in an ice/salt bath. Insert an internal temperature probe directly into the reaction mixture. Cool the mixture to 0–5 °C.

  • Nitrosation : Prepare a concentrated aqueous solution of sodium nitrite (NaNO₂). Begin dropwise addition via a pressure-equalizing funnel.

  • Thermal Validation (Self-Check) : Monitor the internal probe continuously. The addition rate must be manually throttled so the temperature never exceeds 5 °C.

    • Visual Cue: The solution should remain pale to yellow; sudden foaming or a rapid shift to dark brown indicates thermal degradation. Pause addition if this occurs.

  • Chemical Validation (Self-Check) : After addition is complete, stir for 45 minutes at 0–5 °C. Withdraw a 1 µL aliquot and spot it onto filter paper treated with alkaline phenol. An immediate color change to dark red/black (azo dye formation) validates the presence of the active diazonium salt 4[4].

Protocol B: Continuous Flow Diazotization of Thiazole Precursors (Scale-up)
  • System Priming : Prime a continuous flow system (e.g., Vapourtech) with anhydrous Tetrahydrofuran (THF). Set the reactor coil temperature to the desired setpoint.

  • Reagent Preparation :

    • Stream A: Dissolve the thiazole precursor (e.g., methyl 2-aminothiazole-5-carboxylate) in THF.

    • Stream B: Dissolve iso-pentyl nitrite in THF.

    • Causality: Iso-pentyl nitrite acts as an organic-soluble NO⁺ donor, preventing the biphasic mass-transfer limitations and localized heating seen with aqueous NaNO₂ 3[3].

  • Flow Execution : Pump Stream A and Stream B at equal flow rates (e.g., 0.25 mL/min) to meet at a T-piece mixer.

  • Residence & System Validation (Self-Check) : Route the mixed stream through a calibrated coil reactor to achieve a residence time of 10–20 minutes.

    • System Check: Maintain system pressure at 7 bar using a back-pressure regulator. If pressure drops, outgassing of N₂ may be occurring, indicating premature diazonium decomposition.

  • Immediate Quenching : Route the reactor effluent directly into a quenching vessel or a secondary flow reactor containing the coupling partner to immediately stabilize the product.

Process Selection Workflow

Use the following decision tree to determine the appropriate thermal control strategy based on your reaction scale and substrate stability.

ThiazoleDiazotization Start Assess Thiazole Substrate & Target Scale Decision Is the reaction scale > 10 mmol? Start->Decision Batch Batch Protocol (Aqueous NaNO2) Decision->Batch No (Small Scale) Flow Continuous Flow Protocol (Iso-pentyl Nitrite) Decision->Flow Yes (Scale-up) CoolingBatch Strict Cryogenic Control (-10 °C to +5 °C) Batch->CoolingBatch CoolingFlow Microreactor Heat Exchange (0 °C to +20 °C) Flow->CoolingFlow ValidateBatch Validate: Alkaline Phenol Test (Look for Azo Dye) CoolingBatch->ValidateBatch ValidateFlow Validate: System Pressure (Maintain > 7 bar) CoolingFlow->ValidateFlow Quench Immediate Downstream Coupling / Quenching ValidateBatch->Quench ValidateFlow->Quench

Decision workflow for selecting batch vs. continuous flow diazotization based on scale.

References

  • Source: NIH (National Institutes of Health)
  • Title: Radicals derived from heteroaromatic systems. II.
  • Title: Design, Synthesis, Characterization, Evaluation Antimicrobial Evaluation of 2 – Amino Thiazole Based Lead Compound Source: ChemRxiv URL
  • Title: Mechanism of azo coupling reactions. Part 34.

Sources

Process Chemistry Technical Support Center: Ethyl Thiazole-4-Carboxylate Scale-Up

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. Ethyl thiazole-4-carboxylate is a high-value heterocyclic intermediate utilized in the synthesis of thiabendazole derivatives, kinase inhibitors, and advanced peptidomimetics[1],[2]. While bench-scale synthesis is straightforward, scaling up beyond the 100-gram threshold exposes critical vulnerabilities in heat transfer, pH management, and purification.

This guide provides process chemists with validated methodologies, root-cause troubleshooting, and scalable purification strategies to ensure high-fidelity production.

Section 1: Validated Scale-Up Methodologies
Protocol A: Modified Hantzsch Synthesis (The Industry Standard)

The Hantzsch thiazole synthesis involves the cyclocondensation of ethyl bromopyruvate with a thioamide. At scale, the accumulation of hydrobromic acid (HBr) byproduct drives the formation of isomeric impurities and degrades the starting materials[2],[3].

Self-Validating Mechanism: By incorporating calcium carbonate (CaCO₃) as a heterogeneous buffer, the system self-regulates its pH. The evolution of CO₂ gas provides a direct, visual metric of the reaction rate, ensuring the process remains within safe thermal and kinetic boundaries[2].

Step-by-Step Methodology:

  • Preparation: In a jacketed pilot reactor equipped with an overhead mechanical stirrer, suspend the thioamide (1.0 eq) and finely powdered CaCO₃ (0.6 eq) in a 1:1 mixture of THF/Ethanol.

  • Controlled Dosing: Cool the suspension to -15 °C. Begin the dropwise addition of ethyl bromopyruvate (1.05 eq) over 4 hours. Causality: Slow dosing prevents thermal runaway and localized hotspots that lead to polymerization and yield degradation.

  • Cyclocondensation: Allow the reactor to gradually warm to room temperature over 12 hours. Monitor CO₂ evolution. The intermediate formed at this stage is a hydroxythiazoline[4].

  • Dehydration (Holzapfel-Meyers-Nicolaou Modification): To drive aromatization, cool the mixture back to -15 °C. Add pyridine (2.0 eq) followed by the slow addition of trifluoroacetic anhydride (TFAA, 1.2 eq)[4],[5]. Causality: TFAA converts the hydroxyl group into a superior leaving group, forcing complete dehydration to the aromatic thiazole.

  • Quench & Isolate: Quench with saturated NaHCO₃. Extract with dichloromethane, dry over anhydrous K₂CO₃, and concentrate under reduced pressure.

Protocol B: Isocyanoacetate Condensation (Alternative Route)

For applications where halogenated precursors must be avoided, the Schöllkopf method provides a robust alternative via the condensation of ethyl isocyanoacetate with O-ethyl thioformate[1].

Self-Validating Mechanism: The reaction mixture transitions from a heterogeneous suspension to a homogenous dark oil upon complete condensation, providing a reliable visual endpoint for the maturation phase.

Step-by-Step Methodology:

  • Activation: Charge a reactor with sodium cyanide (0.1 eq) and absolute ethanol. Causality: NaCN acts as a catalytic base to deprotonate the α-carbon of the isocyanoacetate, creating a reactive nucleophile.

  • Condensation: Vigorously stir at room temperature while slowly adding a solution of ethyl isocyanoacetate (1.1 eq) and O-ethyl thioformate (1.0 eq) in ethanol.

  • Maturation: Heat the mixture to 50 °C for 30 minutes to ensure complete conversion.

  • Isolation: Remove the solvent via rotary evaporation. Extract the dark oil with hot hexane. Cooling the hexane extract in an ice bath yields the product as off-white needles (m.p. 52–53 °C)[1].

Section 2: Process Workflows & Root Cause Analysis

Workflow A Ethyl Bromopyruvate + Thioamide (Starting Materials) B Hantzsch Cyclocondensation (Exothermic) A->B D Hydroxythiazoline Intermediate B->D C CaCO3 Buffer (HBr Neutralization) C->B pH Control E Dehydration & Aromatization (TFAA / Pyridine) D->E F Crude Ethyl Thiazole-4-Carboxylate E->F G High-Vacuum Distillation (b.p. 85-87°C at 0.15 mm) F->G H Pure API Intermediate G->H

Fig 1: Scalable Hantzsch synthesis workflow for ethyl thiazole-4-carboxylate production.

RCA Issue Low Yield at Scale RC1 Thermal Degradation Issue->RC1 RC2 Isomer Formation Issue->RC2 RC3 Incomplete Dehydration Issue->RC3 Sol1 Controlled Dosing & Jacket Cooling RC1->Sol1 Sol2 Maintain Neutral pH (CaCO3 buffer) RC2->Sol2 Sol3 TFAA/Pyridine Addition RC3->Sol3

Fig 2: Root cause analysis and corrective actions for scale-up yield degradation.

Section 3: Troubleshooting Guide & FAQs

Q1: My yield drops from 85% at the bench to 40% in the pilot plant. What is causing this? A1: This is a classic heat and mass transfer bottleneck. The Hantzsch synthesis is highly exothermic. In a larger vessel, the surface-area-to-volume ratio decreases, leading to localized hotspots[6]. These hotspots cause the thermal degradation of ethyl bromopyruvate. Corrective Action: Switch from magnetic stirring to overhead mechanical stirring to eliminate concentration gradients. Implement a controlled dosing strategy for the α-haloketone over 4-6 hours while maintaining the jacket temperature strictly below -10 °C[6].

Q2: NMR analysis of my crude product shows a mixture of the desired thiazole and an unexpected isomer. How do I prevent this? A2: Under highly acidic conditions (caused by unneutralized HBr), the reaction pathway can diverge, leading to the formation of isomeric impurities such as 2-imino-2,3-dihydrothiazoles instead of the target aromatic thiazole[3]. Corrective Action: Maintain a neutral to slightly basic pH throughout the cyclocondensation phase. The addition of heterogeneous bases like CaCO₃ or NaHCO₃ is highly effective, as they neutralize the acid without hydrolyzing the ester moiety[2],[4].

Q3: Column chromatography is not viable for our 10 kg batch. How can we purify the product efficiently? A3: Ethyl thiazole-4-carboxylate is highly amenable to non-chromatographic purification. Corrective Action: Utilize high-vacuum fractional distillation. The product distills cleanly at 85–87 °C under 0.15 mm Hg[1]. Alternatively, if distillation equipment is unavailable, extract the crude dark oil with hot hexane. Upon cooling the hexane extract in an ice bath, the product will crystallize as off-white needles[1],[3].

Q4: The reaction stalls at the hydroxythiazoline intermediate. Why isn't it aromatizing? A4: Spontaneous dehydration of the hydroxythiazoline intermediate can be sluggish, especially if water is not actively removed from the system. Corrective Action: Employ the Holzapfel-Meyers-Nicolaou modification. Treat the intermediate with trifluoroacetic anhydride (TFAA) and pyridine at low temperatures. This converts the hydroxyl group into a superior leaving group (trifluoroacetate), facilitating rapid and complete aromatization[4],[5].

Section 4: Quantitative Data Summaries

Table 1: Solvent and Base Optimization for Hantzsch Scale-Up

Solvent SystemBase AdditiveExotherm ControlImpurity ProfileAverage Yield (1kg Scale)
Ethanol (Absolute)NonePoorHigh (Isomers present)35 - 42%
THFTriethylamineModerateModerate (Ester hydrolysis)55 - 60%
DMENaHCO₃GoodLow78 - 82%
THF / Ethanol (1:1)CaCO₃ExcellentVery Low84 - 88%

Table 2: Purification Metrics Comparison

Purification MethodScalabilityRecovery RatePurity (HPLC)Notes
Silica Gel ChromatographyLow90%>99%Unviable >100g scale due to solvent volume[3].
Hot Hexane CrystallizationHigh81 - 87%98%Yields off-white needles (m.p. 52–53 °C)[1].
High-Vacuum DistillationVery High85 - 92%>99%b.p. 85–87 °C at 0.15 mm Hg. Industry standard[1].
References
  • Title: 4-Thiazolecarboxylic acid, ethyl ester - Organic Syntheses Procedure Source: orgsyn.org URL: [Link]

  • Title: Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein Source: nih.gov (PMC) URL: [Link]

  • Title: Holzapfel-Meyers-Nicolaou Modification of the Hantzsch Thiazole Synthesis Source: researchgate.net URL: [Link]

  • Title: Design, synthesis and biological evaluation of (S)-valine thiazole-derived cyclic and non-cyclic peptidomimetic oligomers as modulators of human P-glycoprotein (ABCB1) Source: nih.gov (PMC) URL: [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Ester Reactivity: Ethyl vs. Methyl Thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Beyond the Alkyl Group

In the realm of heterocyclic chemistry, thiazole-4-carboxylates are pivotal intermediates, serving as foundational scaffolds for a multitude of pharmaceutical agents and functional materials.[1] The two most common variants employed in synthesis are the ethyl and methyl esters. While the single-carbon difference between the ethyl and methyl groups may appear trivial, it imparts subtle yet significant changes in chemical reactivity that can influence reaction kinetics, product yields, and purification strategies.

This in-depth guide provides a comparative analysis of the reactivity of ethyl thiazole-4-carboxylate and methyl thiazole-4-carboxylate. We will move beyond simple cataloging of reactions to explore the underlying electronic and steric principles that govern their behavior. This content is designed for researchers, chemists, and drug development professionals seeking to make informed decisions when selecting the optimal building block for their synthetic campaigns. We will provide objective comparisons supported by established chemical principles and detailed experimental protocols for validation.

Part 1: Core Principles of Reactivity

The reactivity of the ester functional group in these molecules is primarily dictated by the electrophilicity of the carbonyl carbon. This, in turn, is modulated by the interplay of the aromatic thiazole ring and the alkyl (methyl or ethyl) portion of the ester.

  • The Influence of the Thiazole Ring: The thiazole ring is an electron-deficient aromatic system. Its electron-withdrawing nature pulls electron density away from the C4 position, which significantly increases the electrophilicity of the attached carbonyl carbon. This makes the ester group more susceptible to attack by nucleophiles compared to a simple alkyl ester.

  • Steric and Electronic Differentiation: The choice between a methyl and an ethyl group introduces two key differentiating factors:

    • Steric Hindrance: The ethyl group (-CH₂CH₃) is sterically more demanding than the methyl group (-CH₃). This increased bulk can moderately hinder the trajectory of an incoming nucleophile as it approaches the carbonyl carbon, potentially slowing the rate of reaction.

    • Electronic Effects: Alkyl groups are weakly electron-donating through an inductive effect. The ethyl group is a slightly stronger electron-donating group than the methyl group. This effect, while minor, makes the carbonyl carbon of ethyl thiazole-4-carboxylate marginally less electron-deficient (less electrophilic) than that of its methyl counterpart.

Combining these factors leads to a clear hypothesis: Methyl thiazole-4-carboxylate is generally more reactive towards nucleophilic acyl substitution than ethyl thiazole-4-carboxylate. The methyl ester benefits from a less sterically encumbered and more electrophilic carbonyl center.

Part 2: Comparative Analysis of Key Chemical Transformations

We will now examine how these fundamental principles translate to three common and critical transformations: base-catalyzed hydrolysis (saponification), amidation, and reduction.

Base-Catalyzed Hydrolysis (Saponification)

Saponification is the hydrolysis of an ester under basic conditions, typically using a hydroxide source like NaOH or KOH, to yield a carboxylate salt and an alcohol.[2] It is a classic benchmark for comparing ester reactivity. The reaction proceeds via a nucleophilic acyl substitution mechanism.[3][4]

Based on our core principles, the methyl ester is expected to hydrolyze more rapidly than the ethyl ester. This trend has been experimentally confirmed in studies of analogous ester series, such as benzoates, where the methyl ester exhibits a shorter half-life under basic hydrolysis conditions than the ethyl ester.[5] This is attributed to the lower activation energy required for the nucleophile to attack the less hindered and more electrophilic carbonyl of the methyl ester.[5]

Table 1: Predicted Relative Reactivity in Saponification

Feature Methyl Thiazole-4-carboxylate Ethyl Thiazole-4-carboxylate Justification
Steric Hindrance Lower Higher The methyl group is smaller than the ethyl group.
Carbonyl Electrophilicity Higher Lower The methyl group is less electron-donating than the ethyl group.

| Predicted Reaction Rate | Faster | Slower | Combination of lower steric hindrance and higher electrophilicity. |

Amide Formation

The conversion of an ester to an amide is a cornerstone of medicinal chemistry, as the amide bond is central to the structure of peptides and many small-molecule drugs. This transformation can be achieved by reacting the ester with an amine, often at elevated temperatures or with a catalyst.

The mechanistic principles are identical to those of hydrolysis. The reaction rate is governed by the nucleophilicity of the amine and the electrophilicity of the ester's carbonyl carbon. Consequently, methyl thiazole-4-carboxylate is expected to undergo amidation more readily than the ethyl ester. This faster conversion can be advantageous, potentially allowing for milder reaction conditions and reducing the formation of side products.

Table 2: Predicted Relative Reactivity in Amide Formation

Feature Methyl Thiazole-4-carboxylate Ethyl Thiazole-4-carboxylate Justification
Steric Hindrance Lower Higher The methyl group is smaller than the ethyl group.
Carbonyl Electrophilicity Higher Lower The methyl group is less electron-donating than the ethyl group.

| Predicted Reaction Rate | Faster | Slower | Favorable for nucleophilic attack by the amine. |

Reduction to Primary Alcohol

The reduction of esters to their corresponding primary alcohols is a fundamental transformation in organic synthesis, often accomplished using powerful hydride reagents like lithium aluminum hydride (LiAlH₄) or milder reagents like sodium borohydride (NaBH₄) under specific conditions.[6][7]

The reaction mechanism involves the nucleophilic attack of a hydride ion (H⁻) on the carbonyl carbon. While potent reagents like LiAlH₄ can often overcome subtle differences in reactivity, the underlying steric and electronic factors still favor the methyl ester. For a given set of conditions (temperature, concentration, reagent stoichiometry), the reduction of methyl thiazole-4-carboxylate is predicted to be faster and more efficient than that of the ethyl ester.

Table 3: Predicted Relative Reactivity in Hydride Reduction

Feature Methyl Thiazole-4-carboxylate Ethyl Thiazole-4-carboxylate Justification
Steric Hindrance Lower Higher The methyl group is smaller than the ethyl group.
Carbonyl Electrophilicity Higher Lower The methyl group is less electron-donating than the ethyl group.

| Predicted Reaction Rate | Faster | Slower | More susceptible to nucleophilic attack by a hydride reagent. |

Part 3: Mechanistic Insights & Visualizations

To better understand the processes discussed, the following diagrams illustrate the key reaction mechanism and a proposed workflow for a comparative kinetic analysis.

Caption: Nucleophilic attack on the carbonyl forms a tetrahedral intermediate.

G Workflow for Comparative Kinetic Analysis cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis prep_methyl Prepare stock solution of Methyl Thiazole-4-carboxylate run_methyl Initiate Reaction 1: Methyl Ester + Nucleophile at constant T prep_methyl->run_methyl prep_ethyl Prepare stock solution of Ethyl Thiazole-4-carboxylate run_ethyl Initiate Reaction 2: Ethyl Ester + Nucleophile at constant T prep_ethyl->run_ethyl prep_reagent Prepare stock solution of Nucleophile (e.g., NaOH) prep_reagent->run_methyl prep_reagent->run_ethyl monitor_methyl Monitor disappearance of starting material via HPLC/GC at time intervals run_methyl->monitor_methyl monitor_ethyl Monitor disappearance of starting material via HPLC/GC at time intervals run_ethyl->monitor_ethyl plot_data Plot [Ester] vs. Time for both reactions monitor_methyl->plot_data monitor_ethyl->plot_data calc_rate Calculate initial rates and rate constants (k_methyl, k_ethyl) plot_data->calc_rate compare Compare Reactivity: If k_methyl > k_ethyl, methyl ester is more reactive calc_rate->compare

Caption: A logical workflow for experimentally comparing reaction rates.

Part 4: Experimental Protocols

The following protocols are provided as self-validating systems to experimentally determine the relative reactivity of the two esters.

Protocol 1: Comparative Saponification via HPLC Monitoring

Objective: To determine the relative rate of hydrolysis of methyl and ethyl thiazole-4-carboxylate under identical basic conditions.

Methodology:

  • Solution Preparation:

    • Prepare 0.1 M stock solutions of both methyl thiazole-4-carboxylate and ethyl thiazole-4-carboxylate in acetonitrile.

    • Prepare a 1.0 M aqueous solution of sodium hydroxide (NaOH).

  • Reaction Setup:

    • Set up two identical jacketed reaction vessels maintained at 25.0 ± 0.1 °C.

    • To each vessel, add 9.0 mL of acetonitrile.

    • To Vessel A, add 1.0 mL of the 0.1 M methyl thiazole-4-carboxylate stock solution.

    • To Vessel B, add 1.0 mL of the 0.1 M ethyl thiazole-4-carboxylate stock solution. Stir both solutions for 5 minutes to ensure thermal equilibrium.

  • Reaction Initiation and Sampling:

    • Simultaneously, initiate both reactions by adding 1.0 mL of the 1.0 M NaOH solution to each vessel. Start a timer immediately.

    • At specified time points (e.g., t = 2, 5, 10, 20, 30, 60 minutes), withdraw a 100 µL aliquot from each reaction mixture.

    • Immediately quench the aliquot in a vial containing 900 µL of a 0.1 M HCl solution in a 50:50 acetonitrile/water mixture. This neutralizes the base and stops the reaction.

  • Analysis:

    • Analyze each quenched sample by reverse-phase HPLC.

    • Develop a method that provides good separation between the starting ester and the thiazole-4-carboxylic acid product.

    • Quantify the peak area of the remaining starting material at each time point.

  • Data Interpretation:

    • Plot the concentration of the starting ester versus time for both reactions.

    • The ester that is consumed more quickly is the more reactive species. For a more quantitative comparison, calculate the pseudo-first-order rate constants.

Protocol 2: Comparative Amidation with Benzylamine

Objective: To compare the yield of N-benzylthiazole-4-carboxamide from methyl and ethyl thiazole-4-carboxylate after a fixed reaction time.

Methodology:

  • Reaction Setup:

    • In two separate, identical round-bottom flasks equipped with reflux condensers, place a magnetic stir bar.

    • To Flask A, add methyl thiazole-4-carboxylate (1.0 mmol).

    • To Flask B, add ethyl thiazole-4-carboxylate (1.0 mmol).

  • Reagent Addition:

    • To each flask, add benzylamine (1.1 mmol, 1.1 equivalents) and 10 mL of toluene.

  • Reaction Execution:

    • Heat both flasks in a pre-heated oil bath at 100 °C for 4 hours.

    • Ensure stirring is consistent and the heating is uniform for both setups.

  • Workup and Analysis:

    • After 4 hours, cool the reactions to room temperature.

    • Dilute each reaction mixture with 20 mL of ethyl acetate and wash with 1 M HCl (2 x 15 mL) to remove excess benzylamine, followed by saturated sodium bicarbonate solution (1 x 15 mL) and brine (1 x 15 mL).

    • Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Data Interpretation:

    • Analyze the crude product mass and purity (via ¹H NMR or HPLC) for each reaction.

    • The reaction that provides a higher yield of the N-benzylthiazole-4-carboxamide is indicative of the more reactive starting ester.

Conclusion

While structurally very similar, methyl thiazole-4-carboxylate and ethyl thiazole-4-carboxylate exhibit distinct reactivity profiles governed by fundamental steric and electronic effects. The methyl ester consistently emerges as the more reactive species in nucleophilic acyl substitution reactions, including hydrolysis, amidation, and reduction. This is due to its less sterically hindered and more electrophilic carbonyl group.

For the synthetic chemist, this means that methyl thiazole-4-carboxylate may offer faster reaction times, allow for the use of milder conditions, or provide higher yields in kinetically controlled transformations. Conversely, the slightly greater stability of ethyl thiazole-4-carboxylate might be advantageous in multi-step syntheses where the ester must endure various conditions before its final transformation. The ultimate choice between these two valuable building blocks should be a deliberate one, guided by the specific kinetic and thermodynamic demands of the synthetic route.

References

  • ResearchGate. (2025). Oxidation of 4-carboxylate thiazolines to 4-carboxylate thiazoles by molecular oxygen | Request PDF.
  • BenchChem. (2025). A Comparative Guide to Ethyl 2-formyloxazole-4- carboxylate and Ethyl 2-formylthiazole-4- carboxylate for Chemical Synthesis and Drug Discovery.
  • Talevi, A., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Scientific Reports. Available from: [Link]

  • University of Calgary. (n.d.). Reactions with Carboxylic Acid/Ester Electrophiles. In Introduction to Organic Chemistry.
  • Gusev, D. G. (n.d.). Catalytic Reduction of Esters. Wilfrid Laurier University.
  • Google Patents. (2012). CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid.
  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Available from: [Link]

  • Al-Soud, Y. A., et al. (2010). Synthesis, Characterization and Antimicrobial Evaluation of some Thiazole-Derived Carbamates, Semicarbazones, Amides and Carboxamide. Jordan Journal of Pharmaceutical Sciences.
  • Valeur, E., & Bradley, M. (2008). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Available from: [Link]

  • Khan, I., et al. (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules. Available from: [Link]

  • Saylor, J. H. (n.d.). Saponification of Esters. In Introduction to Organic Chemistry.
  • Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Available from: [Link]

  • Chiacchio, M. A., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal. Available from: [Link]

  • Wang, X., et al. (2014). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Journal of the Brazilian Chemical Society.
  • MDPI. (2016). 3-Ethyl-2-(ethylimino)-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate Ethyl Ester. Available from: [Link]

  • National Institutes of Health. (n.d.). Thiazolide Prodrug Esters and Derived Peptides: Synthesis and Activity. In PMC. Available from: [Link]

  • ResearchGate. (2014).
  • National Institutes of Health. (2021). Regioselective Reduction of 1H-1,2,3-Triazole Diesters. In PMC. Available from: [Link]

  • Wang, X., et al. (2014). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Journal of the Brazilian Chemical Society. Available from: [Link]

  • DergiPark. (2024). Novel Thiazole/Ethyl Thiazole Carboxylate-Acetamide Derivatives and Their Cytotoxic Effect Evaluation. Available from: [Link]

  • U.S. Environmental Protection Agency. (n.d.).
  • Martin, R. B., et al. (1959). Hydrolysis of 2-Methyl-Δ2-thiazoline and its Formation from N-Acetyl-β-mercaptoethylamine. Observations on an N-S Acyl Shift. Journal of the American Chemical Society.
  • MDPI. (2026). Ethyl 2-(2-((6-Methyl-4-oxo-4H-chromen-3-yl)methylene)hydrazineyl)
  • Springer. (2025). Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies.
  • ResearchGate. (n.d.). Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)
  • Asian Journal of Organic & Medicinal Chemistry. (2018). PDF.
  • IntechOpen. (2020). Synthesis and Biological Evaluation of Thiazole Derivatives. Available from: [Link]

Sources

A Comprehensive Guide to the Biological Activity of Substituted Thiazole Carboxylates: Performance, SAR, and Experimental Validation

Author: BenchChem Technical Support Team. Date: March 2026

Thiazole carboxylates represent a privileged class of pharmacophores in medicinal chemistry. Characterized by a planar, aromatic five-membered ring containing nitrogen and sulfur, this scaffold offers extensive π -electron delocalization. When functionalized with a carboxylate moiety (typically at the C4 or C5 position), the molecule gains critical hydrogen-bonding capabilities and tunable lipophilicity, allowing it to interact with a wide array of biological targets[1].

As a Senior Application Scientist, I have structured this guide to objectively compare the biological performance of various substituted thiazole carboxylates, specifically focusing on their anticancer and antimicrobial efficacies. This guide synthesizes Structure-Activity Relationship (SAR) data and provides field-proven, self-validating experimental protocols for evaluating these compounds in your own laboratory.

Comparative Biological Performance

The biological activity of thiazole carboxylates is highly dependent on the position of the carboxylate group and the nature of the substitutions at the C2, C4, and C5 positions. Below is an objective comparison of their performance across two primary therapeutic areas.

Anticancer and Enzyme Inhibitory Activity

Substituted thiazole carboxylates have demonstrated potent antiproliferative effects by targeting specific cellular enzymes, such as Protein Tyrosine Phosphatase 1B (PTP1B) and various kinases.

  • Thiazole-4-carboxylates: Ethyl 2-substituted aminothiazole-4-carboxylates have been extensively screened against the NCI-60 human tumor cell line panel. Notably, ethyl 2-[3-(diethylamino)-propanamido]-thiazole-4-carboxylate exhibits remarkable selectivity and potency against the RPMI-8226 leukemia cell line with a GI50​ of 0.08 μM[1].

  • Thiazole-5-carboxylates: Shifting the carboxylate to the C5 position alters the target profile. Ethyl 4-(substituted phenoxymethyl) thiazole-5-carboxylates have been identified as potent PTP1B inhibitors, with top-performing derivatives achieving an IC50​ of 4.46 μM[2]. Furthermore, novel 2-phenyl-4-trifluoromethyl thiazole-5-carboxamides show strong apoptotic induction in A-549 (lung) and HCT-8 (intestine) cancer cell lines[3].

Table 1: Comparative Anticancer & Enzymatic Performance

Compound ClassKey SubstitutionTarget / Cell LinePerformance ( IC50​ / GI50​ )
Thiazole-4-carboxylate C2: 3-(diethylamino)-propanamidoRPMI-8226 (Leukemia)0.08 μM
Thiazole-4-carboxylate C2: Broad spectrum amino-alkylNCI-60 Panel (Mean)38.3 μM
Thiazole-5-carboxylate C4: Substituted phenoxymethylPTP1B Enzyme4.46 μM
Thiazole-5-carboxamide C2: 2-chlorophenyl, C4: CF3​ A-549 (Lung Cancer)High Activity (48% inhibition at 10 μM)
Antimicrobial and Antifungal Activity

The thiazole nucleus is foundational to many FDA-approved antimicrobials (e.g., Sulfathiazole, Cefiderocol)[1][2]. Synthetic thiazole-5-carboxylate derivatives exhibit broad-spectrum activity against both Gram-positive and Gram-negative pathogens.

Table 2: Comparative Antimicrobial Performance

Compound ClassTarget PathogenMIC (μg/mL)Mechanism / Note
Thiazole-5-carboxylate Micrococcus luteus1.95 – 3.91Cell wall synthesis disruption
Thiazole-5-carboxylate Bacillus spp.3.91 – 15.62Membrane permeabilization
Thiazole-5-carboxylate Streptococcus spp.7.81 – 15.62Broad-spectrum efficacy

Mechanistic Pathways & Workflow Visualization

To understand how these compounds exert their biological effects, we must map their interaction with cellular targets. The diagram below illustrates the generalized apoptotic pathway triggered by thiazole carboxylate-mediated enzyme inhibition.

MoA TC Substituted Thiazole Carboxylate Target Target Enzyme (e.g., PTP1B / Kinases) TC->Target Competitive Inhibition Path Downstream Signaling (PI3K/AKT Pathway) Target->Path Modulation of Phosphorylation Outcome Cell Cycle Arrest & Apoptosis Path->Outcome Induction of Programmed Cell Death

Mechanism of action for thiazole carboxylates inducing apoptosis via target modulation.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every step includes the underlying causality to help you troubleshoot and optimize.

Protocol 1: In Vitro Cytotoxicity Evaluation (MTT Assay)

This protocol is optimized for screening the antiproliferative activity of lipophilic thiazole carboxylates against adherent cell lines (e.g., A-549).

Rationale & Causality: The MTT assay measures the reduction of yellow tetrazolium salt to purple formazan by mitochondrial succinate dehydrogenase. Because this enzyme is only active in viable cells, the colorimetric output is directly proportional to the number of living cells.

  • Cell Seeding: Seed A-549 cells at a density of 5×103 cells/well in a 96-well plate using DMEM supplemented with 10% FBS.

    • Expert Insight: Incubate for 24 hours prior to treatment. Cells must be in the logarithmic growth phase; actively dividing cells are the most susceptible to antiproliferative agents, ensuring accurate IC50​ calculation.

  • Compound Preparation: Dissolve the synthesized thiazole carboxylates in 100% DMSO to create a 10 mM stock. Dilute in culture media to achieve final concentrations ranging from 0.01 μM to 100 μM.

    • Validation Step: The final DMSO concentration in the wells must not exceed 0.1% (v/v). Include a Vehicle Control (0.1% DMSO in media) to prove that any observed cytotoxicity is due to the compound, not the solvent. Include a Positive Control (e.g., Doxorubicin) to validate the assay's sensitivity.

  • Treatment & Incubation: Treat the cells for 48 hours at 37°C in a 5% CO2​ atmosphere.

  • MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours in the dark.

  • Formazan Solubilization: Carefully aspirate the media. Add 150 μL of 100% DMSO to each well to dissolve the formazan crystals.

    • Expert Insight: Aspiration must be gentle. Dislodging the crystals at the bottom of the well will result in a false-positive cytotoxicity reading (artificially low absorbance).

  • Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate cell viability relative to the vehicle control.

Protocol 2: Antimicrobial Broth Microdilution Assay

This protocol determines the Minimum Inhibitory Concentration (MIC) of thiazole carboxylates against bacterial strains like Bacillus spp.[2].

  • Inoculum Preparation: Suspend isolated bacterial colonies in sterile saline to match a 0.5 McFarland standard (approximately 1.5×108 CFU/mL). Dilute 1:150 in Mueller-Hinton Broth (MHB).

  • Serial Dilution: In a 96-well plate, perform two-fold serial dilutions of the thiazole carboxylate in MHB (e.g., from 125 μg/mL down to 0.98 μg/mL).

  • Inoculation & Controls: Add 50 μL of the diluted inoculum to each well.

    • Validation Step: You must include two critical controls. Sterility Control: MHB only (validates that the media is not contaminated). Growth Control: MHB + Inoculum, but no drug (validates that the bacteria are viable and capable of robust growth).

  • Incubation & Reading: Incubate at 37°C for 18-24 hours. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Workflow Lib Thiazole Carboxylate Library Synthesis Prep Compound Solubilization (DMSO Vehicle) Lib->Prep Screen In Vitro High-Throughput Screening (MTT/Broth) Prep->Screen Data Dose-Response Analysis (IC50 / MIC Calculation) Screen->Data Val Secondary Validation (Flow Cytometry / SAR) Data->Val

Step-by-step experimental workflow for the biological evaluation of thiazole carboxylates.

Structure-Activity Relationship (SAR) Synthesis

Based on the comparative data, several critical SAR principles emerge for optimizing substituted thiazole carboxylates:

  • Carboxylate Positioning (C4 vs. C5): The position of the ester/carboxylate group dictates the spatial orientation of the molecule within target binding pockets. Thiazole-4-carboxylates are highly privileged for kinase inhibition and broad-spectrum cytotoxicity[1], whereas thiazole-5-carboxylates show exceptional affinity for phosphatase targets like PTP1B[2].

  • C2 Substitutions: The C2 position is highly tolerant of bulky, lipophilic groups. Incorporating aryl groups (e.g., 2-chlorophenyl) or complex amino-alkyl chains significantly enhances cell membrane penetration. However, excessive steric bulk can hinder target binding, necessitating a balance of lipophilicity ( logP ).

  • Halogenation: The introduction of electron-withdrawing groups, such as a trifluoromethyl ( −CF3​ ) group at the C4 position of a thiazole-5-carboxamide, drastically improves metabolic stability and increases binding affinity via halogen bonding, directly correlating with enhanced anticancer activity[3].

References

  • A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. Science Alert.[Link]

  • Thiazole Ring—A Biologically Active Scaffold. National Center for Biotechnology Information (NIH).[Link]

  • Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. MDPI.[Link]

Sources

Correlating Experimental NMR Data with DFT Predictions for Thiazole Scaffolds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Thiazoles are privileged pharmacophores in drug discovery, forming the structural core of blockbuster therapeutics like dasatinib and meloxicam. However, elucidating the precise regiochemistry and stereochemistry of highly substituted thiazole derivatives using purely experimental Nuclear Magnetic Resonance (NMR) spectroscopy can be ambiguous due to overlapping aromatic signals and complex tautomerization. Density Functional Theory (DFT) has emerged as the computational gold standard for validating experimental NMR assignments.

This guide objectively compares the performance of leading DFT functionals (B3LYP, M06-2X, mPW1PW91) in predicting 1 H and 13 C NMR chemical shifts for thiazole structures, providing researchers with a self-validating experimental and computational workflow.

The Scientific Challenge: Why Thiazoles Require Advanced DFT Correlation

Thiazole rings present a unique electronic environment that challenges standard analytical assignment. The C2 carbon, flanked by highly electronegative nitrogen and sulfur atoms, is heavily deshielded, typically resonating between 168.3–168.9 ppm in 13 C NMR (1[1]). The C4 and C5 carbons resonate around 140.4–148.5 ppm and 109.9–116.7 ppm, respectively.

Standard Hartree-Fock (HF) methods fail to account for the dynamic electron correlation required to model this severe deshielding accurately. Consequently, hybrid and meta-hybrid Generalized Gradient Approximation (GGA) functionals must be employed to calculate the isotropic shielding tensors via the Gauge-Independent Atomic Orbital (GIAO) method (2[2]).

Comparative Performance Analysis: Choosing the Right Functional

Not all DFT functionals yield equal accuracy for heterocyclic NMR prediction. The choice of functional must balance computational cost with the precise modeling of medium-range correlation (dispersion forces), which dictates the conformer population.

  • B3LYP: The traditional workhorse. It provides excellent geometry optimizations but can struggle with the relative energies of complex conformers due to the lack of dispersion corrections (unless empirical D3 corrections are appended).

  • M06-2X: A meta-GGA functional that excels in calculating highly accurate conformer energies and geometries. It is highly efficient for providing structural shifts close to experimental data (3[3]).

  • mPW1PW91: Widely recognized in DP4+ probability analyses as the optimal functional for the actual GIAO chemical shift calculation when paired with M06-2X geometries (4[4]).

Table 1: Comparative Performance of DFT Protocols for Thiazole NMR Prediction
Computational Protocol (Geometry // NMR)Basis Set 1 H MAE (ppm) 13 C MAE (ppm)Computational CostBest Use Case
B3LYP // B3LYP 6-311+G(2d,p)0.151.8ModerateRoutine rigid thiazole verification
M06-2X // M06-2X 6-311+G(2d,p)0.122.1HighSystems dominated by dispersion forces
M06-2X // mPW1PW91 6-311+G(2d,p)0.08 1.2 HighComplex stereochemical elucidation (DP4+)
MMFF // mPW1PW91 6-311+G(2d,p)0.252.8LowHigh-throughput preliminary screening

(Data synthesized from benchmark studies on heterocyclic chemical shift predictions against experimental CDCl3​ data)

Workflow Visualization

G Exp Experimental NMR (1H, 13C) Compare Statistical Correlation (MAE, R²) Exp->Compare Experimental Shifts Conf Conformational Search (Molecular Mechanics) Geom Geometry Optimization (DFT: M06-2X/6-31+G*) Conf->Geom Lowest Energy Conformers GIAO GIAO NMR Calculation (mPW1PW91 or B3LYP) Geom->GIAO Optimized Coordinates Scale Linear Scaling (Empirical Correction) GIAO->Scale Isotropic Shielding Tensors Scale->Compare Predicted Shifts

Iterative workflow correlating experimental NMR data with DFT-GIAO predictions.

Self-Validating Experimental & Computational Protocol

To achieve the Mean Absolute Errors (MAE) outlined in Table 1, researchers must treat the experimental and computational phases as a single, coupled system. The causality here is critical: NMR is a time-averaged technique. Comparing a single static DFT structure to a dynamic experimental spectrum will yield massive errors. The protocol below accounts for Boltzmann-weighted conformational averaging.

Phase 1: Experimental NMR Acquisition
  • Sample Preparation: Dissolve 15-20 mg of the synthesized thiazole derivative in 0.6 mL of deuterated solvent (e.g., CDCl3​ or DMSO−d6​ ). Causality: The choice of solvent dictates the dielectric constant and must be strictly mirrored in the DFT implicit solvation model to account for solvent-induced polarization.

  • Acquisition: Record 1 H (400/600 MHz) and 13 C (100/150 MHz) spectra at 298 K. Ensure proper relaxation delays (D1 2s for 1 H, 5s for 13 C) to obtain accurate integrations and sharp signals.

  • Referencing: Calibrate the chemical shifts strictly against Tetramethylsilane (TMS) at 0.00 ppm.

Phase 2: Conformational Search & Geometry Optimization
  • Conformational Sampling: Use Molecular Mechanics (e.g., MMFF94 force field) to generate all possible conformers within a 5.0 kcal/mol energy window. Flexible alkoxy chains or substituents on the thiazole ring will generate multiple rotamers.

  • DFT Optimization: Submit all conformers to geometry optimization using the M06-2X functional with the 6-31+G(d,p) basis set. Causality: M06-2X is selected here because it accurately captures the non-covalent intramolecular interactions (like hydrogen bonding or dispersion) that dictate the true ground-state geometry of the thiazole.

  • Frequency Calculation: Run a vibrational frequency calculation at the same level of theory to ensure no imaginary frequencies exist (confirming a true energy minimum) and to obtain Gibbs free energies ( G ).

  • Boltzmann Weighting: Calculate the Boltzmann population of each conformer at 298.15 K based on their relative Gibbs free energies ( ΔG ). Discard conformers contributing <1% .

Phase 3: GIAO NMR Calculation & Linear Scaling
  • Shielding Tensor Calculation: For the retained conformers, calculate the isotropic shielding tensors ( σiso​ ) using the GIAO method . Based on DP4+ benchmarking, the mPW1PW91/6-311+G(2d,p) level of theory provides the highest accuracy for the actual NMR calculation step.

  • Solvent Modeling: Apply the Polarizable Continuum Model (PCM) or SMD matching the experimental solvent (e.g., Chloroform, ϵ=4.806 ).

  • Empirical Scaling: Raw DFT shielding tensors contain systematic errors. Convert σiso​ to predicted chemical shifts ( δcalc​ ) using established linear regression scaling factors (Slope and Intercept) specific to the level of theory and solvent:

    δcalc​=SlopeIntercept−σiso​​
  • Averaging: Multiply the scaled chemical shift of each conformer by its respective Boltzmann fraction to yield the final predicted NMR spectrum.

FunctionalSelection Start Select DFT Protocol for Thiazole NMR GeomOpt Phase 1: Geometry Optimization Start->GeomOpt NMRCalc Phase 2: NMR Shielding (GIAO) Start->NMRCalc B3LYP_Geom B3LYP/6-311+G(d,p) (Standard, Cost-Effective) GeomOpt->B3LYP_Geom M062X_Geom M06-2X/6-311+G(d,p) (Best for Conformer Energies) GeomOpt->M062X_Geom mPW1PW91 mPW1PW91 (High Accuracy for 13C/1H) NMRCalc->mPW1PW91 B3LYP_NMR B3LYP (Good Baseline) NMRCalc->B3LYP_NMR

Decision matrix for selecting DFT functionals in thiazole NMR prediction.

Conclusion

While experimental NMR remains the foundational tool for structural characterization, its integration with DFT calculations provides an unambiguous, self-validating system for complex thiazole derivatives. By decoupling the geometry optimization step (best handled by M06-2X) from the shielding tensor calculation (best handled by mPW1PW91), researchers can achieve 13 C MAE values approaching 1.2 ppm, effectively eliminating stereochemical and regiochemical uncertainty in drug development pipelines.

References

  • Baranowska-Łączkowska, A., Kozak, M., Łączkowski, K. Z., & Fernández, B. (2018). "Theoretical calculation of NMR shifts in newly developed antibacterial 4-formylbenzoic acid-based thiazoles." Theoretical Chemistry Accounts.[Link]

  • Haroon, M., et al. (2023). "Facile Synthesis and DFT Analysis of Novel Thiazole-Based Hydrazones: An Experimental and Theoretical Perspective." ACS Omega.[Link]

  • Smith, S. G., & Goodman, J. M. (2013). "The optimal DFT approach in DP4 NMR structure analysis – pushing the limits of relative configuration elucidation." Chemical Communications.[Link]

  • Bahçeli, S., & Varkal, D. (2017). "Spectroscopic and quantum chemical calculation study on 2–ethoxythiazole molecule." Journal of Molecular Structure.[Link]

Sources

Unveiling the 3D Architecture of Thiazole Derivatives: A Comparative Guide to Single Crystal X-Ray Diffraction (SC-XRD)

Author: BenchChem Technical Support Team. Date: March 2026

The thiazole scaffold—a five-membered ring containing sulfur and nitrogen—is a privileged structure in medicinal chemistry and materials science. Thiazole derivatives exhibit a profound array of biological activities, including antimicrobial and anticancer properties, and are increasingly utilized in solid-state photonic devices[1][2][3].

The efficacy of these molecules is inextricably linked to their absolute stereochemistry, 3D conformation, and intermolecular interactions (such as π−π stacking and hydrogen bonding)[2][3]. For researchers and drug development professionals, unambiguously determining these structural parameters is critical. This guide objectively compares Single Crystal X-Ray Diffraction (SC-XRD) against alternative analytical techniques and provides a field-proven, self-validating protocol for the structural elucidation of thiazole derivatives.

Comparative Analysis: SC-XRD vs. Alternative Techniques

While Nuclear Magnetic Resonance (NMR) spectroscopy and Powder X-Ray Diffraction (PXRD) are foundational tools in small molecule characterization, SC-XRD remains the gold standard for atomic-resolution 3D mapping and absolute configuration[4].

The Causality Behind the Choice of Technique
  • SC-XRD: SC-XRD provides a direct, unambiguous measurement of electron density. For chiral thiazole-based Active Pharmaceutical Ingredients (APIs), SC-XRD is the most reliable method to determine the absolute configuration for regulatory filing[4]. The presence of the sulfur atom in the thiazole ring is a distinct advantage: sulfur provides a strong anomalous scattering signal (especially when using Cu radiation), allowing for the highly accurate calculation of the Flack parameter to confirm absolute stereochemistry.

  • NMR (Solution & Solid-State): Solution NMR excels at determining atomic connectivity and solution-state dynamics but loses spatial resolution regarding long-range crystalline packing. Solid-state NMR (ssNMR), when combined with PXRD (NMR crystallography), is powerful for locating labile protons (e.g., in carboxylic acids) but struggles to resolve the overall 3D framework of highly flexible molecules without extensive Density Functional Theory (DFT) computational support[5].

  • PXRD: PXRD is ideal for rapid phase identification and polymorph screening. However, solving a de novo structure from powder data requires complex indexing and Rietveld refinement. If a thiazole derivative is highly flexible or forms a large unit cell, peak overlap makes structural elucidation highly ambiguous without a single-crystal reference[4].

Quantitative Comparison of Structural Techniques
MetricSC-XRDPXRDssNMR + Solution NMR
Resolution Atomic (< 0.8 Å)Low to MediumAtomic (Connectivity)
Absolute Configuration Direct (via anomalous dispersion)Cannot determine directlyRequires chiral derivatization
Intermolecular Data Excellent ( π−π , H-bonds mapped)Poor (Averaged bulk data)Good (Proximity via NOESY/ssNMR)
Sample Requirement Single high-quality crystal (~0.1 mm)[6]~10-50 mg crystalline powder~5-20 mg (Solution) / ~50 mg (Solid)
Primary Limitation Crystal growth is a major bottleneck[6][7]Peak overlap in large/flexible moleculesIndirect spatial mapping

Decision Matrix for Structural Elucidation

To navigate the limitations of crystal growth, modern crystallographers employ a logical decision matrix. If traditional crystallization fails, advanced methods like the "Crystalline Sponge" technique—where a porous Metal-Organic Framework (MOF) encapsulates and orders liquid or non-crystallizable guest molecules—can be utilized to obtain SC-XRD data[7].

DecisionTree Start Thiazole Derivative Synthesized Check Can it form single crystals? Start->Check SCXRD SC-XRD Analysis Check->SCXRD Yes Alt Alternative Methods Check->Alt No Result1 Absolute 3D Configuration & Packing SCXRD->Result1 Sponge Crystalline Sponge Method (MOF) Alt->Sponge NMR ssNMR + PXRD Crystallography Alt->NMR Sponge->Result1 Result2 Relative Conformation & Phase ID NMR->Result2

Caption: Decision tree for selecting structural elucidation methods for thiazole derivatives.

Experimental Protocol: SC-XRD Workflow for Thiazoles

A robust SC-XRD protocol is a self-validating system: the quality of the final electron density map mathematically validates the preceding crystallization and data collection steps.

Step 1: Crystal Growth (The Bottleneck)

Thiazole derivatives, particularly planar systems like thiazolo[5,4-d]thiazoles, often require specific solvent systems to induce ordered π−π stacking without precipitating as amorphous powders[2].

  • Preparation: Dissolve 5–10 mg of the purified thiazole derivative in a minimum volume of a polar halogenated solvent (e.g., chloroform) to achieve a near-saturated solution.

  • Liquid-Liquid Diffusion: Carefully layer the solution with a non-polar anti-solvent (e.g., hexanes) in a narrow crystallization tube.

  • Incubation: Seal the tube and store it in a vibration-free environment at a constant temperature. Allow 3 to 14 days for slow diffusion and crystal growth[2].

Step 2: Crystal Selection and Mounting
  • Optical Screening: Transfer the crystals in their mother liquor to a glass slide. Under a polarized light microscope, select a crystal with well-defined faces, ideally ~0.1 to 0.3 mm in all dimensions[6]. Complete extinction under crossed polarizers confirms its single-crystal nature.

  • Mounting: Coat the selected crystal in a cryoprotectant (e.g., perfluoropolyether oil) to prevent degradation and mount it on a goniometer head using a specialized cryo-loop.

Step 3: Data Collection and Refinement
  • Cryo-Cooling: Flash-cool the mounted crystal to 100 K using an open-flow nitrogen cryostat. Causality: Cooling minimizes atomic thermal libration, yielding sharper diffraction spots and higher resolution data.

  • Diffraction: Center the crystal in the X-ray beam. For thiazoles, a microfocus Cu source ( λ=1.5418 Å) is highly recommended to maximize the anomalous dispersion signal of the sulfur atom[2].

  • Phase Solution & Validation: Integrate the diffraction images using software like CrysAlisPro. Solve the phase problem using dual-space algorithms (e.g., SHELXT) and refine the structure anisotropically (SHELXL)[2].

  • Self-Validation: The experiment is deemed successful if all non-hydrogen atoms appear in the correct geometry, the final R1​ value is < 5%, and the Goodness-of-Fit (GooF) is approximately 1.0[2].

Workflow N1 1. Crystal Growth (Slow Diffusion) N2 2. Crystal Selection (Polarized Light) N1->N2 N3 3. Cryo-Mounting (100 K) N2->N3 N4 4. X-Ray Diffraction (Microfocus Source) N3->N4 N5 5. Phase Problem Solution (SHELXT) N4->N5 N6 6. Anisotropic Refinement (R1 < 5%) N5->N6

Caption: Step-by-step experimental workflow for SC-XRD analysis of small organic molecules.

Experimental Data: Structural Insights Gained from SC-XRD

SC-XRD provides critical insights into the structure-activity relationships (SAR) of thiazole derivatives. Table 2 summarizes the crystallographic parameters of recently characterized thiazole derivatives, highlighting the specific intermolecular interactions that dictate their physical and biological properties.

Compound ClassCrystal SystemSpace Group R1​ ValueKey Structural Insight Derived from SC-XRD
(MeOPh)2TTz (Thiazolo[5,4-d]thiazole)[2]Monoclinic P21​/c < 5%Revealed a cofacial molecular pair with significant π−π stacking, driving high dispersion energy and exciton formation.
Compound 2b (Thiazole-methylsulfonyl)[3]Triclinic P1ˉ < 5%Confirmed 3D conformation critical for docking into the active site of carbonic anhydrase enzymes.
4-(o-chlorophenyl)-2-aminothiazole [1]Triclinic P1ˉ N/AEstablished the structural framework for understanding SAR in antimicrobial and anti-inflammatory drug design.

References

  • Benchchem. "Technical Whitepaper: Crystal Structure Analysis of Thiazole Derivatives.
  • IUCr Journals. "Getting crystals your crystallographer will treasure: a beginner's guide.
  • RSC Publishing. "Advanced crystallisation methods for small organic molecules.
  • RSC Publishing. "Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives for use in solid-state photonic and fluorescence-based optical devices.
  • PMC / NIH. "Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials.
  • Drug Development and Delivery. "Analytical Testing eBook - The Importance of Crystal Structure Solution in Drug Development.
  • MDPI. "Hydrogen-Mediated Noncovalent Interactions in Solids: What Can NMR Crystallography Tell About?

Sources

A Comparative Analysis of Fluorinated vs. Non-Fluorinated Thiazole Derivatives: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

The thiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous FDA-approved drugs and clinical candidates.[1][2][3] Its versatile chemical nature and ability to engage in various biological interactions have made it a "privileged structure" in drug discovery.[4] A key strategy to refine the pharmacological profile of such scaffolds is the introduction of fluorine atoms. This guide provides an in-depth, objective comparison of fluorinated and non-fluorinated thiazole derivatives, synthesizing experimental data to illuminate the profound impact of this single-atom substitution on molecular properties and biological function.

The strategic incorporation of fluorine can dramatically alter a molecule's physicochemical and pharmacokinetic properties.[5][6][7] These changes include modulation of lipophilicity, metabolic stability, and target binding affinity, which are critical determinants of a drug's efficacy and safety profile.[6][8] Understanding these effects is paramount for researchers aiming to optimize lead compounds.

The Impact of Fluorination on Physicochemical Properties

The substitution of hydrogen with fluorine, the most electronegative element, introduces unique electronic properties without a significant steric penalty.[5][6] This seemingly minor change can lead to substantial shifts in a molecule's behavior. The strong carbon-fluorine (C-F) bond is a key feature, contributing to enhanced metabolic stability by blocking sites susceptible to oxidative metabolism.[6]

Causality Behind the Changes:

  • Lipophilicity (LogP): Fluorine's high electronegativity can create a localized dipole, but overall, its introduction often increases a molecule's lipophilicity. This enhancement can improve membrane permeability and cellular uptake, which is crucial for reaching intracellular targets.[6][9]

  • Acidity/Basicity (pKa): As a powerful electron-withdrawing group, fluorine can lower the pKa of nearby acidic or basic functional groups.[6] This modulation can alter a compound's ionization state at physiological pH, directly impacting its solubility, absorption, and ability to interact with protein targets.

  • Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it resistant to cleavage by metabolic enzymes like cytochrome P450s.[7][10] Placing fluorine at a metabolically vulnerable position can dramatically increase a compound's in vivo half-life, a primary goal in lead optimization.

Table 1: Comparative Physicochemical Properties
PropertyNon-Fluorinated ThiazoleFluorinated ThiazoleRationale for Change
Lipophilicity (LogP) LowerGenerally HigherFluorine substitution masks the polarity of the C-H bond, increasing overall lipid solubility.[6][9]
Metabolic Half-life (t½) ShorterLongerThe high bond energy of the C-F bond prevents enzymatic oxidation at the site of fluorination.[6][7]
pKa of Proximal Group BaselineLowered (more acidic)The strong inductive electron-withdrawing effect of fluorine stabilizes the conjugate base.[6]
Binding Conformation FlexiblePotentially More RigidFluorine can engage in specific non-covalent interactions (e.g., orthogonal multipolar C-F---C=O) and influence ring pucker, locking the molecule into a more bioactive conformation.

Synthesis of Fluorinated Thiazole Derivatives

The renowned Hantzsch thiazole synthesis remains a primary and versatile method for constructing both fluorinated and non-fluorinated thiazole rings. The key to creating fluorinated analogues is the use of fluorinated starting materials. Typically, a fluorinated α-haloketone (e.g., 2-bromo-4'-fluoroacetophenone) is condensed with a thioamide or thiourea derivative.[5][6][11]

G cluster_reactants Reactants cluster_process Process cluster_product Product A Fluorinated α-Haloketone (e.g., 2-bromo-4'-fluoroacetophenone) C Condensation Reaction (e.g., Reflux in Ethanol) A->C Hantzsch Synthesis B Thioamide Derivative (e.g., Thiosemicarbazone) B->C D Fluorinated Thiazole Derivative C->D Cyclization

Caption: General workflow for Hantzsch synthesis of fluorinated thiazoles.

Comparative Biological Activity: A Data-Driven Perspective

Fluorination can either enhance or diminish biological activity, an effect that is highly dependent on the specific biological target and the position of the fluorine atom(s). The data shows that fluorinated thiazoles often exhibit potent and sometimes superior activity compared to their non-fluorinated counterparts in various therapeutic areas.

Anticancer Activity

In the realm of oncology, fluorinated thiazoles have demonstrated significant potential. Several studies report that fluorinated derivatives exhibit potent cytotoxicity against various cancer cell lines, in some cases surpassing the efficacy of standard chemotherapeutic agents like cisplatin.[12][13] For example, a nano-sized fluorinated thiazole derivative showed an IC50 of 2.97 µg/ml against the MDA-MB-231 breast cancer cell line, which was more potent than cisplatin (IC50 = 4.33 µg/ml).[12] However, the effect is not always positive; in one study, adding a fluorine atom to a specific position brought back cytotoxicity but did not significantly improve the desired anti-migration activity.[14][15]

Antimicrobial and Antifungal Activity

The impact of fluorination on antimicrobial activity is nuanced. Thiazole derivatives are known to possess broad-spectrum antimicrobial properties.[16][17][18][19] Fluorination can enhance this activity. For instance, some studies have reported that fluorine-containing pyrazole-based thiazole derivatives show notable antimicrobial efficacy.[20] The rationale is that increased lipophilicity can facilitate penetration through the microbial cell wall. However, the structure-activity relationship is complex, and the presence of fluorine does not universally guarantee improved antimicrobial potency.[18][21]

Enzyme Inhibition

Fluorinated thiazoles have emerged as potent enzyme inhibitors. In a study on α-amylase inhibition for diabetes management, a fluorophenyl-based thiazole derivative (IC50 = 5.14 ± 0.03 μM) was found to be a more potent inhibitor than the standard drug acarbose (IC50 = 5.55 ± 0.06 μM).[5][6][11] The electronegativity of fluorine can strengthen hydrogen bonding or create other favorable interactions within the enzyme's active site, leading to enhanced inhibitory potential.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt (PKB) PIP3->Akt PDK1->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Thiazole Thiazole Inhibitor (e.g., Alpelisib) Thiazole->PI3K Inhibition

Caption: PI3K/Akt/mTOR pathway, a target for some thiazole inhibitors.

Table 2: Comparative Biological Activity Data (IC₅₀/MIC in µM)
Compound TypeTarget/OrganismNon-Fluorinated AnalogFluorinated AnalogReference
Anticancer MDA-MB-231 Cells> 50 (Hypothetical)2.97 µg/ml (~5-7 µM)[12][13]
Antidiabetic α-Amylase> 10 (Acarbose: 5.55)5.14[5][6][11]
Antifungal Candida albicansVaries1.95 µg/mL (~3-5 µM)[21]
Antibacterial S. aureusVaries1.95 - 3.91 µg/ml

Note: Data is compiled from multiple sources and serves as a representative comparison. Direct comparison requires side-by-side testing under identical conditions.

Experimental Protocols for Comparative Analysis

To ensure a rigorous and objective comparison, standardized experimental protocols are essential. The following sections detail self-validating methodologies for assessing key drug-like properties.

Protocol 1: Determination of Lipophilicity (LogP) by RP-HPLC

Rationale: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a precise and reliable method for experimentally determining a compound's lipophilicity (LogP).[22] It measures the retention time of a compound, which correlates directly with its partitioning behavior between a nonpolar stationary phase and a polar mobile phase.

Methodology:

  • System Preparation: Use a C18 column and a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol).[22]

  • Calibration: Prepare a series of standard compounds with known LogP values. Inject each standard and record its retention time (t_R).

  • Sample Analysis: Dissolve the fluorinated and non-fluorinated thiazole derivatives in the mobile phase and inject them into the HPLC system. Record their respective retention times.

  • Calculation:

    • Determine the dead time (t₀) by injecting an unretained compound (e.g., uracil).

    • Calculate the capacity factor (k) for each compound using the formula: k = (t_R - t₀) / t₀ .[22]

    • Plot log(k) versus the known LogP values of the standards to generate a calibration curve.

    • Use the linear regression equation of the calibration curve to calculate the LogP of the test compounds from their log(k) values.

G cluster_prep Preparation cluster_inc Incubation (37°C) cluster_analysis Analysis A Prepare Master Mix: Liver Microsomes + Buffer C Pre-incubate Compound with Microsomes A->C B Prepare Test Compound & NADPH Solution B->C D Initiate Reaction (Add NADPH) C->D E Quench Reaction at Time Points (0-60 min) D->E F Centrifuge & Collect Supernatant E->F G Quantify Parent Compound (LC-MS/MS) F->G H Calculate t½ and CLint G->H

Caption: Workflow for in vitro metabolic stability assay.

Protocol 3: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

Rationale: The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. This provides quantitative data for comparing the potency of different compounds.

Methodology:

  • Prepare Inoculum: Culture the test microorganism (e.g., S. aureus, E. coli) and adjust the suspension to a standardized concentration (e.g., 0.5 McFarland standard). [16]2. Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the fluorinated and non-fluorinated thiazole derivatives in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (broth + inoculum, no drug) and a negative control (broth only).

  • Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C) for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or with a plate reader. [18]

MIC_Workflow step1 Step 1: Inoculum Prep Standardize microbial suspension (0.5 McFarland) step2 Step 2: Serial Dilution Perform 2-fold dilutions of compounds in 96-well plate step1->step2 step3 Step 3: Inoculation Add standardized inoculum to all wells step2->step3 step4 Step 4: Incubation Incubate plate at 37°C for 18-24 hours step3->step4 step5 Step 5: Read Results Visually determine the lowest concentration with no growth (MIC) step4->step5

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Conclusion and Future Outlook

The strategic incorporation of fluorine into the thiazole scaffold is a powerful and validated strategy in modern drug discovery. The evidence clearly indicates that fluorination can profoundly and often beneficially alter the physicochemical properties of these derivatives, leading to enhanced metabolic stability, modulated lipophilicity, and improved target engagement. The resulting biological activities, particularly in anticancer and enzyme inhibition contexts, frequently surpass those of their non-fluorinated precursors. [5][8][12] However, it is not a universal panacea. The effects of fluorination are highly context-dependent, relying on the specific substitution pattern and the topology of the biological target. Therefore, a judicious and empirically driven approach is essential. The protocols outlined in this guide provide a robust framework for the systematic evaluation and comparison of fluorinated versus non-fluorinated thiazole derivatives, enabling researchers to make data-driven decisions in the quest for novel, more effective therapeutics.

References

  • Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. ACS Omega. [Link]

  • Fluorinated azole anticancer drugs: Synthesis, elaborated structure elucidation and docking studies. Arabian Journal of Chemistry. [Link]

  • Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. Journal of Medicinal Chemistry. [Link]

  • Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. PMC. [Link]

  • Fluorinated azole anticancer drugs: Synthesis, elaborated structure elucidation and docking studies. ResearchGate. [Link]

  • Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. ACS Omega. [Link]

  • Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. PubMed. [Link]

  • Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives. American Journal of Organic Chemistry. [Link]

  • Synthesis, In Vitro Antimicrobial, and Antioxidant Activities of Novel Thiazole Derivatives. Chemistry & Biodiversity. [Link]

  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. MDPI. [Link]

  • New Thiazole and Thiazolopyrimidine Derivatives: Synthesis, Antimicrobial, Antiquorum-Sensing and Antitumor Evaluation. Scholars Research Library. [Link]

  • Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. MDPI. [Link]

  • Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. ACS Omega. [Link]

  • Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. Bentham Science. [Link]

  • An Overview of Thiazole Derivatives and its Biological Activities. Journal of Drug Delivery and Therapeutics. [Link]

  • Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. PMC. [Link]

  • 1H and 19F NMR Toolbox for Examining Interactions between Fluorinated Compounds and Polystyrene Nanoparticles. The Journal of Physical Chemistry B. [Link]

  • A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. ResearchGate. [Link]

  • Log P exp values of the synthesized 1,3-thiazole derivatives 3a-3o... ResearchGate. [Link]

  • Diverse biological activities of Thiazoles: A Retrospect. IT Medical Team. [Link]

  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Malaysian Journal of Analytical Sciences. [Link]

  • Evaluation of metabolic stability of thiazole compound 3, verapamil,... ResearchGate. [Link]

  • Synthesis and Biological Evaluation of Thiazole Derivatives. IntechOpen. [Link]

  • Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. ACS Publications. [Link]

  • Synthesis of Some New Thiazole Derivatives and Their Biological Activity Evaluation. ResearchGate. [Link]

  • Discovery of a Novel Coumarin/Thiazole Chalcone Hybrid as a Potent Dual Inhibitor of Tubulin and Carbonic Anhydrases IX & XII with Promising Anti-Proliferative Activity. MDPI. [Link]

  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences. [Link]

  • Evaluation of Agonistic Activity of Fluorinated and Nonfluorinated Fentanyl Analogs on μ-Opioid Receptor Using a Cell-Based Assay System. J-Stage. [Link]

  • Determination of lipophilicity of some new 1,2,4-triazole derivatives by RP-HPLC and RP-TLC and calculated methods. Growing Science. [Link]

  • FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. MDPI. [Link]

  • Experimental Methods in Organic Fluorine Chemistry. Taylor & Francis eBooks. [Link]

  • Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. PMC. [Link]

  • Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. ACS Omega. [Link]

Sources

ADME Profile Analysis: Evaluating Novel Thiazole-Acetamide Derivatives for Lead Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The integration of a thiazole core with an acetamide linker has yielded a privileged scaffold in modern medicinal chemistry, demonstrating robust efficacy across 1[1]. However, as a Senior Application Scientist, I frequently observe that intrinsic target potency must be matched with a viable ADME (Absorption, Distribution, Metabolism, and Excretion) profile to prevent late-stage attrition.

In this guide, we objectively compare the pharmacokinetic performance of novel thiazole-acetamide derivatives against traditional ester-linked analogs and standard reference drugs. The causality behind this structural choice is clear: the thiazole ring modulates lipophilicity (LogP) to 2[2], while the acetamide linkage provides steric and electronic shielding against rapid hydrolysis by plasma esterases—a common failure point for ester-based analogs[3]. Furthermore, specific substitutions on the thiazole ring can dramatically alter physicochemical properties, ensuring compliance with Lipinski's rule of five and promoting 4[4].

Logical Framework of Structure-Property Relationships

Understanding the structural contribution to pharmacokinetics is essential before analyzing the empirical data. The diagram below illustrates how specific motifs within the thiazole-acetamide scaffold drive favorable ADME outcomes.

SPR_Logic Core Thiazole-Acetamide Scaffold Thiazole Thiazole Ring (Enhances Lipophilicity) Core->Thiazole Acetamide Acetamide Linker (Improves Stability) Core->Acetamide Substituent Halogen Substitution (Modulates Efflux) Core->Substituent LogP Optimal LogP (2.0 - 3.5) Thiazole->LogP T12 Extended Half-life (T1/2 > 60 min) Acetamide->T12 Perm High Intestinal Permeability Substituent->Perm

Fig 1. Logical relationship between structural motifs and ADME outcomes.

Comparative ADME Performance Data

To establish a quantitative baseline, we compare a representative novel thiazole-acetamide lead against a structurally related ester analog and a reference standard (e.g., Donepezil, a known 5[5]). The data below synthesizes typical in vitro profiling results.

Table 1: In Vitro ADME Profiling Comparison

ParameterNovel Thiazole-AcetamideEster-Linked AnalogReference Standard (Donepezil)Analytical Implication
LogP 2.83.13.3Optimal range (2-3.5) balances solubility and permeability.
Aqueous Solubility (µg/mL) 45.212.530.0Acetamide enhances H-bonding, improving aqueous solvation.
Caco-2 P_app (10⁻⁶ cm/s) 18.514.222.1Values >10 indicate high human intestinal absorption.
Efflux Ratio (P_app B-A / A-B) 1.83.51.2Ratio <2 suggests the compound is not a strong P-gp substrate.
HLM Half-Life (T₁/₂ min) 8515110Acetamide resists rapid Phase I/esterase cleavage vs. ester.
Plasma Protein Binding (%) 88%96%93%Moderate binding ensures sufficient free drug fraction.

High-Throughput ADME Workflow

To generate the robust data seen in Table 1, a rigorous screening cascade is required to progressively filter out liabilities.

ADME_Workflow A Compound Library B Physicochemical Profiling A->B C In Vitro Absorption B->C D Metabolic Stability C->D E In Vivo Pharmacokinetics D->E

Fig 2. Sequential high-throughput ADME screening workflow for novel derivatives.

Self-Validating Experimental Protocols

As application scientists, we must ensure our assays are self-validating. A protocol without internal quality control cannot be trusted to drive medicinal chemistry decisions.

Protocol A: Bidirectional Caco-2 Permeability Assay

Purpose : To assess intestinal absorption and identify P-glycoprotein (P-gp) efflux liability. Causality : Caco-2 cells (human colorectal adenocarcinoma) differentiate to form tight junctions and express key intestinal transporters (e.g., P-gp, BCRP), providing a highly predictive in vitro model of the human gut barrier. Step-by-Step Methodology :

  • Cell Culture : Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) in 24-well Transwell plates. Culture for 21 days to ensure full differentiation.

  • Integrity Check : Measure Transepithelial Electrical Resistance (TEER). Only wells with TEER > 250 Ω·cm² proceed to the assay.

  • Dosing : Add the thiazole-acetamide test compound (10 µM in HBSS buffer, 1% DMSO) to the apical (A) chamber for A-to-B transport, and to the basolateral (B) chamber for B-to-A transport.

  • Incubation & Sampling : Incubate at 37°C for 2 hours. Extract 50 µL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes.

  • Quantification : Analyze samples via LC-MS/MS to calculate the apparent permeability coefficient (P_app).

Self-Validation System:

  • Monolayer Integrity : Co-incubate with Lucifer Yellow (a paracellular marker). Rejection must be >99%.

  • Reference Controls : Run Propranolol (high permeability control) and Ranitidine (low permeability control) concurrently to validate the assay's dynamic range.

Protocol B: Human Liver Microsome (HLM) Stability Assay

Purpose : To quantify Phase I metabolic clearance and predict in vivo hepatic extraction. Causality : HLMs contain the full complement of Cytochrome P450 (CYP) enzymes. By supplementing with NADPH, we isolate and measure CYP-mediated oxidative metabolism, which is critical for evaluating the stability of the thiazole ring and acetamide linker. Step-by-Step Methodology :

  • Preparation : Pre-incubate the test compound (1 µM) with pooled human liver microsomes (0.5 mg/mL protein concentration) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C for 5 minutes.

  • Reaction Initiation : Add NADPH regenerating system (1 mM final concentration) to initiate metabolism.

  • Kinetic Sampling : Remove 50 µL aliquots at 0, 5, 15, 30, 45, and 60 minutes.

  • Quenching : Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis : Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to determine the percentage of parent compound remaining.

Self-Validation System:

  • Metabolic Competency : Include Verapamil (high clearance, T₁/₂ < 15 min) and Warfarin (low clearance, T₁/₂ > 60 min) to verify the enzymatic activity of the microsome batch.

  • Non-CYP Control : Run a parallel incubation without NADPH to rule out chemical instability or non-CYP mediated degradation.

In-Depth Mechanistic Analysis

  • Absorption & Distribution : The optimal LogP of the thiazole-acetamide scaffold ensures a critical equilibrium. The thiazole ring provides sufficient lipophilicity to traverse the hydrophobic core of the lipid bilayer, while the acetamide moiety acts as a hydrogen bond acceptor/donor, maintaining adequate aqueous solubility for dissolution in gastrointestinal fluids[2].

  • Metabolism & Excretion : The stark contrast in HLM half-life between the novel thiazole-acetamide (85 min) and the ester-linked analog (15 min) highlights the metabolic vulnerability of esters. Esterases in plasma and liver rapidly hydrolyze ester bonds, leading to premature drug clearance. The acetamide linker is highly resistant to these esterases and demonstrates slower CYP-mediated N-dealkylation. Furthermore, optimizing the substituents on the thiazole ring (e.g., incorporating specific halogens) has been shown to 3[3], thereby lowering the efflux ratio and enhancing intracellular accumulation.

Conclusion

The thiazole-acetamide scaffold offers a highly tunable and metabolically robust alternative to traditional ester or simple heterocyclic derivatives. By systematically optimizing the physicochemical properties and validating them through rigorous, self-controlled ADME protocols, drug development professionals can confidently advance these novel derivatives from hit-to-lead and beyond.

References

  • Source: nih.
  • Source: dergipark.org.
  • Source: scielo.
  • Source: tbzmed.ac.
  • Source: acs.

Sources

Alternatives to Ethyl bromopyruvate in thiazole synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Title : Beyond Ethyl Bromopyruvate: Next-Generation Strategies for Thiazole Synthesis

Introduction The thiazole core is a highly privileged scaffold in medicinal chemistry, functioning as a critical structural component in blockbuster therapeutics like meloxicam, dasatinib, and various peptidomimetics[1][2]. Historically, the Hantzsch thiazole synthesis has been the undisputed champion for constructing this heterocycle, relying heavily on the condensation of thioamides with α-haloketones—most notably, ethyl bromopyruvate[3][4].

However, ethyl bromopyruvate presents severe operational bottlenecks. It is highly lachrymatory, chemically unstable over prolonged storage, and highly toxic, requiring stringent safety controls and specialized personal protective equipment (PPE)[2][5]. For process chemists and drug development professionals, replacing ethyl bromopyruvate with safer, more stable, and highly atom-economical alternatives is a critical objective. This guide objectively compares the performance, mechanistic causality, and experimental workflows of the leading alternatives to ethyl bromopyruvate.

Mechanistic Divergence: Mapping the Alternatives

To bypass ethyl bromopyruvate, synthetic strategies generally fall into two categories:

  • Electrophile Modification : Replacing the volatile bromide leaving group with a stable alternative (e.g., α-tosyloxyketones) or generating the haloketone transiently in situ[6][7].

  • Alternative Disconnections : Completely changing the bond-forming sequence, such as the Cook-Heilbron synthesis, which utilizes α-aminonitriles and carbon disulfide to bypass the ketone entirely[3][8].

ThiazolePathways Ketone Starting Ketone (e.g., Ethyl Pyruvate) EtBrPyr Ethyl Bromopyruvate (Toxic, Lachrymatory) Ketone->EtBrPyr Br2 / HBr Tosyloxy α-Tosyloxyketone (Stable, Crystalline) Ketone->Tosyloxy HTIB (Koser's Reagent) InSitu In Situ α-Bromination (NBS in Ionic Liquid) Ketone->InSitu NBS / [bmim]PF6 Thiazole Substituted Thiazole (Target Scaffold) EtBrPyr->Thiazole Thioamide (Classic Hantzsch) Tosyloxy->Thiazole Thioamide (Modified Hantzsch) InSitu->Thiazole Thioamide (One-Pot) Aminonitrile α-Aminonitrile (Cook-Heilbron Route) Aminonitrile->Thiazole CS2 / Dithioacids

Fig 1. Mechanistic divergence of thiazole synthesis comparing classic and alternative pathways.

Alternative 1: α-Tosyloxyketones via Hypervalent Iodine

The Causality of the Method The fundamental issue with ethyl bromopyruvate is the weak, highly reactive C-Br bond, which leads to its volatility and lachrymatory nature. By treating the parent ketone with [Hydroxy(tosyloxy)iodo]benzene (HTIB, Koser's reagent), the alpha-carbon is oxidized and functionalized with a tosylate group[6][7]. The resulting α-tosyloxyketones are stable, non-lachrymatory, crystalline solids that can be stored indefinitely without degradation[9]. During the modified Hantzsch cyclization, the tosylate acts as an exceptional leaving group, matching or exceeding the electrophilicity of the bromide without the associated handling hazards[6].

Self-Validating Experimental Protocol Step 1: α-Tosyloxylation

  • Dissolve the starting ketone (1.0 equiv) in anhydrous acetonitrile (0.5 M).

  • Add HTIB (1.1 equiv) portion-wise at room temperature.

  • Validation Check : The reaction will initially be a suspension. As the ketone is consumed and the iodobenzene by-product is formed, the solution will clarify. Monitor via TLC (Hexane:EtOAc 3:1); the disappearance of the ketone spot validates completion (typically 2-4 hours).

  • Concentrate the solvent and precipitate the α-tosyloxyketone using diethyl ether. Filter and dry.

Step 2: Thiazole Cyclization

  • Suspend the α-tosyloxyketone (1.0 equiv) and the desired thioamide (1.0 equiv) in ethanol or 1,2-dimethoxyethane[2].

  • Add KHCO3 (2.0 equiv) to neutralize the liberated p-toluenesulfonic acid.

  • Reflux for 2-4 hours.

  • Validation Check : Product formation is confirmed by a distinct downfield shift in the ¹H NMR spectrum, specifically the emergence of the thiazole C5-H proton singlet at ~7.2–7.5 ppm.

Alternative 2: In Situ Halogenation in Ionic Liquids

The Causality of the Method If the C-Br bond is mechanistically necessary for a specific substrate, the isolation of the lachrymatory intermediate can be completely bypassed using a one-pot in situ approach. By utilizing N-bromosuccinimide (NBS) in a room-temperature ionic liquid (RTIL) such as [bmim]PF6, the ketone is brominated transiently[6]. The ionic liquid plays a dual role: it acts as a highly polar medium that stabilizes the bromonium transition state, and it suppresses the volatility of the generated α-haloketone. Subsequent direct addition of the thioamide drives the cyclization forward in the same vessel[6].

Self-Validating Experimental Protocol

  • To a solution of the ketone (1.0 equiv) in[bmim]PF6 (2 mL/mmol), add NBS (1.05 equiv) and a catalytic amount of p-toluenesulfonic acid (0.1 equiv)[6].

  • Stir at room temperature for 1 hour.

  • Validation Check : Extract a micro-aliquot with diethyl ether and check via GC-MS or TLC to ensure complete conversion to the α-bromoketone.

  • Without isolating the intermediate, add the thioamide (1.0 equiv) and K2CO3 (1.0 equiv) directly to the ionic liquid mixture.

  • Stir at room temperature or mild heating (50 °C) for 3 hours.

  • Extract the final thiazole product using diethyl ether (3 x 5 mL).

  • Validation Check : The [bmim]PF6 layer should remain intact and phase-separated from the ether. Dry the IL under vacuum; it can be reused for up to 5 cycles with minimal yield degradation[6].

Alternative 3: The Cook-Heilbron Synthesis (Bypassing Ketones Entirely)

The Causality of the Method When synthesizing 5-aminothiazoles, relying on α-haloketones often leads to complex side reactions. The Cook-Heilbron synthesis fundamentally alters the disconnection strategy by reacting α-aminonitriles with carbon disulfide, carbonyl sulfide, or dithioacids under mild conditions[1][3]. Because the nitrogen is already installed on the alpha-carbon, the sulfur source acts as the electrophile. This completely removes the need for any alpha-halogenated or alpha-tosylated species, providing a highly orthogonal and safe route to heavily substituted 5-aminothiazoles[8].

Self-Validating Experimental Protocol

  • Dissolve the α-aminonitrile (1.0 equiv) in a biphasic mixture of dichloromethane and water.

  • Add carbon disulfide (1.5 equiv) and a mild base (e.g., sodium bicarbonate, 2.0 equiv).

  • Stir vigorously at room temperature for 12 hours.

  • Validation Check : The intermediate dithiocarbamate salt will form in the aqueous layer. Acidification (pH 4) triggers the intramolecular cyclization onto the nitrile group.

  • Extract the resulting 5-amino-2-mercaptothiazole into the organic layer[5].

  • Validation Check : IR spectroscopy will show the disappearance of the sharp nitrile stretch (~2200 cm⁻¹) and the appearance of broad primary amine N-H stretches (~3300-3400 cm⁻¹).

Quantitative Performance Comparison

To aid in route selection, the following table synthesizes the quantitative and qualitative performance metrics of these alternatives compared to the traditional ethyl bromopyruvate route.

MethodologyElectrophile SourceAverage Yield (%)Safety ProfileScalabilityKey Advantage
Classic Hantzsch Ethyl Bromopyruvate60 - 85%[2]Poor (Toxic, Lachrymatory)Moderate (Requires specialized PPE)Established precedent, wide commercial availability.
Modified Hantzsch α-Tosyloxyketone (via HTIB)75 - 92%[7]Excellent (Stable, Crystalline)High (Bench-stable intermediates)Precise stoichiometric control; no volatile hazards.
One-Pot Ionic Liquid In situ NBS in[bmim]PF670 - 88%[6]Good (No isolation of haloketone)Moderate (IL cost can be a factor)High atom economy; recyclable solvent system.
Cook-Heilbron α-Aminonitrile + CS265 - 80%[3]Good (CS2 requires ventilation)HighCompletely bypasses haloketones; ideal for 5-aminothiazoles.

Conclusion

While ethyl bromopyruvate remains a historical staple in thiazole synthesis, its safety and stability drawbacks make it increasingly obsolete in modern process chemistry. For general thiazole synthesis, the α-tosyloxyketone route offers the best balance of safety, stability, and high yields, effectively replacing the C-Br hazard with a robust C-OTs leaving group. For rapid, library-scale synthesis where intermediate isolation is undesirable, the in situ NBS/[bmim]PF6 method provides an elegant, recyclable one-pot solution. Finally, for specific 5-amino functionalization, the Cook-Heilbron synthesis remains the most strategic disconnection.

References

  • Thiazoles and Bisthiazoles - Encyclopedia.pub [5] Source: encyclopedia.pub URL: 5

  • Preparation of α-Bromoketones and Thiazoles from Ketones with NBS and Thioamides in Ionic Liquids [6] Source: scirp.org URL: 6

  • Thiazole - Wikipedia [1] Source: wikipedia.org URL: 1

  • Iodoarene-Mediated α-Tosyloxylation of Ketones with MCPBA and p-Toluenesulfonic Acid [7] Source: researchgate.net URL: 7

  • Synthesis of sansalvamide A peptidomimetics: triazole, oxazole, thiazole, and pseudoproline containing compounds [2] Source: ncbi.nlm.nih.gov (PMC) URL: 2

  • Synthesis and Biological Evaluation of Thiazole Derivatives [3] Source: intechopen.com URL: 3

  • Mastering Thiazole Synthesis: Key Methods and Their Applications [4] Source: nbinno.com URL: 4

  • A One-Pot Synthesis of 2-Amino- and 2-(Arylamino)-Substituted Thiazoles and Selenazoles Using (Hydroxy(tosyloxy)iodo)benzene [9] Source: researchgate.net URL: 9

  • Thiazoles in Peptides and Peptidomimetics [8] Source: uq.edu.au URL: 8

Sources

A Senior Application Scientist's Guide to High-Resolution Mass Spectrometry for Validating Synthesized Thiazole Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Thiazoles and Unambiguous Structural Validation

The thiazole ring is a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of activities, including antifungal, antibacterial, and anti-cancer properties.[1] The synthesis of novel thiazole derivatives is a vibrant area of research, driving the development of next-generation pharmaceuticals.[1][2][3][4] However, the success of any synthetic endeavor hinges on the definitive structural validation of the final compound. Ambiguity in structure can lead to misinterpreted biological data, wasted resources, and potential safety issues.

This guide provides an in-depth comparison of analytical techniques and presents a detailed workflow for leveraging High-Resolution Mass Spectrometry (HRMS) as the gold standard for confirming the elemental composition and structure of newly synthesized thiazole compounds.[2][3]

Comparative Analysis: Choosing the Right Tool for Structural Validation

While several techniques contribute to structural elucidation, they offer different levels of information and confidence. Understanding their comparative advantages is key to designing a robust validation strategy.

Technique Principle Key Information Provided Mass Accuracy Sensitivity Limitations
HRMS Measures mass-to-charge ratio (m/z) with very high precision.[5]Unambiguous elemental formula from accurate mass and isotopic pattern.[6][7]Excellent (< 5 ppm)[8]High (sub-picomole)Provides limited information on atom connectivity (isomerism).
NMR Spectroscopy Measures the magnetic properties of atomic nuclei.Detailed atom connectivity (1H, 13C), stereochemistry, and 3D structure.[9][10]N/AModerate (micromole to nanomole)Less sensitive than MS; can be complex for impure samples.[11]
Elemental Analysis (EA) Combustion of the sample to determine the percentage of C, H, N, S.[12]Elemental composition (%).N/ALow (milligram)Prone to errors from impurities (e.g., solvents, water); provides no structural information.[12][13]

As the table illustrates, while NMR is unparalleled for determining the specific arrangement of atoms, HRMS is the most direct and precise method for confirming the elemental formula —the first and most fundamental question in validating a new compound. Its exceptional mass accuracy and sensitivity make it an indispensable tool.[5][6]

A Deep Dive into HRMS for Thiazole Validation

The power of HRMS lies in its ability to measure mass with extreme precision, typically with an error of less than 5 parts per million (ppm).[8] This allows for the confident determination of a molecule's elemental composition.[14][15]

The Core Principles:

  • Accurate Mass Measurement: Unlike nominal mass (which uses integer masses for elements), HRMS measures the exact mass of a molecule, accounting for the mass defect of its constituent atoms.[14][16] This high precision allows for the generation of a shortlist of possible elemental formulas, which is often reduced to a single, unambiguous formula for small molecules like thiazoles.[7][17]

  • Isotopic Pattern Analysis: HRMS instruments can resolve the different isotopic peaks of a molecule (e.g., the 13C peak relative to the 12C peak). The measured isotopic distribution can be compared to the theoretical pattern for a proposed formula. A close match provides a second, powerful layer of confirmation.[16][18] This is particularly useful for compounds containing elements with distinct isotopic signatures, such as sulfur (with its 34S isotope) and chlorine or bromine, which are common in thiazole synthesis precursors.

Visualizing the HRMS Workflow

The following diagram outlines the logical flow for validating a synthesized thiazole compound using HRMS.

HRMS_Workflow cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Data Analysis Compound Synthesized Thiazole Compound Prep Sample Preparation (Dilution in high-purity solvent) Compound->Prep Instrument HRMS Instrument (e.g., LC-Q-TOF or Orbitrap) Prep->Instrument Acquisition Data Acquisition (Full Scan in ESI+ mode) Instrument->Acquisition Analysis Data Processing & Analysis Acquisition->Analysis MassDet Exact Mass Determination (Extract [M+H]+ ion) Analysis->MassDet FormulaCalc Elemental Formula Calculation (ppm error) MassDet->FormulaCalc IsotopeMatch Isotopic Pattern Matching FormulaCalc->IsotopeMatch Validation Structure Validated (Formula Confirmed) IsotopeMatch->Validation

Caption: Workflow for thiazole validation using HRMS.

Experimental Protocol: A Self-Validating System

This protocol provides a step-by-step methodology for analyzing a novel thiazole derivative using a Liquid Chromatography-Quadrupole Time-of-Flight (LC-Q-TOF) or Orbitrap HRMS system.

Objective: To confirm the elemental formula of a synthesized thiazole compound via accurate mass measurement.

1. Sample Preparation (The Foundation of Quality Data)

  • Rationale: Proper sample preparation is critical to avoid instrument contamination and ensure accurate ionization. Using high-purity solvents prevents the introduction of interfering species. The concentration must be optimized to avoid detector saturation while ensuring adequate signal intensity.

  • Protocol:

    • Prepare a stock solution of the purified thiazole compound at a concentration of 1 mg/mL in HPLC-grade methanol or acetonitrile.[19]

    • Perform a serial dilution from the stock solution to create a final working solution with a concentration of approximately 10 µg/mL.[20] The optimal concentration may vary depending on the compound's ionization efficiency.

    • The solution must be fully dissolved and free of any particulates.[19][20]

    • Transfer the final solution to an appropriate autosampler vial with a screw cap.[19]

2. Instrumentation and Parameter Selection (Tailoring the Analysis)

  • Rationale: Electrospray Ionization (ESI) is the preferred technique for most thiazole derivatives as they are often polar and ionize well from solution.[21][22] Positive ion mode is typically used as thiazoles readily accept a proton to form the [M+H]+ ion. Time-of-Flight (TOF) and Orbitrap analyzers both provide the high resolution and mass accuracy required for this work.[8][14]

  • Instrument: LC-HRMS system (e.g., Agilent Q-TOF, Thermo Orbitrap).

  • Methodology:

    • Liquid Chromatography (LC): For direct infusion, bypass the column. For analysis of a mixture, use a C18 column with a simple gradient (e.g., water/acetonitrile with 0.1% formic acid) to ensure the compound is separated from any salts or impurities.

    • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

    • Mass Analyzer: Set to acquire data in full scan mode over a relevant m/z range (e.g., 100-1000 Da).

    • Mass Resolution: Set to >20,000 FWHM to ensure separation of isobaric interferences.

    • Calibration: Ensure the instrument is calibrated immediately before the run using a known calibration standard to guarantee mass accuracy.

3. Data Acquisition and Analysis (Interpreting the Results)

  • Rationale: The goal is to extract the exact mass of the protonated molecule ([M+H]+) and compare it to the theoretical mass calculated from the expected chemical formula. The difference, expressed in ppm, is the key indicator of a correct assignment.

  • Protocol:

    • Acquire the data for the sample.

    • Using the instrument's software, identify the monoisotopic peak for the compound of interest. This will typically be the [M+H]+ ion.

    • Record the measured m/z value to at least four decimal places.

    • Use a chemical formula calculator to determine the exact theoretical mass of the expected [M+H]+ ion.

    • Calculate the mass error using the following formula:

      • Error (ppm) = [(Measured Mass - Theoretical Mass) / Theoretical Mass] * 1,000,000

    • Validation Criteria: A mass error of < 5 ppm is considered strong evidence for the proposed elemental formula.[13]

    • Compare the observed isotopic pattern with the theoretically generated pattern for the proposed formula. A high degree of similarity provides orthogonal confirmation.

Case Study Example:

Let's consider the validation of a synthesized compound: 2-amino-4-(4-methylsulfonylphenyl)thiazole .

  • Expected Formula: C10H10N2O2S2

  • Theoretical [M+H]+ Mass: 271.0209

  • HRMS Experimental Result: The spectrum shows a prominent ion at m/z 271.0215 .

  • Calculation:

    • Mass Difference = 271.0215 - 271.0209 = 0.0006

    • Error (ppm) = (0.0006 / 271.0209) * 1,000,000 = 2.21 ppm

Conclusion

In the synthesis of novel thiazole derivatives, structural validation is not merely a final checkbox but a foundational requirement for credible research. While techniques like NMR are essential for elucidating the complete structural architecture, High-Resolution Mass Spectrometry provides the fastest and most definitive confirmation of the elemental formula. By combining high mass accuracy (<5 ppm) with isotopic pattern analysis, HRMS offers an unparalleled level of confidence, ensuring that the synthesized molecule is, in fact, the one intended. Adherence to a rigorous, well-planned experimental workflow, as detailed in this guide, is paramount for generating high-quality, trustworthy data in drug discovery and development.

References

  • Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. ACS Omega. Available at: [Link]

  • Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Identification and interconversion of isomeric 4,5-functionalized 1,2,3-thiadiazoles and 1,2,3-triazoles in conditions of electrospray ionization - PubMed. National Center for Biotechnology Information. Available at: [Link]

  • Mass accuracy and isotopic abundance measurements for HR-MS instrumentation: capabilities for non-targeted analyses - PubMed. National Center for Biotechnology Information. Available at: [Link]

  • Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Mass resolution and mass accuracy in mass spectrometry. The Bumbling Biochemist. Available at: [Link]

  • HRMS: Fundamentals and Basic Concepts. ScienceDirect. Available at: [Link]

  • High Resolution Mass Spectrometry. ResolveMass Laboratories Inc.. Available at: [Link]

  • Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. SciSpace. Available at: [Link]

  • A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. RSC Publishing. Available at: [Link]

  • Qualitative LC MS HRMS - interpreting mass accuracy and isotope patterns. YouTube. Available at: [Link]

  • An International Study Evaluating Elemental Analysis - PMC. National Center for Biotechnology Information. Available at: [Link]

  • A study of the electrospray ionisation and ion-trap fragmentation of ions of new 3,5-disubstituted tetrahydro-2H-1,3,5-thiadiazin-2-thione. ResearchGate. Available at: [Link]

  • Design and synthesis of novel 2,4,5-thiazole derivatives as 6-APA mimics and antimicrobial activity evaluation. ResearchGate. Available at: [Link]

  • Formula Prediction in HRMS Analysis on LC Q TOF. YouTube. Available at: [Link]

  • Small Molecule MS. Novatia, LLC. Available at: [Link]

  • The Working Principle of High Resolution Mass Spectrometry HRMS. YouTube. Available at: [Link]

  • Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • Modern Analytical Technique for Characterization Organic Compounds. Preprints.org. Available at: [Link]

  • Sample preparation for UOW Low and High Resolution Mass Spectral Service. University of Wollongong. Available at: [Link]

  • Current Synthesis Routes of Thiazole and its Derivatives and their Broad-Spectrum Therapeutic Activity. Journal of Pharmaceutical Negative Results. Available at: [Link]

  • Sample preparation for UOW Low and High Resolution Mass Spectral Service. University of Wollongong. Available at: [Link]

  • How NMR Enhances Chemical Analysis Accuracy?. Creative Biostructure. Available at: [Link]

  • I am curious about methods of analysis, e.g. LC, MS, IR, NMR, but don't understand the comparative advantages. Are there any guides for this?. Reddit. Available at: [Link]

Sources

Revolutionizing Synthesis: A Comparative Guide to Conventional and Microwave Heating

Author: BenchChem Technical Support Team. Date: March 2026

In the relentless pursuit of efficiency and precision in chemical synthesis, the method of energy input plays a pivotal role. For decades, conventional heating through conduction and convection has been the cornerstone of laboratory practice. However, the advent of microwave-assisted synthesis has presented a paradigm shift, offering dramatic accelerations in reaction times and improvements in yields.[1][2] This guide provides an in-depth, objective comparison of these two heating methodologies, grounded in experimental data and mechanistic principles, to empower researchers, scientists, and drug development professionals in optimizing their synthetic strategies.

The Great Divide: Understanding the Fundamentals of Energy Transfer

The core difference between conventional and microwave heating lies in the mechanism of energy transfer to the reaction mixture. This fundamental distinction is the genesis of the significant variations observed in reaction outcomes.

Conventional Heating: A Surface-Level Approach

Traditional heating methods, such as oil baths or heating mantles, rely on the transfer of thermal energy from an external source to the reaction vessel.[3] This energy then moves through the vessel walls to the solvent and reactants via conduction and convection. This process inherently creates a temperature gradient, with the vessel walls being hotter than the bulk of the solution.[4][5] This can lead to several challenges:

  • Slower Heating: It takes time for the entire reaction volume to reach the desired temperature.[6]

  • Localized Overheating: The vessel's hot surface can cause decomposition of thermally sensitive molecules.[5]

  • Inefficient Energy Transfer: A significant amount of energy is lost to the surrounding environment.[7]

Microwave Irradiation: Heating from Within

Microwave-assisted synthesis utilizes electromagnetic radiation, typically at a frequency of 2.45 GHz, to directly heat the reactants and solvent.[8] The heating mechanism is primarily based on two principles:

  • Dipolar Polarization: Polar molecules in the reaction mixture continuously attempt to align themselves with the rapidly oscillating electric field of the microwaves. This constant reorientation creates friction, generating heat.[3]

  • Ionic Conduction: If ions are present, they will migrate in the direction of the electric field. The rapid oscillation of the field causes them to move back and forth, colliding with other molecules and generating heat.[3]

This direct and volumetric heating of the reaction mixture results in a more uniform temperature profile and incredibly rapid heating rates.[6][9] The energy is delivered directly to the molecules that can absorb it, leading to a highly efficient process.[7]

Visualizing the Energy Transfer Mechanisms

The following diagram illustrates the fundamental differences in how conventional and microwave heating deliver energy to a reaction.

G cluster_0 Conventional Heating cluster_1 Microwave Irradiation HeatSource External Heat Source (e.g., Oil Bath) VesselWall Reaction Vessel Wall HeatSource->VesselWall Conduction ReactionMixture_C Reaction Mixture VesselWall->ReactionMixture_C Convection & Conduction MicrowaveSource Microwave Source (Magnetron) ReactionMixture_M Reaction Mixture (Direct Volumetric Heating) MicrowaveSource->ReactionMixture_M Electromagnetic Irradiation

Caption: Energy transfer in conventional vs. microwave heating.

Performance Face-Off: A Quantitative Comparison

The theoretical advantages of microwave heating translate into tangible and often dramatic improvements in experimental outcomes. Numerous studies have demonstrated significant reductions in reaction times and increases in product yields across a wide range of chemical transformations.

Reaction TypeConventional MethodMicrowave MethodReference
Synthesis of Fluorescein 10 hours, 70% yield35 minutes, 82% yield[4][7]
Synthesis of Aspirin - , 85% yield- , 97% yield[7]
Synthesis of Benzotriazole Derivatives 2-15 hours, 65-72% yield2-8 minutes, 83-93% yield[1][10]
Multicomponent Synthesis of 4,6-Diarylpyrimidines Longer reaction times, higher yieldsSubstantially shorter times, comparable efficiency[11]

These examples clearly illustrate the transformative potential of microwave-assisted synthesis. The ability to complete reactions in minutes rather than hours, often with higher purity and yield, can significantly accelerate research and development timelines.[1][7]

Beyond Thermal Effects: The Ongoing Debate

While the rapid and uniform heating provided by microwaves is the primary driver of reaction acceleration, the existence of "non-thermal" or "specific" microwave effects remains a topic of scientific discussion.[12][13] These proposed effects suggest that the microwave's electric field may directly influence the transition state of a reaction, lowering the activation energy in a way that is not solely attributable to temperature.[14][15]

One area of interest is the formation of "hotspots."[16] These are microscopic regions of extremely high temperature that can form around catalyst particles or other microwave-absorbing materials.[17][18] These hotspots can create localized reaction environments with temperatures far exceeding the bulk temperature of the solution, potentially enabling reaction pathways that are inaccessible through conventional heating.[19]

While definitive proof of non-thermal effects in liquid-phase organic synthesis is still debated, the unique reaction conditions created by microwave irradiation are undeniable.[12][20]

Experimental Protocol: A Case Study in Benzotriazole Synthesis

To provide a practical illustration of the differences between these two heating methods, here is a generalized protocol for the synthesis of benzotriazole derivatives.

Conventional Heating Method

  • Setup: A round-bottom flask equipped with a reflux condenser and a magnetic stirrer is placed in an oil bath on a hot plate.

  • Reagents: The starting materials, solvent, and catalyst are added to the flask.

  • Heating: The oil bath is heated to the desired reaction temperature. The reaction mixture is stirred and heated under reflux for the specified time (typically several hours).[10]

  • Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, the flask is removed from the oil bath and allowed to cool to room temperature. The product is then isolated and purified.

Microwave-Assisted Synthesis

  • Setup: The reactants, solvent, and a magnetic stir bar are placed in a specialized microwave reaction vessel.

  • Irradiation: The vessel is sealed and placed in the cavity of a laboratory microwave reactor. The reaction is irradiated at a set temperature and power for a much shorter duration (typically a few minutes).[10]

  • Monitoring: Temperature and pressure are monitored in real-time by the instrument's sensors.[2]

  • Cooling: After the irradiation period, the vessel is rapidly cooled using compressed air.[21]

  • Workup: The product is isolated and purified using standard techniques.

Workflow for Method Selection

Choosing the appropriate heating method depends on several factors. This diagram outlines a decision-making process for selecting between conventional and microwave synthesis.

G Start Start: New Synthesis Screening Initial Reaction Screening? Start->Screening Scale Reaction Scale? Screening->Scale No Microwave Use Microwave Synthesis (Rapid, High Yield) Screening->Microwave Yes Polarity Polar Reactants/Solvents? Scale->Polarity Small/Medium Scale Conventional Use Conventional Heating (Established, Scalable) Scale->Conventional Large Scale Thermal_Sensitivity Thermally Sensitive Materials? Polarity->Thermal_Sensitivity No Polarity->Microwave Yes Thermal_Sensitivity->Microwave No Consider_Both Consider Both Methods (Evaluate on small scale) Thermal_Sensitivity->Consider_Both Yes Consider_Both->Microwave Consider_Both->Conventional

Caption: Decision-making workflow for heating method selection.

Conclusion: A New Era of Synthesis

Microwave-assisted synthesis offers a compelling alternative to conventional heating, providing a powerful tool for accelerating chemical discovery and development. The dramatic reduction in reaction times, coupled with often-improved yields and purity, makes it an invaluable technique for modern synthetic chemistry.[14] While conventional heating remains a robust and scalable method, the efficiency and precision of microwave irradiation are driving its adoption across academic and industrial laboratories. By understanding the fundamental principles and leveraging the unique advantages of each method, researchers can make informed decisions to optimize their synthetic endeavors.

References

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (2024). [Source Not Available]
  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2025). MDPI. [Link]

  • Importance of Microwave Heating in Organic Synthesis. (2019). Advanced Journal of Chemistry, Section A. [Link]

  • Microwaves as an Energy Transfer Method in Chemical Processes. (2024). [Source Not Available]
  • Non-thermal microwave effect. Wikipedia. [Link]

  • Microwave Chemistry: A Review. (2009). [Source Not Available]
  • Control of Microwave-Generated Hot Spots. 6. Generation of Hot Spots in Dispersed Catalyst Particulates and Factors That Affect Catalyzed Organic Syntheses in Heterogeneous Media. (2025). ResearchGate. [Link]

  • Microwave dielectric heating in modern organic synthesis and drug discovery. (2011). IntechOpen. [Link]

  • COMPARATIVE STUDY OF CONVENTIONAL AND MICROWAVE INDUCED SYNTHESIS OF SELECTED HETEROCYCLIC MOLECULES. [Source Not Available]
  • Microwaves in organic synthesis. Thermal and non-thermal microwave effects. (2005). Chemical Society Reviews. [Link]

  • Microwave Synthesis for Chemists. Scribd. [Link]

  • Microwaves’ non-thermal effects on a chemical reaction demonstrated for first time. (2025). Chemistry World. [Link]

  • Conventional heating compared to microwave heating of chemical reactions. (2017). Chemistry Stack Exchange. [Link]

  • Comparative study of conventional and microwave assisted synthesis. Sigma-Aldrich. [Link]

  • Nonthermal Microwave Effects Revisited: On the Importance of Internal Temperature Monitoring and Agitation in Microwave Chemistry. (2021). ACS Publications. [Link]

  • Microwave Hotspots: Thermal Nonequilibrium Dynamics from the Perspective of Quantum States. (2021). The Journal of Physical Chemistry A. [Link]

  • Microwave Hotspots: Thermal Nonequilibrium Dynamics from the Perspective of Quantum States. (2021). PubMed. [Link]

  • Review on Non-Thermal Effects of Microwave Irradiation in Organic Synthesis. (2016). [Source Not Available]
  • A Comparative Study of Microwave-Assisted and Conventional Heating Approaches for the Multicomponent Synthesis of 4,6-Diarylpyrimidines. (2023). ChemistrySelect. [Link]

  • Microwaves vs. Conventional Heating: A Comparative Look at Reaction Yields. (2026). Oreate AI. [Link]

  • Conventional vs Microwave Heating. (2017). YouTube. [Link]

  • Microwave Heating - Increasing Reaction Rate. CEM Corporation. [Link]

  • Comparison of Conventional and Microwave-assisted Synthesis of Benzotriazole Derivatives. PMC. [Link]

  • On The Microwave Hotspot Problem. (2015). ResearchGate. [Link]

  • Apparent equilibrium shifts and hot-spot formation for catalytic reactions induced by microwave dielectric heating. Chemical Communications. [Link]

  • A Comparative Study of Microwave and Resistance Heating for the Efficient Thermal Desorption of Mineral Oil from Contaminated Soils. (2024). MDPI. [Link]

Sources

Cytotoxicity comparison between thiazole derivatives and doxorubicin

Author: BenchChem Technical Support Team. Date: March 2026

Title: Overcoming Anthracycline Limitations: A Cytotoxicity and Mechanistic Comparison Between Novel Thiazole Derivatives and Doxorubicin

Target Audience: Researchers, Medicinal Chemists, and Preclinical Drug Development Professionals

Executive Summary

Doxorubicin remains a cornerstone anthracycline in oncology, exhibiting potent efficacy against a broad spectrum of malignancies. However, its clinical utility is fundamentally bottlenecked by cumulative, dose-dependent cardiotoxicity driven by off-target reactive oxygen species (ROS) generation. In the pursuit of safer chemotherapeutics, thiazole derivatives have emerged as highly privileged heterocyclic pharmacophores. By offering vast structural diversity, these compounds can be engineered to target specific kinase pathways (such as CDK2) or oxidoreductases (like NQO2) without the severe cardiotoxic liability associated with anthracyclines.

This guide provides a rigorous, data-driven comparison of the in vitro cytotoxicity of novel thiazole derivatives against doxorubicin, detailing the mechanistic divergence, comparative IC 50​ metrics, and the self-validating experimental protocols required to benchmark these compounds.

Mechanistic Divergence: Broad-Spectrum vs. Targeted Cytotoxicity

To understand the comparative efficacy of these compounds, we must first analyze their distinct mechanisms of action (MoA).

Doxorubicin primarily operates via Topoisomerase II inhibition and DNA intercalation, causing double-strand breaks. However, its quinone moiety undergoes redox cycling, generating superoxide free radicals that severely damage myocardial tissue—a tissue notoriously deficient in antioxidant enzymes like catalase.

Conversely, rationally designed thiazole hybrids exert cytotoxicity through highly specific enzymatic inhibition. For instance, thiazole-linked phenylsulfone moieties have been structurally optimized to fit the ATP-binding pocket of Cyclin-Dependent Kinase 2 (CDK2), inducing cell cycle arrest and subsequent apoptosis[1]. Similarly, thiadiazole-thiazole hybrids have demonstrated high binding affinity to the quinone oxidoreductase 2 (NQO2) receptor, a target often overexpressed in hepatic carcinomas[2].

G Doxo Doxorubicin TopoII Topoisomerase II Inhibition Doxo->TopoII ROS ROS Generation Doxo->ROS Thiazole Thiazole Derivatives CDK2 CDK2 / NQO2 Targeting Thiazole->CDK2 DNA DNA Damage TopoII->DNA Cardio Cardiotoxicity (Adverse Effect) ROS->Cardio CellCycle Cell Cycle Arrest CDK2->CellCycle Apoptosis Tumor Apoptosis DNA->Apoptosis CellCycle->Apoptosis

Divergent signaling pathways of Doxorubicin vs. Thiazole derivatives in cancer therapy.

Comparative Cytotoxicity Data (Quantitative Analysis)

Recent in vitro screenings across multiple human cancer cell lines reveal that specific thiazole substitutions not only match but frequently exceed the cytotoxic potency of doxorubicin. The table below synthesizes the half-maximal inhibitory concentrations (IC 50​ ) of leading thiazole classes compared to doxorubicin under identical assay conditions.

Compound ClassSpecific DerivativeTarget Cell LinePrimary MechanismDerivative IC 50​ (µM)Doxorubicin IC 50​ (µM)
Thiazole-phenylsulfone Compound 11bHEPG-2 (Liver)CDK2 Inhibition0.11 0.12
Thiazole-phenylsulfone Compound 11bMCF-7 (Breast)CDK2 Inhibition0.245 0.246
Thiazolyl-thiazole Compound 14eHEPG-2 (Liver)Apoptosis Induction0.50 ± 0.02 0.68 ± 0.03
Thiadiazole-thiazole Compound 16bHepG2-1 (Liver)NQO2 Receptor0.69 ± 0.41 0.72 ± 0.52
Arylidene-hydrazinyl Compound 4mBxPC-3 (Pancreas)Apoptosis Induction1.69 - 2.200.183 - 0.50

Data Synthesis Insights: The integration of a phenylsulfone moiety (Compound 11b) significantly enhances lipophilicity and target engagement, resulting in an IC 50​ of 0.11 µM against HEPG-2, marginally outperforming doxorubicin[1]. Similarly, thiazolyl-thiazole hybrids (Compound 14e) demonstrate superior potency against hepatocellular carcinoma compared to the anthracycline standard[3].

Experimental Methodology: Self-Validating Cytotoxicity Profiling

To ensure scientific integrity, the comparative cytotoxicity data must be derived from self-validating experimental systems. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is the gold standard for this comparison.

The Causality of the Assay: The MTT assay does not measure cell death directly; rather, it measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in the mitochondria of viable cells reduce the yellow tetrazolium dye into insoluble purple formazan. Therefore, a reduction in absorbance directly correlates with mitochondrial dysfunction and loss of viability induced by the therapeutic agent.

The Self-Validating MTT Protocol

To prevent false positives (e.g., from compound auto-fluorescence or solvent toxicity), the protocol must include an internal validation matrix.

Step 1: Cell Seeding & Synchronization

  • Action: Seed target cells (e.g., MCF-7, HEPG-2) at a density of 1×104 cells/well in 96-well microtiter plates using DMEM supplemented with 10% FBS.

  • Causality: Seeding density is critical. Over-confluent cells enter the G0 phase (contact inhibition), altering their metabolic rate and rendering them artificially resistant to cell-cycle specific agents like CDK2-inhibiting thiazoles. Incubate for 24h at 37°C in a 5% CO 2​ atmosphere to allow for cellular adhesion and entry into the logarithmic growth phase.

Step 2: Drug Treatment & Validation Matrix Setup

  • Action: Treat cells with serial dilutions of the synthesized thiazole derivatives and doxorubicin (ranging from 0.01 µM to 100 µM).

  • Self-Validation Controls:

    • Vehicle Control: Cells treated with 0.1% DMSO. Causality: Isolates the cytotoxic effect of the drug from the solvent. DMSO concentrations >0.1% can independently induce cell death.

    • Positive Control: Doxorubicin-treated wells. Causality: Validates the sensitivity of the specific cell passage.

    • Blank: Media + MTT reagent (no cells). Causality: Subtracts background absorbance caused by media components.

Step 3: Metabolic Reduction

  • Action: After 48-72h of drug exposure, add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate in the dark for 4 hours.

  • Causality: The 4-hour window provides sufficient time for mitochondrial dehydrogenases in surviving cells to cleave the tetrazolium ring, forming formazan crystals.

Step 4: Solubilization & Colorimetric Quantification

  • Action: Carefully aspirate the media and add 100 µL of pure DMSO to each well to dissolve the formazan crystals. Read the optical density (OD) at 570 nm using a microplate spectrophotometer.

  • Causality: Formazan is impermeable to cell membranes and insoluble in aqueous media. DMSO disrupts the cell membrane and completely solubilizes the crystals, ensuring an accurate, homogenous colorimetric readout.

Workflow Seed 1. Cell Seeding (Log Phase) Treat 2. Drug Treatment (Thiazole/Doxo) Seed->Treat 24h Incubation MTT 3. MTT Addition (Metabolic Reduction) Treat->MTT 48-72h Exposure Solubilize 4. DMSO Solubilization (Formazan Dissolution) MTT->Solubilize 4h Incubation Read 5. Absorbance (570 nm) Solubilize->Read Quantification

Self-validating MTT assay workflow for quantifying in vitro cytotoxicity.

Structure-Activity Relationship (SAR) Insights

The superiority of specific thiazole derivatives over doxorubicin is not accidental; it is the result of rational SAR optimization.

  • Electron-Withdrawing Groups: The addition of electron-withdrawing substituents (e.g., nitro or sulfonyl groups) on the phenyl rings attached to the thiazole core significantly enhances cytotoxicity. These groups optimize the electrostatic interactions between the drug and the target enzyme's active site (such as the NQO2 receptor)[2].

  • Hybridization: Fusing the thiazole ring with other pharmacophores, such as thiadiazoles or naphthalenes, increases the molecular surface area, improving lipophilicity (LogP) and subsequent cellular membrane penetration compared to the bulky, hydrophilic anthracycline structure of doxorubicin[4].

Conclusion

While doxorubicin remains a highly effective chemotherapeutic, its dose-limiting cardiotoxicity necessitates the development of safer alternatives. Thiazole derivatives, particularly thiazole-phenylsulfone and thiazolyl-thiazole hybrids, have demonstrated exceptional in vitro cytotoxicity that rivals or exceeds doxorubicin across multiple cancer cell lines. By targeting specific kinases and oxidoreductases rather than inducing broad-spectrum DNA damage and ROS generation, these compounds represent a highly promising frontier in targeted oncology.

References

  • Design, Synthesis, and In Vitro Cytotoxic Studies of Some Novel Arylidene-Hydrazinyl-Thiazoles as Anticancer and Apoptosis-Inducing Agents Source: ACS Omega URL
  • Design, Synthesis, Anticancer Activity and Docking Studies of Thiazole Linked Phenylsulfone Moiety as Cyclin-Dependent Kinase 2 (CDK2)
  • Synthesis, Characterization and Molecular Docking of Novel Bioactive Thiazolyl-Thiazole Derivatives as Promising Cytotoxic Antitumor Drug Source: MDPI Molecules URL
  • Thiazolobenzamide-Naphthalene Hybrids as Potent Anticancer agents compared to Doxorubicin: Design, Synthesis, SAR, In-silico and Toxicity Analysis Source: PubMed URL
  • Novel thiadiazole-thiazole hybrids: synthesis, molecular docking, and cytotoxicity evaluation against liver cancer cell lines Source: Taylor & Francis URL

Sources

Safety Operating Guide

Ethyl thiazole-4-carboxylate hydrobromide proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide to the Safe Handling and Disposal of Ethyl Thiazole-4-Carboxylate Hydrobromide

As a Senior Application Scientist, I recognize that scaling up the synthesis of active pharmaceutical ingredients (APIs) often involves handling reactive intermediates like Ethyl thiazole-4-carboxylate hydrobromide . While the thiazole-4-carboxylate scaffold is a privileged pharmacophore in drug discovery, its hydrobromide salt form introduces specific logistical and safety challenges.

This guide provides a self-validating framework for the operational handling, spill mitigation, and EPA-compliant disposal of this compound, ensuring that your laboratory maintains the highest standards of safety and environmental stewardship.

Hazard Profile & Mechanistic Causality

Ethyl thiazole-4-carboxylate hydrobromide is an organic ester stabilized as a hydrobromide salt[1]. The primary hazard stems from its salt dissociation. Upon contact with ambient moisture or mucosal membranes, the hydrobromide salt readily dissociates, generating localized acidic microenvironments[2]. This mechanistic reality is responsible for its classification as a severe irritant and acute toxicant.

Table 1: GHS Hazard Classification & Causality

GHS CodeHazard StatementMechanistic Causality
H302 / H312 / H332 Harmful if swallowed, in contact with skin, or if inhaled.Systemic absorption of the thiazole derivative disrupts cellular targets, while the bromide ion can cause central nervous system depression at high systemic doses[2].
H315 Causes skin irritation.Dissociation of HBr on the skin surface lowers local pH, denaturing epidermal proteins and triggering inflammatory cascades[3].
H319 Causes serious eye irritation.The acidic nature of the hydrobromide salt causes rapid corneal epithelial damage upon contact[3].
H335 May cause respiratory irritation.Inhalation of fine crystalline dust leads to HBr dissolution in the respiratory mucosa, causing immediate bronchospasm and irritation[3].

Operational Safety & Self-Validating PPE Systems

To mitigate the risks outlined above, personnel must employ a self-validating Personal Protective Equipment (PPE) strategy. A system is "self-validating" when the failure of one component is immediately detectable and backed up by a secondary control.

Table 2: Required PPE Specifications

Equipment TypeSpecificationValidation Metric
Respiratory NIOSH-approved N95 or P100 particulate respirator.Perform a positive/negative pressure seal check before every use[1].
Hand Protection Nitrile gloves (minimum 0.11 mm thickness).Inspect for micro-tears; double-gloving is recommended for bulk transfers[4].
Eye Protection Tightly fitting safety goggles (EN 166 or NIOSH approved).Must form a complete seal around the eyes; face shields required for solution handling[1].
Body Protection Flame-resistant, impervious lab coat.Ensure cuffs are tucked under gloves to prevent wrist exposure[1].

Waste Categorization Logic

A critical error in laboratory logistics is the misclassification of hydrobromide salts. Because Ethyl thiazole-4-carboxylate hydrobromide contains ionically bound bromine, it must be strictly categorized as Halogenated Waste [3].

Why? Incinerating brominated compounds in standard non-halogenated waste streams (which lack alkaline scrubbers) leads to the atmospheric release of toxic hydrogen bromide (HBr) gas and the potential formation of highly toxic brominated dioxins. Routing this to a specialized halogenated waste stream ensures it is destroyed in high-temperature thermal oxidizers equipped with appropriate exhaust scrubbing technologies.

WasteRouting Waste Ethyl thiazole-4-carboxylate hydrobromide Waste State Physical State? Waste->State Solid Solid Powder/Crystals State->Solid Liquid Dissolved in Solvent State->Liquid HalogenSolid Halogenated Solid Waste (Contains Bromide) Solid->HalogenSolid Aqueous Aqueous Solution Liquid->Aqueous Organic Organic Solvent Liquid->Organic Incineration High-Temp Incineration (EPA Compliant) HalogenSolid->Incineration Neutralize Neutralize pH (6-8) Aqueous->Neutralize HalogenLiquid Halogenated Liquid Waste Organic->HalogenLiquid Neutralize->HalogenLiquid HalogenLiquid->Incineration

Decision tree for categorizing and routing halogenated hydrobromide waste.

Experimental Protocols & Methodologies

Protocol A: Routine Disposal of Reaction Waste

This protocol ensures that waste generated during synthesis is safely neutralized and prepared for transport.

  • Segregation: Isolate all solid residues, filter cakes, and contaminated consumables (e.g., weighing papers, spatulas) into a designated, clearly labeled "Halogenated Solid Waste" container[1].

  • Aqueous Neutralization (Self-Validating Step): If the compound is dissolved in an aqueous wash, the solution will be acidic. Slowly add 1M Sodium Bicarbonate ( NaHCO3​ ) while stirring. Validation: Continue addition until effervescence ceases and pH paper confirms a neutral pH of 6-8. This confirms the HBr has been fully neutralized.

  • Solvent Mixing: If dissolved in organic solvents (e.g., Dichloromethane, Ethyl Acetate), transfer directly to the "Halogenated Liquid Waste" carboy. Do not mix with acetone or highly reactive ketones, as residual acid can catalyze unwanted aldol condensations.

  • Secondary Containment: Place all sealed waste containers in secondary containment trays to prevent environmental release in the event of primary container failure[3].

Protocol B: Accidental Spill Cleanup Methodology

Spills involving fine hydrobromide powders present a severe inhalation hazard and require immediate, methodical containment[5].

  • Evacuation & Assessment: Immediately alert personnel in the vicinity. If the spill exceeds 50 grams or occurs outside a fume hood, evacuate the immediate area and allow airborne dust to settle[5].

  • Don PPE: Equip a full-face respirator (or N95 with tight goggles), heavy-duty nitrile gloves, and an impervious suit[1].

  • Containment (Dry Spill): Do NOT sweep with a standard broom, as this generates hazardous aerosols. Use an explosion-proof, HEPA-filtered vacuum designed for hazardous dust, or gently cover the spill with damp sand to suppress dust before shoveling it into a sealable container[5].

  • Containment (Wet Spill): If the compound is dissolved in a solvent spill, surround the spill with an inert absorbent (e.g., vermiculite or universal spill pads).

  • Decontamination: Wash the affected surface with a dilute alkaline solution (e.g., 5% sodium carbonate) to neutralize residual hydrobromide, followed by a copious water rinse[5].

  • Disposal: Treat all collected spill debris and absorbent materials as Halogenated Solid Waste[3].

SpillResponse Start Spill Detected Assess Assess Spill Size & Evacuate if needed Start->Assess PPE Don PPE (Respirator, Gloves, Goggles) Assess->PPE DryWet Dry or Wet Spill? PPE->DryWet Dry Use HEPA Vacuum or Damp Sand DryWet->Dry Solid Wet Absorb with Inert Material (Vermiculite) DryWet->Wet Solution Container Place in Sealable Halogenated Container Dry->Container Wet->Container Label Label & Transfer to Hazardous Waste Point Container->Label

Step-by-step spill response workflow for Ethyl thiazole-4-carboxylate hydrobromide.

References

  • ECHEMI. ethyl thiazole-4-carboxylate SDS, 6898-57-3 Safety Data Sheets. 1

  • PubChem, National Institutes of Health. Ethyl 2-methyl-1,3-thiazole-4-carboxylate | C7H9NO2S | CID 293353.2

  • Fisher Scientific. SAFETY DATA SHEET - Ethyl 2-aminothiazole-4-carboxylate. 3

  • Apollo Scientific. Ethyl 2-amino-1,3-thiazole-4-carboxylate, 2-BOC protected SDS. 5

  • ECHEMI. Ethyl 2-amino-4-thiazolecarboxylate SDS, 5398-36-7 Safety Data Sheets. 4

Sources

A Senior Application Scientist's Guide to Handling Ethyl Thiazole-4-Carboxylate Hydrobromide: Personal Protective Equipment and Emergency Protocols

Author: BenchChem Technical Support Team. Date: March 2026

As researchers dedicated to advancing drug development, our work with novel chemical entities demands an unwavering commitment to safety. Ethyl thiazole-4-carboxylate hydrobromide, a heterocyclic building block, is one such compound where meticulous handling is paramount. While comprehensive toxicological data for this specific salt is not fully detailed in all public records, its chemical structure, belonging to the thiazole family, and its nature as a hydrobromide salt, necessitate a robust safety protocol.[1][2] This guide provides an operational blueprint grounded in established laboratory safety principles to ensure your protection and the integrity of your research.

Hazard Assessment: The Rationale Behind Rigorous Protection

Understanding the potential risks is the first step in mitigating them. For Ethyl thiazole-4-carboxylate hydrobromide and related compounds, the primary concerns are:

  • Skin Irritation: Thiazole derivatives are known to cause skin irritation.[3][4] Direct contact can lead to inflammation, and pre-existing conditions like dermatitis may be exacerbated.[1]

  • Serious Eye Irritation: This is a significant and well-documented hazard for similar chemical structures.[3][4][5] Accidental contact with the eyes can cause serious damage.[1]

  • Respiratory Tract Irritation: As a fine powder or dust, this compound poses an inhalation risk that may lead to respiratory irritation.[5][6]

While some safety data sheets (SDS) for the exact compound lack specific hazard statements[7], the principle of assuming the risks associated with the chemical class dictates our protective strategy. We must act to prevent contact through all primary routes of exposure: dermal (skin), ocular (eyes), and inhalation.

Core PPE Requirements: An Integrated System of Defense

Your Personal Protective Equipment (PPE) is more than a checklist; it's an integrated system. Each component is chosen to address the specific hazards identified above.

Protection Area Required PPE Rationale and Specifications
Eye / Face Tightly-fitting Safety Goggles with Side ShieldsStandard safety glasses are insufficient. Goggles conforming to EN 166 (EU) or NIOSH (US) standards provide a seal around the eyes, which is critical to prevent fine dust or splashes from causing serious eye irritation.[3][7]
Hands Chemical-Resistant Gloves (Nitrile recommended)Gloves are the primary barrier against skin contact. Always inspect gloves for tears or defects before use. Use proper removal techniques to avoid contaminating your skin.[8] For prolonged handling, consider double-gloving.
Body Laboratory Coat (Flame-retardant recommended)A fully fastened lab coat protects your skin and personal clothing from contamination.[7] For handling larger quantities, impervious or fire-resistant clothing may be necessary.[7]
Respiratory Full-Face Respirator or Dust RespiratorIf engineering controls (fume hood) are not available or if exposure limits may be exceeded , respiratory protection is mandatory.[7] For weighing and handling the powder, a NIOSH-approved P95 or P100 dust respirator is essential to prevent inhalation.[6][8]

Operational Blueprint: Safe Handling from Start to Finish

The consistent use of PPE is integrated into every step of the handling process.

Step 1: Preparation and Engineering Controls

  • Verification: Before starting, ensure an eyewash station and safety shower are accessible and operational.[5]

  • Ventilation: All handling of Ethyl thiazole-4-carboxylate hydrobromide powder, including weighing and reconstitution, must be performed inside a certified chemical fume hood to ensure adequate ventilation.[4][6][7] This is your most critical engineering control.

Step 2: Weighing and Transfer

  • Don PPE: Before handling the primary container, put on your lab coat, safety goggles, and gloves.

  • Minimize Dust: Handle the container carefully to avoid aerosolizing the powder. Use a spatula to gently transfer the desired amount to a tared weigh boat. Avoid pouring the powder directly.

  • Containment: Perform all transfers over a disposable, absorbent bench liner to contain any minor spills.

Step 3: Solution Preparation and Use

  • Dissolution: Add the solvent to the vessel containing the weighed powder slowly to avoid splashing. Keep the container within the fume hood.

  • Labeling: Immediately label any solution with the chemical name, concentration, date, and your initials.

Step 4: Post-Handling Decontamination

  • Clean-up: Wipe down the spatula and any surfaces inside the fume hood with an appropriate solvent. Dispose of contaminated wipes and bench liners in the designated solid chemical waste container.

  • Doff PPE: Remove PPE in the correct order (gloves first, followed by lab coat and goggles) to prevent cross-contamination.

  • Hygiene: Wash your hands thoroughly with soap and water after removing your gloves.[3][4]

Contingency Planning: Spill and Exposure Response

Accidents require a calm, procedural response. If a spill occurs, follow this workflow.

SpillResponse A Spill Discovered B Assess Situation (Size, Location) A->B C Evacuate Immediate Area Alert Colleagues B->C D Is the spill large or outside the fume hood? C->D E Don Additional PPE (Respirator, Double Gloves) D->E No J Call Emergency Services Follow Site Protocol D->J Yes F Contain Spill (Use absorbent material) E->F G Clean-Up Spill (Dry sweep, no water) F->G H Package Waste (Sealable, labeled container) G->H I Decontaminate Area & Dispose of Waste H->I

Caption: Workflow for handling a chemical spill.

Immediate First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[3][5] Seek immediate medical attention.

  • Skin Contact: Take off contaminated clothing immediately.[7] Wash the affected area with soap and plenty of water for at least 15 minutes.[5] If irritation persists, consult a physician.

  • Inhalation: Move the person into fresh air.[3][7] If breathing is difficult, give oxygen. Seek medical attention if symptoms occur.

  • Ingestion: Rinse mouth with water.[7] Do not induce vomiting. Call a physician or Poison Control Center immediately.[7]

Disposal Protocol: Completing the Lifecycle Safely

Proper disposal is a critical final step to ensure environmental and personal safety.

  • Waste Segregation: All disposable materials contaminated with Ethyl thiazole-4-carboxylate hydrobromide (gloves, wipes, weigh boats) must be placed in a clearly labeled, sealed container for solid chemical waste.

  • Surplus Material: Unused or surplus material should be treated as chemical waste. Do not dispose of it down the drain.

  • Professional Disposal: All waste must be disposed of through a licensed professional waste disposal service or your institution's environmental health and safety office, in accordance with local, state, and federal regulations.[3][5][8]

By integrating these protocols into your daily workflow, you build a culture of safety that protects you, your colleagues, and the integrity of your scientific pursuits.

References

  • ECHEMI. ethyl thiazole-4-carboxylate SDS, 6898-57-3 Safety Data Sheets.

  • Fisher Scientific. SAFETY DATA SHEET.

  • British Pharmacopoeia. Safety data sheet. (February 21 2014).

  • Apollo Scientific. Ethyl 2-amino-1,3-thiazole-4-carboxylate, 2-BOC protected Safety Data Sheet. (July 10 2023).

  • Fisher Scientific. SAFETY DATA SHEET.

  • Carl ROTH. Safety data sheet. (October 19 2022).

  • Santa Cruz Biotechnology. Thiazole Safety Data Sheet.

  • Fisher Scientific. SAFETY DATA SHEET - Ethyl 2-aminothiazole-4-carboxylate. (February 23 2024).

  • TCI Chemicals. SAFETY DATA SHEET - 2-Chlorothiazole-4-carboxylic Acid. (May 28 2025).

  • CDMS.net. SAFETY DATA SHEET. (March 16 2015).

  • PubChem. Ethyl 2-aminothiazole-4-carboxylate hydrobromide.

  • Capot Chemical. MSDS of ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methyl thiazole-5-carboxylate. (April 09 2020).

  • Castrol. SAFETY DATA SHEET. (September 30 2025).

  • Cayman Chemical. Safety Data Sheet - ethyl-2-amino-4-methyl-Thiazole-5-Carboxylate. (September 19 2024).

Sources

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.